molecular formula C19H37BrO2 B15551485 Undecyl 8-bromooctanoate

Undecyl 8-bromooctanoate

Katalognummer: B15551485
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: HIQTYMIWVCZRDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecyl 8-bromooctanoate is a useful research compound. Its molecular formula is C19H37BrO2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H37BrO2

Molekulargewicht

377.4 g/mol

IUPAC-Name

undecyl 8-bromooctanoate

InChI

InChI=1S/C19H37BrO2/c1-2-3-4-5-6-7-8-12-15-18-22-19(21)16-13-10-9-11-14-17-20/h2-18H2,1H3

InChI-Schlüssel

HIQTYMIWVCZRDF-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Undecyl 8-bromooctanoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Long-chain fatty acid esters are a diverse class of molecules with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of a terminal bromine atom, as in the case of undecyl 8-bromooctanoate, provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in organic synthesis. This guide aims to bridge the gap in the existing literature by providing a detailed technical overview of this compound, focusing on its physical properties and the experimental methodologies required for its characterization.

Predicted Physical Properties

The physical properties of this compound can be estimated by extrapolating from the known data of shorter-chain esters and the parent carboxylic acid. The following table summarizes the available data for related compounds and provides predicted values for this compound.

Property8-Bromooctanoic AcidEthyl 8-bromooctanoateThis compound (Predicted)
Molecular Formula C₈H₁₅BrO₂[1]C₁₀H₁₉BrO₂[2]C₁₉H₃₇BrO₂
Molecular Weight 223.11 g/mol [1]251.16 g/mol [2]377.41 g/mol
Appearance White to off-white solidClear, colorless oil[2][3]Colorless to pale yellow liquid or low-melting solid
Melting Point 35-37 °C[1]Not availableLikely a low-melting solid or liquid at room temperature
Boiling Point 147-150 °C at 2 mmHg[1]123 °C at 3 mmHg[2][4][5][6][7]Significantly higher than ethyl 8-bromooctanoate, likely >200 °C at reduced pressure
Density Not available1.194 g/cm³[2][3][4][5][6][7][8]Expected to be slightly lower than water, around 0.9-1.0 g/cm³
Refractive Index Not available1.462[3][4][6][8]Expected to be in a similar range, approximately 1.46-1.47
Solubility Not availableDMSO (Slightly), Ethyl Acetate (B1210297) (Slightly)[3][5][6]Soluble in nonpolar organic solvents (e.g., hexanes, ethyl acetate); insoluble in water

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via Fischer esterification of 8-bromooctanoic acid with undecyl alcohol, using a strong acid catalyst.

Materials:

  • 8-bromooctanoic acid

  • Undecyl alcohol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 8-bromooctanoic acid and a molar excess (e.g., 1.5 equivalents) of undecyl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.

Determination of Physical Properties

3.2.1. Melting Point: For solid samples, the melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

3.2.2. Boiling Point: The boiling point is determined at reduced pressure to prevent decomposition. A small-scale distillation apparatus is assembled, and the pressure is controlled using a vacuum pump and a manometer. The temperature at which the liquid boils and condenses is recorded along with the corresponding pressure.

3.2.3. Density: The density of the liquid ester can be determined by accurately weighing a known volume of the substance using a pycnometer. The measurement should be performed at a constant, recorded temperature.

3.2.4. Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid sample are placed on the prism of the instrument, and the refractive index is read at a specific temperature, typically 20°C or 25°C.

3.2.5. Solubility: The solubility can be qualitatively assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, hexanes, dichloromethane) and observing its miscibility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved ester can be determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Synthesis_Workflow Reactants 8-Bromooctanoic Acid + Undecyl Alcohol Reaction Fischer Esterification (H₂SO₄ catalyst, Toluene, Reflux) Reactants->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted physical properties of this compound and the experimental methodologies for its synthesis and characterization. While direct experimental data remains to be established, the information presented here offers a valuable starting point for researchers and scientists interested in exploring the potential of this and other novel long-chain brominated esters in various scientific and industrial applications. The detailed protocols and predictive data are intended to facilitate further research and development in this area.

References

Undecyl 8-bromooctanoate CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Undecyl 8-bromooctanoate, focusing on its identification, synthesis, and potential applications in research and development. Due to the limited publicly available data for this specific long-chain ester, this document combines confirmed information with plausible methodologies adapted from related, more well-documented compounds.

Core Identification

This compound is a long-chain fatty acid ester. While specific experimental data is scarce, its fundamental chemical properties can be established.

PropertyDataSource
CAS Number 2707440-34-2[1]
Molecular Formula C19H37BrO2Inferred
Molecular Weight 393.40 g/mol Calculated
IUPAC Name This compoundN/A

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up and Purification 8-bromooctanoic_acid 8-Bromooctanoic Acid esterification Fischer Esterification 8-bromooctanoic_acid->esterification undecanol Undecanol undecanol->esterification catalyst Acid Catalyst (e.g., H2SO4) catalyst->esterification solvent Inert Solvent (e.g., Toluene) solvent->esterification temperature Reflux temperature->esterification washing Washing with NaHCO3 (aq) and Brine esterification->washing drying Drying over Na2SO4 washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification product This compound purification->product G cluster_components Lipid Nanoparticle Components undecyl This compound (Lipophilic Component) formulation Nanoparticle Formulation (e.g., Microfluidics) undecyl->formulation other_lipids Other Lipids (e.g., Phospholipids, Cholesterol) other_lipids->formulation drug Active Pharmaceutical Ingredient (API) drug->formulation lnp Drug-Loaded Lipid Nanoparticle formulation->lnp delivery Ocular Drug Delivery lnp->delivery

References

Undecyl 8-Bromooctanoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 8-bromooctanoate is a long-chain ester containing a terminal bromine atom, a chemical structure that lends itself to a variety of applications in organic synthesis, including as a precursor for pharmaceuticals, agrochemicals, and materials science. A critical parameter for its effective use in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, based on established chemical principles and data from analogous compounds. In the absence of specific quantitative data in publicly available literature, this guide also furnishes a detailed experimental protocol for researchers to determine its solubility in solvents relevant to their work.

Introduction to this compound

This compound is an ester formed from undecyl alcohol and 8-bromooctanoic acid. Its structure features a long, nonpolar undecyl chain and a moderately polar ester group, with a reactive bromine atom at the terminus of the octanoate (B1194180) chain. This bifunctional nature makes it a valuable building block in chemical synthesis. Understanding its solubility is paramount for reaction setup, purification, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is highest in solvents with similar polarity.[1] this compound possesses a large nonpolar alkyl chain, which is the dominant feature of the molecule. This suggests a high affinity for nonpolar and weakly polar organic solvents. The ester group introduces a degree of polarity, potentially allowing for some solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe long undecyl and octyl chains are highly compatible with nonpolar solvents.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood to ModerateThe ester group can interact with these solvents, but the long alkyl chains will still drive solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO)Low to SlightThe large nonpolar portion of the molecule will limit solubility in these highly polar solvents.
Polar Protic Methanol, Ethanol, WaterVery Low to InsolubleThe inability to act as a hydrogen bond donor and the large hydrophobic character will severely limit solubility.[3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.[4][5]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Scintillation vials or test tubes with secure caps

  • Temperature-controlled shaker or incubator

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector, or a rotary evaporator for gravimetric analysis.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, cease agitation and allow the vial to stand at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

    • For fine suspensions, centrifugation can be employed to facilitate phase separation.[5]

  • Sample Collection and Analysis:

    • Carefully extract a known volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to filter the supernatant through a syringe filter.

    • Quantify the concentration of this compound in the collected sample. Two common methods are:

      • Chromatographic Analysis (GC/HPLC): Dilute the sample to a concentration within the linear range of a pre-established calibration curve and analyze.

      • Gravimetric Analysis: Accurately weigh the collected sample, then evaporate the solvent under reduced pressure using a rotary evaporator. The weight of the remaining residue corresponds to the mass of dissolved this compound.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

G A Start: Prepare Materials B Add excess this compound to a known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours with agitation) B->C D Cease agitation and allow undissolved solute to settle C->D E Extract a known volume of the clear supernatant D->E F Filter the supernatant (e.g., 0.45 µm syringe filter) E->F G Quantify the concentration of the dissolved this compound (e.g., GC, HPLC, or gravimetric analysis) F->G H Calculate Solubility (g/100 mL or mol/L) G->H I End H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in existing literature, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. It is anticipated to be highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile synthetic intermediate.

References

Undecyl 8-Bromooctanoate: A Technical Guide to Its Predicted Spectral Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 8-bromooctanoate is a long-chain fatty acid ester containing a terminal bromine atom, a structure lending itself to applications in organic synthesis, drug delivery systems, and materials science. Its utility as a bifunctional molecule—possessing a reactive electrophilic site and a long lipophilic chain—makes it a valuable intermediate. This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, proposed experimental protocols for its synthesis and subsequent spectral analysis are also presented. Due to the limited availability of public experimental data for this specific compound, the spectral data herein are predicted based on established principles and analysis of structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with spectral data for analogous compounds, such as ethyl 8-bromooctanoate and other long-chain esters.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.06Triplet (t)2H-O-CH₂ -(CH₂)₉-CH₃
~3.40Triplet (t)2HBr-CH₂ -(CH₂)₆-C(O)O-
~2.29Triplet (t)2H-(CH₂)₅-CH₂ -C(O)O-
~1.85Quintet (p)2HBr-CH₂-CH₂ -(CH₂)₅-C(O)O-
~1.62Quintet (p)2H-O-CH₂-CH₂ -(CH₂)₈-CH₃
~1.42Multiplet (m)4HBr-(CH₂)₂-CH₂ -CH₂-CH₂ -(CH₂)₂-C(O)O-
~1.26Multiplet (m)18HOverlapping signals from -(CH₂)₆- in the undecyl chain and -(CH₂)₂- in the octanoate (B1194180) chain
~0.88Triplet (t)3H-O-(CH₂)₁₀-CH₃
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~173.8C =O (Ester carbonyl)
~64.8-O-CH₂ -(CH₂)₉-CH₃
~34.8-CH₂ -C(O)O-
~33.8Br-CH₂ -
~32.6Br-CH₂-CH₂ -
~31.9-(CH₂)₈-CH₂ -CH₃ (Undecyl chain)
~29.5Overlapping signals from undecyl chain CH₂
~29.3Overlapping signals from undecyl chain CH₂
~29.2Overlapping signals from undecyl chain CH₂
~28.6-O-CH₂-CH₂ - (Undecyl chain)
~28.0Br-(CH₂)₂-CH₂ -
~25.9-O-CH₂-CH₂-CH₂ - (Undecyl chain)
~24.9-CH₂ -CH₂-C(O)O-
~22.7-CH₂-CH₂ -CH₃ (Undecyl chain)
~14.1-CH₃
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretching (alkane)
1738StrongC=O stretching (ester)
1465MediumC-H bending (methylene)
1170StrongC-O stretching (ester)
645MediumC-Br stretching (alkyl halide)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
378 / 380Low[M]⁺, Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes
299Medium[M - Br]⁺, Loss of bromine radical
223 / 225Medium[Br(CH₂)₇CO]⁺, Acylium ion
155High[C₁₁H₂₃]⁺, Undecyl carbocation
171High[M - Br - C₁₁H₂₂]⁺, McLafferty rearrangement product

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis of this compound and its spectral characterization.

Synthesis of this compound

This protocol describes a Fischer esterification reaction.

Materials:

  • 8-Bromooctanoic acid

  • Undecan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromooctanoic acid (1 equivalent), undecan-1-ol (1.2 equivalents), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (0.05 equivalents) as a catalyst.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectral Data Acquisition

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1 second, and acquire 16-32 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and acquire 1024-2048 scans.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans.

2.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 8-Bromooctanoic Acid + Undecan-1-ol Reaction Fischer Esterification (H₂SO₄, Toluene, Reflux) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Undecyl 8-Bromooctanoate Purification->Product

Caption: Synthetic workflow for this compound.

Spectral_Analysis_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Purified Product NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Acq Acquire EI Mass Spectrum MS_Prep->MS_Acq MS_Data m/z Values, Fragmentation MS_Acq->MS_Data

Caption: Workflow for spectral characterization.

Undecyl 8-bromooctanoate thermogravimetric analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of Undecyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of this compound. Due to the absence of specific experimental TGA data for this compound in publicly available literature, this guide synthesizes information from the analysis of structurally similar compounds, namely long-chain esters and bromoalkanes, to project the thermal decomposition behavior of the target molecule. The experimental protocol and data presented are intended to serve as a baseline for future laboratory investigations.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1] TGA provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.[1] For a compound like this compound, TGA can elucidate the temperatures at which different parts of the molecule degrade, offering insights into its thermal stability.

Predicted Thermogravimetric Profile of this compound

The structure of this compound, featuring a long undecyl ester chain and a brominated octanoate (B1194180) moiety, suggests a multi-stage thermal decomposition process. The initial decomposition is anticipated to involve the cleavage of the carbon-bromine (C-Br) bond, which is generally weaker than C-C, C-H, and C-O bonds. This would be followed by the degradation of the long alkyl chains and the ester group at higher temperatures.

Studies on long-chain fatty acid esters indicate that their thermal decomposition typically begins in the range of 240°C to 300°C. The presence of the bromine atom in this compound is expected to lower the initial decomposition temperature.

Table 1: Predicted TGA Data for this compound
Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (DTG Peak)Mass Loss (%)Associated Decomposition Pathway
Stage 1 ~ 220 - 250~ 260~ 25 - 30Initial cleavage of the C-Br bond and loss of bromine-containing fragments.
Stage 2 ~ 300 - 350~ 380~ 65 - 75Decomposition of the undecyl and octanoate alkyl chains and the ester functional group.
Residue > 450-< 5Residual carbonaceous material.

Note: The data presented in this table is an estimation based on the thermal behavior of structurally related long-chain esters and bromoalkanes and should be confirmed by experimental analysis.

Detailed Experimental Protocol for TGA of a Liquid Sample

The following is a generalized experimental protocol for conducting thermogravimetric analysis on a high-boiling point liquid organic compound such as this compound.

3.1. Instrumentation

A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required.

3.2. Sample Preparation

  • Ensure the this compound sample is pure and free of solvent or other volatile impurities.

  • Using a micropipette, carefully place 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Ensure the sample covers the bottom of the crucible in a thin, even layer to promote uniform heating.

3.3. TGA Instrument Parameters

ParameterSettingRationale
Sample Size 5-10 mgProvides a clear signal without overloading the balance.
Crucible Alumina (Al₂O₃) or Platinum (Pt), openInert materials that will not react with the sample. An open crucible allows for the escape of decomposition products.
Atmosphere Nitrogen (N₂) or Argon (Ar), high purityAn inert atmosphere prevents oxidative decomposition.
Gas Flow Rate 20-50 mL/minPurges the furnace of decomposition products and prevents their condensation.
Temperature Program
1. Isothermal30°C for 10 minTo allow the sample and furnace to equilibrate.
2. RampHeat from 30°C to 600°C at 10°C/minA standard heating rate that provides good resolution of thermal events.
Data Collection Mass vs. TemperatureThe primary data output for TGA.

3.4. Post-Analysis Data Processing

  • Plot the sample mass (as a percentage of the initial mass) on the y-axis against the temperature on the x-axis to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss against temperature. The peaks in the DTG curve correspond to the temperatures of the fastest decomposition.

  • Determine the onset temperature of each decomposition stage, which is often calculated as the intersection of the baseline with the tangent of the TGA curve at the point of maximum slope.

  • Quantify the percentage of mass loss for each decomposition step.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clear understanding of the experimental process and the underlying logic, the following diagrams are provided.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Crucible Weigh 5-10 mg into TGA Crucible Sample->Crucible Load Place Crucible in TGA Instrument Crucible->Load Set Set Parameters: - Temp. Program (30-600°C @ 10°C/min) - Inert Atmosphere (N₂) - Gas Flow (20-50 mL/min) Load->Set Run Initiate TGA Run Set->Run Collect Record Mass vs. Temperature Data Run->Collect Plot Generate TGA Curve (% Mass vs. Temp) Collect->Plot DTG Calculate DTG Curve (d(Mass)/dt vs. Temp) Plot->DTG Interpret Determine: - Onset Temperatures - Peak Decomposition Temps - Mass Loss Percentages DTG->Interpret Decomposition_Pathway cluster_molecule This compound cluster_stage1 Decomposition Stage 1 (~220-300°C) cluster_stage2 Decomposition Stage 2 (~300-450°C) cluster_residue Final Product (>450°C) Molecule Br-(CH₂)₇-COO-(CH₂)₁₀-CH₃ Stage1_Products Volatile Bromine Compounds + Ester with Alkene/Alkane Chains Molecule->Stage1_Products Heat (C-Br Cleavage) Stage2_Products Smaller Volatile Hydrocarbons + CO₂ + H₂O Stage1_Products->Stage2_Products Further Heating (Chain & Ester Scission) Residue Carbonaceous Residue Stage2_Products->Residue

References

An In-depth Technical Guide to the Differential Scanning Calorimetry of Undecyl 8-bromooctanoate and Structurally Related Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific differential scanning calorimetry (DSC) data for undecyl 8-bromooctanoate. The following guide provides a detailed experimental protocol and representative thermal analysis data from structurally analogous long-chain esters. This information is intended to serve as a foundational resource for researchers investigating the thermal properties of this compound and similar molecules.

Introduction to Differential Scanning Calorimetry for Long-Chain Ester Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. In the context of long-chain esters like this compound, DSC is instrumental in determining key physical parameters such as melting point, crystallization temperature, glass transitions, and the enthalpy of these phase changes. Such data are critical in drug development for understanding the physical stability, purity, and processing behavior of active pharmaceutical ingredients (APIs) and excipients.

The thermal behavior of long-chain esters is largely dictated by the length of the alkyl chains and the nature of the functional groups, which influence the efficiency of crystal packing and the strength of intermolecular forces. For this compound, the presence of a terminal bromine atom may also affect its thermal characteristics.

Representative DSC Data for Analogous Long-Chain Esters

While specific data for this compound is unavailable, the thermal properties of other long-chain esters can provide valuable insights into the expected behavior. The following tables summarize DSC data for various fatty acid esters, which can be used as a reference.

Table 1: Thermal Properties of Various Fatty Acid Esters

CompoundMelting Onset (°C)Enthalpy of Fusion (J/g)
Methyl Arachidate40.8215.1
Pentyl Myristate9.3162.7
Pentyl Palmitate19.9179.8
Pentyl Stearate28.3190.2
Pentyl Behenate41.1195.3
Decyl Arachidate35.2201.3

Data sourced from a study on bio-based fatty esters as phase change materials.[1]

Table 2: Thermal Properties of Ethyl Stearate Crystalline Forms

Crystalline FormMelting Point (K)Melting Point (°C)Heat of Fusion (kcal/mol)Heat of Fusion (J/g)
γ form307.134.015.5209.3
α form304.631.59.8132.3

Data adapted from a study on the solid-phase behavior of long-chain esters.[2] Note: The original data was in K and kcal/mol and has been converted for consistency.

Detailed Experimental Protocol for DSC Analysis of a Long-Chain Ester

This section outlines a comprehensive, generalized protocol for the DSC analysis of a long-chain ester such as this compound.

3.1. Instrumentation and Calibration

  • Instrument: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.

  • Calibration: The instrument should be calibrated for temperature and enthalpy using high-purity standards (e.g., indium, zinc) before sample analysis.

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3.3. Thermal Program

The following thermal program is recommended to erase the sample's prior thermal history and obtain reproducible results:

  • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

  • First Heating Scan: Heat the sample at a constant rate of 5-10°C/min to a temperature significantly above its melting point (e.g., 80°C). This scan is primarily to remove any previous thermal history of the sample.

  • Isothermal Hold: Hold the sample at the high temperature for 5 minutes to ensure complete melting.

  • Cooling Scan: Cool the sample at a constant rate of 5-10°C/min back to the initial temperature (e.g., 0°C).

  • Second Heating Scan: Heat the sample again at the same constant rate (5-10°C/min) to the final temperature (e.g., 80°C). This second heating scan is typically used for data analysis.[3]

3.4. Atmosphere

The analysis should be conducted under a constant flow of an inert gas, such as nitrogen, at a rate of 50-100 mL/min to provide a reproducible atmosphere and prevent oxidative degradation.[1]

3.5. Data Analysis

  • Melting and Crystallization Temperatures: Determine the onset and peak temperatures of the endothermic (melting) and exothermic (crystallization) events from the DSC thermogram.

  • Enthalpy of Fusion/Crystallization: Integrate the area under the melting or crystallization peak to calculate the latent heat of the transition (ΔH).

Visualizing the DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for a long-chain ester.

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Thermal Program cluster_analysis Data Analysis & Interpretation Start Start Calibrate Calibrate DSC with Standards Start->Calibrate Prepare_Sample Weigh 5-10 mg of Sample into Pan Calibrate->Prepare_Sample Seal_Pan Hermetically Seal Sample & Reference Pans Prepare_Sample->Seal_Pan Place_Pans Place Pans in DSC Cell Seal_Pan->Place_Pans Equilibrate Equilibrate at Starting Temperature Place_Pans->Equilibrate Start Run First_Heat First Heating Scan (e.g., 10°C/min) Equilibrate->First_Heat Isothermal Isothermal Hold (5 min) First_Heat->Isothermal Cooling Cooling Scan (e.g., 10°C/min) Isothermal->Cooling Second_Heat Second Heating Scan (e.g., 10°C/min) Cooling->Second_Heat Record_Data Record Heat Flow vs. Temperature Second_Heat->Record_Data End Run Analyze_Thermogram Analyze Thermogram for Transitions Record_Data->Analyze_Thermogram Determine_Tm Determine Melting Point (Tm) Analyze_Thermogram->Determine_Tm Determine_Tc Determine Crystallization Temp (Tc) Analyze_Thermogram->Determine_Tc Calculate_Enthalpy Calculate Enthalpy of Fusion (ΔH) Analyze_Thermogram->Calculate_Enthalpy Report Report Thermal Properties Determine_Tm->Report Determine_Tc->Report Calculate_Enthalpy->Report

Caption: Workflow for DSC analysis of a long-chain ester.

References

Undecyl 8-bromooctanoate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the material safety data for Undecyl 8-bromooctanoate, with a focus on its physicochemical properties, hazard identification, handling protocols, and potential biological interactions. The data presented is primarily derived from the Material Safety Data Sheet (MSDS) of its ethyl ester analogue.

Physicochemical and Hazard Information

The following tables summarize the key quantitative data available for Ethyl 8-bromooctanoate, which can be used as a proxy for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H19BrO2
Molecular Weight251.16 g/mol
Physical StateLiquid
ColorColorless to Pale Yellow
Boiling Point267.1 ± 23.0 °C at 760 mmHg
Density1.2 ± 0.1 g/cm³
Flash Point139.5 ± 13.0 °C
Refractive Index1.463
Vapor Pressure0.0 ± 0.5 mmHg at 25°C
SolubilitySoluble in DMSO and Ethyl Acetate (Slightly)

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

Safe Handling and Emergency Protocols

Given the hazardous nature of alkyl bromides, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, a respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

This compound is primarily used as a reagent in organic synthesis. The following is a representative experimental protocol for a reaction involving a similar alkyl 8-bromooctanoate.

General Synthesis of an Ether via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from an alkyl 8-bromooctanoate and an alkoxide.

Materials:

  • Alkyl 8-bromooctanoate (e.g., Ethyl 8-bromooctanoate)

  • Sodium alkoxide (e.g., sodium ethoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reagents for workup (e.g., water, saturated sodium bicarbonate solution, brine)

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium alkoxide in the anhydrous polar aprotic solvent.

  • To this solution, add the alkyl 8-bromooctanoate dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the pure ether.

G Williamson Ether Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve sodium alkoxide in anhydrous DMF B Add alkyl 8-bromooctanoate dropwise A->B C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor reaction (e.g., TLC) C->D E Quench with water D->E F Extract with organic solvent E->F G Wash organic layers F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: A representative workflow for the Williamson ether synthesis.

Potential Biological Interactions and Toxicological Considerations

While specific data for this compound is lacking, the biological effects can be inferred from its constituent parts: a fatty acid ester and a haloalkane.

Fatty Acid Ester Component

Fatty acid esters are a broad class of molecules with diverse biological activities. Some have been shown to act as signaling molecules. For instance, certain fatty acid esters can interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Haloalkane Component

The presence of a bromine atom on the alkyl chain introduces significant toxicological concerns. Haloalkanes are known to exert toxic effects, primarily on the central nervous and cardiovascular systems.[2] The mechanism of toxicity often involves the metabolic activation of the carbon-halogen bond, leading to the formation of reactive intermediates.

For example, carbon tetrachloride, a well-studied haloalkane, is activated by cytochrome P450 enzymes to form a trichloromethyl radical. This radical can initiate lipid peroxidation and bind to cellular macromolecules, leading to cellular damage. While the reactivity of the bromine in this compound will differ, a similar potential for bioactivation and subsequent toxicity should be considered.

G Hypothetical Bio-interaction Pathways cluster_ester Fatty Acid Ester Moiety cluster_haloalkane Haloalkane Moiety A This compound B Hydrolysis A->B C Fatty Acid B->C D Activation of Nuclear Receptors (e.g., PPARs) C->D E Modulation of Gene Expression (Lipid Metabolism, Inflammation) D->E F This compound G Metabolic Activation (e.g., Cytochrome P450) F->G H Reactive Intermediates (Alkyl Radical) G->H I Lipid Peroxidation H->I J Macromolecule Adducts (DNA, Proteins) H->J K Cellular Damage I->K J->K

Caption: Potential bio-interaction pathways for this compound.

References

Synthesis of Undecyl 8-bromooctanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of undecyl 8-bromooctanoate from 8-bromooctanoic acid and undecyl alcohol. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1][2] This document outlines the reaction protocol, necessary reagents, and expected product characteristics, offering valuable insights for professionals in organic synthesis and drug development.

Overview of the Synthesis

The synthesis of this compound is achieved through the esterification of 8-bromooctanoic acid with undecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[3] The use of a Dean-Stark apparatus is a common and effective method for water removal during the reaction.[4]

Reaction Scheme:

Experimental Protocol: Fischer-Speier Esterification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 8-bromooctanoic acid

  • Undecyl alcohol

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, combine 8-bromooctanoic acid (1.0 eq), undecyl alcohol (1.2 eq), and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected, which indicates the reaction is approaching completion. This can take several hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[5]

      • Water.[6]

      • Brine to aid in the separation of the organic and aqueous layers.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by either vacuum distillation or column chromatography.[6] Given the high boiling points of long-chain esters, vacuum distillation is often preferred for larger scales.[6] For smaller scales or for achieving very high purity, flash column chromatography on silica (B1680970) gel is effective.[4]

Data Presentation

The following tables summarize the properties of the key reactants and the predicted properties of the final product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
8-Bromooctanoic acidC₈H₁₅BrO₂223.1135-37147-150 (at 2 mmHg)
Undecyl alcoholC₁₁H₂₄O172.3119243

Data sourced from[7]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₉H₃₇BrO₂
Molar Mass ( g/mol )377.40
AppearanceColorless to pale yellow oil
Boiling Point> 200 °C at reduced pressure
SolubilityInsoluble in water, soluble in organic solvents

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃)δ ~4.05 (t, 2H, -COO-CH₂-), δ ~3.40 (t, 2H, -CH₂-Br), δ ~2.30 (t, 2H, -CH₂-COO-), δ ~1.85 (m, 2H), δ ~1.60 (m, 2H), δ ~1.20-1.45 (m, 24H), δ ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~174 (-COO-), δ ~65 (-COO-CH₂-), δ ~34 (-CH₂-Br), δ ~33-34 (-CH₂-COO-), δ ~22-32 (other -CH₂- groups), δ ~14 (-CH₃)
IR (neat)~2925, 2855 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch), ~645 cm⁻¹ (C-Br stretch)
Mass Spec (EI)Molecular ion peak (M⁺) may be weak or absent. Characteristic fragments from cleavage of the ester and bromoalkyl chain.

Note: The predicted spectroscopic data is based on the analysis of similar long-chain esters and bromoalkanes.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 8-Bromooctanoic Acid Undecyl Alcohol Toluene Reaction_Vessel Reflux with Dean-Stark Trap Reactants->Reaction_Vessel Catalyst H₂SO₄ (cat.) Catalyst->Reaction_Vessel Quenching Cool to RT Reaction_Vessel->Quenching Washing Wash with NaHCO₃, H₂O, Brine Quenching->Washing Drying Dry (MgSO₄) Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification_Step Vacuum Distillation or Column Chromatography Solvent_Removal->Purification_Step Product This compound Purification_Step->Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship of Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid Carboxylic Acid (8-Bromooctanoic Acid) Equilibrium Reversible Reaction (Equilibrium) Carboxylic_Acid->Equilibrium Alcohol Alcohol (Undecyl Alcohol) Alcohol->Equilibrium Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Equilibrium Ester Ester (this compound) Equilibrium->Ester Water Water Equilibrium->Water Water_Removal Water Removal (e.g., Dean-Stark) Water->Water_Removal Water_Removal->Equilibrium Shifts Equilibrium to Products

References

Unraveling the Enigma: A Technical Guide to the Postulated Mechanisms of Action of Undecyl 8-bromooctanoate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action of Undecyl 8-bromooctanoate in biological systems is not currently available in published scientific literature. This technical guide, therefore, presents a hypothesis-driven framework based on the molecule's structural components and the known biological activities of related chemical classes. The content herein is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

This compound is a long-chain fatty acid ester characterized by an eleven-carbon undecyl tail and an eight-carbon octanoate (B1194180) head, with a bromine atom at the 8th position. While its precise biological role remains uncharacterized, its chemical architecture suggests several plausible mechanisms of action that warrant investigation. This guide will deconstruct the molecule to infer its potential interactions within a biological milieu, drawing parallels with long-chain fatty acid esters, brominated organic compounds, and haloalkanes. We will explore hypothesized mechanisms, propose experimental protocols to test these hypotheses, and provide a structured overview of potential data outcomes.

Physicochemical Properties and Biological Implications

The predicted physicochemical properties of this compound are pivotal in forecasting its biological behavior. Its significant lipophilicity, conferred by the long alkyl chains, suggests a high affinity for nonpolar environments, such as the lipid bilayers of cellular membranes.

PropertyPredicted ValueImplication for Biological Activity
Molecular Weight 349.35 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient) ~7.5High lipophilicity suggests preferential partitioning into lipid membranes and potential for bioaccumulation in adipose tissue.
Polar Surface Area 26.3 ŲLow polarity further supports membrane permeability.
Reactivity Electrophilic carbon at C8The carbon atom bonded to the bromine is susceptible to nucleophilic attack, suggesting potential for covalent modification of biomolecules.

Hypothesized Mechanisms of Action

Based on its structure, this compound may exert its biological effects through one or more of the following mechanisms:

Modulation of Biological Membranes

The amphipathic nature of this compound, with its long lipophilic tail, could facilitate its insertion into the phospholipid bilayer of cellular membranes. This intercalation could disrupt the normal packing of membrane lipids, thereby altering membrane fluidity, permeability, and the function of embedded proteins such as receptors, channels, and enzymes.

Caption: Postulated intercalation of this compound into the cell membrane.

Covalent Modification of Biomolecules

The presence of a bromine atom on the octanoate chain introduces an electrophilic center at the C8 position. This makes the molecule susceptible to nucleophilic attack by amino acid residues such as cysteine (thiol group), histidine (imidazole group), or lysine (B10760008) (amino group) on proteins. Such a reaction would result in the formation of a covalent bond between the molecule and the protein, potentially leading to irreversible inhibition or altered protein function. This mechanism is a common mode of action for various bioactive compounds, including some anticancer agents.

Covalent_Modification U8B This compound (R-Br) TransitionState SN2 Transition State [Nu---R---Br]⁻ U8B->TransitionState Protein Protein with Nucleophilic Residue (Nu:) Protein->TransitionState Nucleophilic Attack ModifiedProtein Covalently Modified Protein (R-Nu) TransitionState->ModifiedProtein Bromide Bromide Ion (Br⁻) TransitionState->Bromide Leaving Group

Caption: Hypothesized covalent modification of a protein by this compound.

Interference with Fatty Acid Metabolism and Signaling

Due to its structural similarity to endogenous fatty acids, this compound could potentially compete with natural substrates for the active sites of enzymes involved in fatty acid metabolism, such as fatty acid synthases, desaturases, or elongases. It might also interfere with lipid-mediated signaling pathways by acting as an antagonist or a partial agonist for nuclear receptors or G-protein coupled receptors that are activated by fatty acids.

Potential as a Prodrug or Drug Delivery Vehicle

The lipophilic nature of this compound makes it a candidate for use in drug delivery systems. It could be formulated into lipid nanoparticles or other lipid-based carriers to enhance the solubility and bioavailability of poorly water-soluble drugs. The ester linkage could also be designed to be cleaved by intracellular esterases, releasing a conjugated active drug in a targeted manner.

Potential Toxicological Profile

It is crucial to consider the potential for toxicity. Studies on other brominated fatty acids and vegetable oils have indicated a potential for bioaccumulation in adipose tissue, the heart, and the liver. Furthermore, some brominated compounds have been shown to disrupt thyroid function. Therefore, a thorough toxicological assessment of this compound would be a prerequisite for any therapeutic consideration.

Proposed Experimental Protocols for Mechanistic Investigation

To validate the aforementioned hypotheses, a systematic experimental approach is necessary. The following are proposed protocols for key experiments.

In Vitro Cytotoxicity Assessment
  • Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

  • Methodology:

    • Cell Culture: Culture selected cell lines (e.g., a panel of NCI-60 cancer cell lines and a normal fibroblast line like MRC-5) in appropriate media and conditions.

    • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the cytotoxic potency.

Membrane Fluidity Assay
  • Objective: To investigate the effect of this compound on the fluidity of cellular membranes.

  • Methodology:

    • Cell Preparation: Treat cells with varying concentrations of this compound.

    • Fluorescent Labeling: Label the cell membranes with a fluorescent probe whose emission spectrum is sensitive to the lipid environment, such as Laurdan or DPH (1,6-diphenyl-1,3,5-hexatriene).

    • Fluorescence Spectroscopy/Microscopy: Measure the fluorescence anisotropy or generalized polarization (GP) of the probe. A decrease in anisotropy or GP would indicate an increase in membrane fluidity.

    • Data Analysis: Compare the fluorescence parameters of treated cells with untreated controls.

Proteomic Target Identification Workflow
  • Objective: To identify proteins that are covalently modified by this compound.

  • Methodology:

    • Cell Lysate Treatment: Incubate a cell lysate with this compound.

    • Protein Digestion: Digest the proteins into peptides using trypsin.

    • Enrichment (Optional): If an alkyne or azide-tagged version of the molecule is synthesized, use click chemistry to attach a biotin (B1667282) tag for affinity purification of modified peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Search the MS/MS data against a protein database to identify peptides that have been modified with the mass of the Undecyl 8-octanoate moiety.

Proteomics_Workflow CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation U8B Undecyl 8-bromooctanoate U8B->Incubation Digestion Tryptic Digestion Incubation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Identification of Modified Peptides LCMS->DataAnalysis

Caption: Workflow for identifying protein targets of this compound.

Conclusion

While the biological activity of this compound remains to be experimentally defined, its chemical structure provides a strong basis for postulating several plausible mechanisms of action. These include the disruption of cellular membranes, covalent modification of proteins, and interference with fatty acid metabolism and signaling. The experimental frameworks proposed in this guide offer a rational path forward for researchers to systematically investigate these hypotheses. Elucidating the precise mechanism of action will be crucial in determining the potential of this compound as a pharmacological tool or a therapeutic agent.

Preliminary Biocompatibility of Undecyl 8-Bromooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, no specific biocompatibility studies on undecyl 8-bromooctanoate have been published in publicly accessible literature. This guide is therefore based on established principles of biocompatibility testing for structurally related compounds, such as long-chain alkyl esters and organobromine compounds. The presented data and protocols are illustrative and intended to serve as a technical framework for future research in this area.

Introduction

This compound is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and biomaterials.[1][2] Given its potential for use in contexts that may involve contact with biological systems, a thorough evaluation of its biocompatibility is essential. This technical guide outlines a framework for the preliminary biocompatibility assessment of this compound, focusing on in vitro cytotoxicity and hemocompatibility.

The structure of this compound, featuring a long alkyl chain ester and a terminal bromine atom, suggests that its biological interactions may be influenced by both its lipophilicity and the reactivity of the carbon-bromine bond.[3] Long-chain alkyl esters can exhibit cytotoxic effects that are dependent on the length of the alkyl chain.[4][5] Furthermore, organobromine compounds are a diverse class of molecules with a range of biological activities, and their potential for bioaccumulation and toxicity is a subject of ongoing research.[6][7]

This guide provides detailed experimental protocols for key in vitro assays and presents hypothetical data in a structured format to facilitate understanding and future experimental design.

In Vitro Cytotoxicity Assessment

A fundamental aspect of biocompatibility testing is the evaluation of a compound's potential to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

  • Cell Culture: Human fibroblast cells (e.g., NIH/3T3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Preparation and Exposure: this compound is dissolved in a biocompatible solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve a range of final concentrations. The cell culture medium is replaced with the medium containing the test compound, and the cells are incubated for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

The following table summarizes hypothetical data from an MTT assay, illustrating the potential dose-dependent cytotoxic effects of this compound.

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.995 ± 5.192 ± 6.1
1092 ± 6.185 ± 5.978 ± 7.2
2581 ± 7.368 ± 6.555 ± 8.3
5065 ± 8.049 ± 7.832 ± 9.1
10042 ± 9.225 ± 8.415 ± 7.9
IC50 (µM) ~75 ~50 ~30

Hemocompatibility Assessment

For materials and compounds that may come into contact with blood, assessing hemocompatibility is crucial. The hemolysis assay evaluates the potential of a substance to damage red blood cells (erythrocytes).[8][9]

  • Blood Collection and Preparation: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin). The blood is centrifuged to separate the erythrocytes, which are then washed multiple times with phosphate-buffered saline (PBS). A final erythrocyte suspension is prepared in PBS.[10]

  • Compound Preparation: this compound is prepared in a series of concentrations in PBS.

  • Incubation: The erythrocyte suspension is incubated with the different concentrations of the test compound at 37°C for a specified period (e.g., 2 hours) with gentle agitation.[8][9]

  • Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in a known hemolytic agent like Triton X-100 or 1% SDS) are included.[10]

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[8][9]

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

The table below presents hypothetical results from a hemolysis assay for this compound.

Concentration (µg/mL)Absorbance at 540 nm% Hemolysis
0 (Negative Control)0.05 ± 0.010
100.08 ± 0.021.5
500.15 ± 0.035.0
1000.32 ± 0.0413.5
2000.68 ± 0.0531.5
Positive Control (1% Triton X-100)2.05 ± 0.10100

Visualizations

G cluster_0 In Vitro Cytotoxicity Assay (MTT) cluster_1 Hemocompatibility Assay (Hemolysis) A Cell Seeding (e.g., Fibroblasts) B 24h Incubation A->B C Exposure to This compound B->C D Incubation (24, 48, 72h) C->D E MTT Addition & Incubation D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (Cell Viability, IC50) G->H I Erythrocyte Isolation & Washing J Incubation with This compound I->J K Centrifugation J->K L Supernatant Collection K->L M Absorbance Reading (540 nm) L->M N Data Analysis (% Hemolysis) M->N

Caption: Workflow for in vitro biocompatibility assessment.

G A This compound B Cell Membrane Interaction (Increased Lipophilicity) A->B C Membrane Disruption B->C D Reactive Oxygen Species (ROS) Generation (Potential) B->D E Mitochondrial Dysfunction C->E D->E F Caspase Activation E->F G Apoptosis F->G

References

An In-depth Technical Guide to the Reactivity of Undecyl 8-bromooctanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of undecyl 8-bromooctanoate with a range of common nucleophiles. This compound, a long-chain bifunctional molecule, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. Its reactivity is primarily centered around the terminal bromine atom, which is susceptible to nucleophilic substitution, and the ester functionality, which can undergo hydrolysis or transesterification under appropriate conditions.

This document details the expected reaction pathways, provides representative experimental protocols, and summarizes key quantitative data for reactions with various nucleophiles. The information presented is intended to guide researchers in designing synthetic routes and optimizing reaction conditions for their specific applications.

Core Reactivity: Nucleophilic Substitution at the C-Br Bond

The primary site of reactivity on this compound for the reactions discussed herein is the carbon atom bonded to the bromine atom. This carbon is electrophilic due to the electron-withdrawing nature of the bromine atom, making it a prime target for attack by electron-rich species, or nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that the bromine is attached to a primary carbon.

The general scheme for the SN2 reaction of this compound is as follows:

G cluster_0 Sₙ2 Reaction Pathway This compound This compound Transition State [Nu---C---Br]⁻ (Trigonal Bipyramidal) This compound->Transition State Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition State Product Substituted Product Transition State->Product Leaving Group Bromide Ion (Br⁻) Transition State->Leaving Group Inversion of Stereochemistry G cluster_workflow General Experimental Workflow Start Start Setup Reaction Setup: - this compound - Nucleophile - Solvent Start->Setup Reaction Reaction: - Heating - Stirring - Monitoring (TLC) Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Distillation Workup->Purification Analysis Product Analysis: - NMR - MS - IR Purification->Analysis End End Analysis->End

Navigating the Stability and Storage of Undecyl 8-bromooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecyl 8-bromooctanoate is a brominated fatty acid ester with potential applications in organic synthesis, serving as a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of a reactive bromo group and an ester linkage necessitates careful consideration of its stability and storage conditions to ensure its integrity and prevent degradation.[2] This document outlines the key factors influencing the stability of this compound, provides recommended storage and handling protocols, and discusses potential degradation pathways.

Physicochemical Properties (Inferred from Ethyl 8-bromooctanoate)

To understand the stability of this compound, it is useful to consider the properties of its ethyl ester analog, Ethyl 8-bromooctanoate. The longer undecyl chain will primarily influence physical properties such as boiling point and density, while the chemical reactivity will be largely dictated by the bromo and ester functional groups.

PropertyValue (for Ethyl 8-bromooctanoate)Reference
Molecular Formula C10H19BrO2[2]
Molecular Weight 251.16 g/mol [2]
Appearance Clear, colorless to pale-yellow oil/liquid[2]
Boiling Point ~123°C at 3 mmHg[2]
Density 1.194 g/cm³[2]

Factors Influencing Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, nucleophilic substitution, and elimination reactions. Key environmental factors that can accelerate degradation include:

  • Temperature: Elevated temperatures can increase the rate of decomposition reactions.

  • Moisture: The ester linkage is susceptible to hydrolysis, which is accelerated by the presence of water, leading to the formation of 8-bromooctanoic acid and undecanol.

  • Light: Exposure to UV light can potentially induce the formation of free radicals, leading to undesired side reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, bases, and certain metals can lead to vigorous reactions and degradation.[3]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the quality and shelf-life of this compound. The following conditions are recommended based on guidelines for similar bromo-compounds and general laboratory practice.

ConditionRecommendationReference
Temperature Store in a refrigerator. Store in a cool, dry place.[4]
Atmosphere Store in a tightly closed container.[4][5][6]
Container Store in original, tightly sealed containers. For solutions of inorganic hydroxides (potential contaminants), polyethylene (B3416737) containers are recommended.[6][7]
Ventilation Store and handle in a well-ventilated area.[5][6][8]
Incompatibilities Segregate from acids, bases, and strong oxidizing agents.[7]
Labeling Date containers upon receipt and opening.[7]

Experimental Protocols: General Chemical Handling

While specific experimental protocols for this compound stability studies are not available, a general workflow for the safe handling of liquid chemicals can be applied.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure access to Eyewash & Safety Shower prep2->prep3 handle1 Work in a well-ventilated area (e.g., Fume Hood) prep3->handle1 handle2 Use non-sparking tools handle1->handle2 spill1 Evacuate and alert personnel handle1->spill1 handle3 Ground and bond containers handle2->handle3 store1 Store in a tightly closed container handle3->store1 store2 Store in a cool, dry, well-ventilated area store1->store2 store3 Segregate from incompatible materials store2->store3 spill2 Contain spill with inert absorbent material spill1->spill2 spill3 Collect and dispose of as hazardous waste spill2->spill3 spill4 Decontaminate the spill area spill3->spill4 G cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_degradation Degradation Pathways ester_linkage Ester Linkage (Susceptible to Hydrolysis) hydrolysis Hydrolysis ester_linkage->hydrolysis bromo_group Bromo Group (Susceptible to Nucleophilic Substitution/Elimination) substitution Nucleophilic Substitution bromo_group->substitution elimination Elimination bromo_group->elimination temperature Elevated Temperature temperature->hydrolysis temperature->substitution temperature->elimination moisture Moisture/Humidity moisture->hydrolysis light Light Exposure radical_reactions Free Radical Reactions light->radical_reactions incompatibles Incompatible Materials (Bases, Oxidizers) incompatibles->substitution incompatibles->elimination stability Chemical Stability of This compound hydrolysis->stability decreases substitution->stability decreases elimination->stability decreases radical_reactions->stability decreases

References

Undecyl 8-bromooctanoate discovery and initial synthesis reports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 8-bromooctanoate is a long-chain fatty acid ester containing a terminal bromine atom, a feature that makes it a potentially valuable intermediate in organic synthesis for the introduction of an eight-carbon spacer with a reactive handle. While specific discovery and initial synthesis reports for this compound are not prominently available in the public domain, its synthesis can be reliably predicated on the well-established production of its precursor, 8-bromooctanoic acid, and subsequent esterification. This technical guide details a proposed synthetic pathway, including experimental protocols and expected characterization data, to provide a comprehensive resource for researchers interested in this and similar long-chain functionalized esters.

Introduction

Long-chain functionalized esters are of significant interest in various fields, including pharmaceuticals, materials science, and agrochemicals. The combination of a long alkyl chain, imparting lipophilicity, with a reactive functional group, such as a terminal bromide, allows for the synthesis of complex molecules with tailored properties. This compound, with its C11 ester group and C8 bromo-alkyl chain, represents a versatile building block. This guide outlines a logical and experimentally sound approach to its synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process, commencing with the synthesis of 8-bromooctanoic acid from 1,6-dibromohexane (B150918) and diethyl malonate, followed by the Fischer esterification of the resulting acid with undecyl alcohol.

Synthesis of 8-Bromooctanoic Acid

The synthesis of the key intermediate, 8-bromooctanoic acid, is a two-step process involving a malonic ester synthesis followed by hydrolysis and decarboxylation.[1][2][3]

Step 1: Synthesis of Diethyl 2-(6-bromohexyl)malonate

In this step, 1,6-dibromohexane undergoes a nucleophilic substitution reaction with diethyl malonate in the presence of a base.[1][3]

Step 2: Hydrolysis and Decarboxylation to 8-Bromooctanoic Acid

The resulting diethyl 2-(6-bromohexyl)malonate is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 8-bromooctanoic acid.[1][2]

Synthesis of this compound

The final step is the esterification of 8-bromooctanoic acid with undecyl alcohol, typically catalyzed by a strong acid such as sulfuric acid (Fischer esterification).

Experimental Protocols

Synthesis of 8-Bromooctanoic Acid

Materials:

Procedure:

  • Preparation of Diethyl 2-(6-bromohexyl)malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Diethyl malonate is added dropwise to the stirred solution at room temperature. After the addition is complete, 1,6-dibromohexane is added, and the mixture is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl 2-(6-bromohexyl)malonate.

  • Hydrolysis and Decarboxylation: The crude diethyl 2-(6-bromohexyl)malonate is refluxed with an aqueous solution of sodium hydroxide for several hours to hydrolyze the ester groups. The resulting solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid intermediate. The mixture is then heated to induce decarboxylation, yielding 8-bromooctanoic acid. The crude product is cooled, and the solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Synthesis of this compound (Proposed)

Materials:

  • 8-Bromooctanoic acid

  • Undecyl alcohol

  • Concentrated sulfuric acid

  • Toluene

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 8-bromooctanoic acid (1.0 eq.), undecyl alcohol (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) are dissolved in toluene.

  • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by TLC until the starting carboxylic acid is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Reactant and Product Properties (Expected)
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1,6-DibromohexaneC₆H₁₂Br₂243.97Colorless liquid
Diethyl malonateC₇H₁₂O₄160.17Colorless liquid
8-Bromooctanoic acidC₈H₁₅BrO₂223.11White solid
Undecyl alcoholC₁₁H₂₄O172.31Colorless liquid
This compoundC₁₉H₃₇BrO₂377.40Colorless to pale yellow oil
Reaction Conditions and Expected Yields
Reaction StepKey ReagentsSolventTemperatureTypical Yield
Malonic Ester SynthesisNaOEtEthanolReflux70-80%
Hydrolysis & DecarboxylationNaOH, HClWaterReflux / Heat85-95%
Fischer EsterificationH₂SO₄ (cat.)TolueneReflux80-90%

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow 1,6-Dibromohexane 1,6-Dibromohexane Step1 Malonic Ester Synthesis (NaOEt, Ethanol, Reflux) 1,6-Dibromohexane->Step1 Diethyl malonate Diethyl malonate Diethyl malonate->Step1 Intermediate Diethyl 2-(6-bromohexyl)malonate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (NaOH, H₂O, Reflux; then HCl, Heat) Intermediate->Step2 8-Bromooctanoic_acid 8-Bromooctanoic Acid Step2->8-Bromooctanoic_acid Step3 Fischer Esterification (H₂SO₄ cat., Toluene, Reflux) 8-Bromooctanoic_acid->Step3 Undecyl_alcohol Undecyl Alcohol Undecyl_alcohol->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthesis workflow for this compound.

Expected Characterization Data

As no specific literature data for this compound is available, the following are expected characteristic spectral data based on its structure.

Infrared (IR) Spectroscopy
  • ~2920-2850 cm⁻¹: C-H stretching of the alkyl chains.

  • ~1735 cm⁻¹: C=O stretching of the ester group.

  • ~1170 cm⁻¹: C-O stretching of the ester group.

  • ~640 cm⁻¹: C-Br stretching.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃)
  • ~4.05 ppm (t, 2H): -O-CH₂-CH₂- (undecyl chain).

  • ~3.40 ppm (t, 2H): -CH₂-Br.

  • ~2.30 ppm (t, 2H): -CH₂-C(=O)O-.

  • ~1.85 ppm (quint, 2H): -CH₂-CH₂-Br.

  • ~1.60 ppm (m, 2H): -O-CH₂-CH₂-.

  • ~1.20-1.45 ppm (m, ~24H): Methylene protons of the octanoate (B1194180) and undecyl chains.

  • ~0.88 ppm (t, 3H): -CH₃ of the undecyl chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃)
  • ~173 ppm: -C=O (ester carbonyl).

  • ~65 ppm: -O-CH₂- (undecyl chain).

  • ~34 ppm: -CH₂-C(=O)O-.

  • ~33 ppm: -CH₂-Br.

  • ~32, 29, 28, 26, 25 ppm: Methylene carbons of the alkyl chains.

  • ~22 ppm: -CH₂-CH₃ (undecyl chain).

  • ~14 ppm: -CH₃ (undecyl chain).

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z 376 and 378 (approximately 1:1 ratio due to bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Peaks: Fragments corresponding to the loss of the undecyl group, the bromo-octanoyl moiety, and various alkyl chain fragments.

Conclusion

While a dedicated discovery report for this compound is not readily found, its synthesis is highly feasible through established organic chemistry reactions. The proposed three-step synthesis, starting from commercially available reagents, provides a clear and efficient pathway to this long-chain functionalized ester. The detailed experimental protocols and expected characterization data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and materials science to synthesize and utilize this versatile chemical intermediate.

References

Methodological & Application

Synthesis of Undecyl 8-Bromooctanoate: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of undecyl 8-bromooctanoate, a valuable intermediate in organic synthesis and drug development. The procedure involves a two-step process: the synthesis of 8-bromooctanoic acid followed by its esterification with undecyl alcohol.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants (Step 1)
1,6-dibromohexane (B150918)1.0 molar equivalent
Diethyl malonate1.0 molar equivalent
Sodium ethoxide1.0 molar equivalent
Intermediate
8-Bromooctanoic acidYield: High
Reactants (Step 2)
8-Bromooctanoic acid1.0 molar equivalent
Undecyl alcohol1.2 molar equivalents
Sulfuric acid (catalyst)Catalytic amount
Product
This compoundHigh purity expected
Reaction Conditions
Step 1 (Saponification)Room Temperature
Step 1 (Decarboxylation)Heat
Step 2 (Esterification)Reflux

Experimental Protocols

Part 1: Synthesis of 8-Bromooctanoic Acid

This procedure is adapted from established methods for the synthesis of 8-bromooctanoic acid from 1,6-dibromohexane and diethyl malonate.[1][2]

Materials:

  • 1,6-dibromohexane

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the sodium ethoxide solution with stirring.

  • Addition of 1,6-dibromohexane: Add 1,6-dibromohexane dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) in water. Heat the mixture to reflux to saponify the ester.

  • Acidification and Decarboxylation: After cooling, acidify the mixture with concentrated hydrochloric acid. Heat the mixture to induce decarboxylation, which will be evident by the evolution of carbon dioxide.

  • Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromooctanoic acid as a crude product. Further purification can be achieved by distillation or crystallization.

Part 2: Synthesis of this compound (Fischer Esterification)

This protocol utilizes the Fischer esterification method, a common acid-catalyzed esterification.[3][4]

Materials:

  • 8-bromooctanoic acid (from Part 1 or commercial source)

  • Undecyl alcohol

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid, undecyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue reflux until no more water is collected.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 8-Bromooctanoic Acid cluster_step2 Step 2: Fischer Esterification Reactants1 1,6-Dibromohexane + Diethyl Malonate + Sodium Ethoxide Reaction1 Alkylation, Saponification, & Decarboxylation Reactants1->Reaction1 Purification1 Work-up & Purification Reaction1->Purification1 Intermediate 8-Bromooctanoic Acid Reactants2 8-Bromooctanoic Acid + Undecyl Alcohol Intermediate->Reactants2 Purification1->Intermediate Reaction2 Esterification (Azeotropic Reflux) Reactants2->Reaction2 Catalyst H2SO4 (cat.) Catalyst->Reaction2 Purification2 Work-up & Purification Reaction2->Purification2 Product This compound Purification2->Product

References

Application Notes and Protocols for the Purification of Undecyl 8-bromooctanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 8-bromooctanoate is an organic compound that can be utilized as a building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its bifunctional nature, containing both an ester and a terminal bromide, allows for a range of subsequent chemical modifications. The purity of this intermediate is critical for the success of multi-step syntheses, as impurities can lead to side reactions, reduced yields, and complications in the purification of downstream products.

This document provides a detailed protocol for the purification of crude this compound using column chromatography, a widely used technique for the separation of individual compounds from a mixture.[1][2][3] The protocol is designed to remove common impurities such as unreacted starting materials (undecyl alcohol and 8-bromooctanoic acid), residual acid catalysts, and other byproducts.

Principle of Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] In this application, silica (B1680970) gel, a polar adsorbent, is used as the stationary phase. The crude mixture is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column.

The separation is based on the polarity of the components.[2][4] Non-polar compounds have a weaker interaction with the polar silica gel and will travel down the column more quickly with the mobile phase. Conversely, more polar compounds will adsorb more strongly to the stationary phase and elute from the column more slowly. By systematically increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.

Pre-Purification Steps: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1][2] TLC is a quick and inexpensive analytical technique that helps predict the separation on a column. The ideal solvent system for column chromatography should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.[5]

Protocol for TLC Analysis:

  • Prepare the TLC Plate: Use a silica gel coated TLC plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the chamber is saturated with the solvent vapors.[6]

  • Visualize the Spots: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).

  • Calculate Rƒ Values: The Rƒ value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the Solvent System: Adjust the ratio of the solvents to achieve the desired Rƒ for this compound and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and decrease the Rƒ values.

Experimental Protocol: Column Chromatography

This protocol details the purification of this compound using flash column chromatography, which utilizes positive air pressure to accelerate the solvent flow, leading to a faster and more efficient separation.[2][5]

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)[2]

  • Eluent (e.g., hexanes and ethyl acetate)

  • Sand (sea sand, washed and dried)

  • Cotton or glass wool

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Column Packing
  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][4] Add a thin layer of sand over the plug.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[4] The amount of silica gel should be 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[1]

  • Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[3]

  • Equilibrate the Column: Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed when adding the eluent.[5] Run the initial eluent through the column until the packing is stable and the eluent level is just above the top layer of sand. Do not let the column run dry.

Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent to ensure it is fully dissolved.

  • Load the Sample: Carefully add the dissolved sample onto the top of the silica gel column using a pipette.

  • Adsorb the Sample: Allow the sample to be absorbed into the silica gel by draining the eluent until the liquid level is just at the top of the sand.

Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to begin the elution process. A flow rate of approximately 2 inches per minute is often recommended for flash chromatography.[5]

  • Gradient Elution: Start with a non-polar eluent (e.g., 100% hexanes or a high hexanes to ethyl acetate ratio). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will sequentially elute compounds of increasing polarity.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.[1]

  • Monitor the Separation: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure this compound.

Product Isolation
  • Combine Fractions: Combine the fractions that contain the pure product.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine Yield and Purity: Determine the weight of the purified product to calculate the yield. Assess the purity by analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography.[2]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration.
Sample to Adsorbent Ratio 1:30 to 1:50 (w/w)A higher ratio is used for more difficult separations.[4]
TLC Rƒ of Product ~0.3 in 95:5 Hexanes/EtOAcThis is a target Rƒ for good separation.[5]
Expected Order of Elution 1. Non-polar impurities2. Undecyl 8-bromooctanoate3. Unreacted undecyl alcohol4. Unreacted 8-bromooctanoic acidElution order is based on increasing polarity.[4]
Typical Yield >85% (post-column)Dependant on the purity of the crude material and the efficiency of the separation.
Purity >98%Assessed by NMR or GC-MS.

Workflow and Diagrams

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent System Pack Pack Column with Silica Gel TLC->Pack Crude Crude Undecyl 8-bromooctanoate Crude->TLC Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure Pure Undecyl 8-bromooctanoate Evaporate->Pure

Caption: Workflow for the purification of this compound.

Logical Relationship of Separation

The following diagram illustrates the principle of separation based on polarity during column chromatography.

G cluster_elution column { Column Top | Silica Gel (Polar Stationary Phase) | Column Bottom} Impurity Non-polar Impurities (Elute First) column:bot->Impurity Low Polarity Eluent Product This compound (Intermediate Polarity) column:bot->Product Medium Polarity Eluent Reactant Polar Reactants/Byproducts (Elute Last) column:bot->Reactant High Polarity Eluent

Caption: Separation principle based on polarity.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Inappropriate solvent system- Column overloaded- Column packed unevenly- Re-optimize the eluent system using TLC.- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles.
Compound Won't Elute - Eluent is not polar enough- Gradually increase the polarity of the eluent.
Compound Elutes Too Quickly - Eluent is too polar- Start with a less polar solvent system.
Cracked Silica Bed - Column ran dry- Heat generated upon sample loading (for very polar samples)- Always keep the eluent level above the silica bed.- Load the sample dissolved in a less polar solvent.
Streaking on TLC - Sample is too concentrated- Sample is acidic or basic- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Silica gel is a fine powder that can be a respiratory irritant. Handle it carefully to avoid inhalation.

  • The organic solvents used are flammable and volatile. Keep them away from ignition sources.

  • Handle 8-bromooctanoic acid with care as it is a corrosive compound.[7]

References

Application Notes and Protocols: Undecyl 8-bromooctanoate in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Undecyl 8-bromooctanoate is a commercially available aliphatic lipid reagent.[1][] However, there is currently a limited body of published research detailing its specific applications in drug delivery systems. The following application notes and protocols are based on the known chemical properties of this compound and the established applications of similar long-chain bromo-esters in the synthesis of drug delivery vehicles. These examples are intended to be illustrative of its potential uses.

Compound Overview

This compound is a lipid synthon characterized by a long undecyl (C11) alkyl chain, an ester linkage, and a C8 chain terminating in a bromine atom.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules for drug delivery, such as cationic lipids for nucleic acid delivery or for the functionalization of nanoparticles.

PropertyValueReference
CAS Number 2707440-34-2[1][]
Molecular Formula C₁₉H₃₇BrO₂[1][]
Molecular Weight 377.4 g/mol [1][]
Appearance Not specified (typically a liquid)
Purity ≥98%[1]
Storage Conditions -20°C[1][]

Application 1: Synthesis of a Novel Cationic Lipid for mRNA Delivery

Application Note

Cationic or ionizable lipids are critical components of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics like mRNA.[3][4][5] These lipids typically consist of a hydrophobic tail, a linker, and a polar headgroup that can be protonated. The long undecyl and octyl chains of this compound can serve as the hydrophobic domain, while the reactive bromine atom allows for the attachment of a suitable headgroup. This protocol outlines a hypothetical synthesis of a cationic lipid using this compound and its subsequent formulation into mRNA-loaded LNPs.

Experimental Protocol: Synthesis of Cationic Lipid 'UD-L1'

Materials:

  • This compound

  • N,N-dimethylethanolamine

  • Anhydrous acetonitrile

  • Sodium iodide (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous acetonitrile.

  • Add N,N-dimethylethanolamine (1.2 eq.) and a catalytic amount of sodium iodide to the solution.

  • Reflux the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure cationic lipid (UD-L1).

  • Characterize the final product using ¹H NMR and mass spectrometry.

Data Presentation: Hypothetical LNP Formulation Characteristics
ParameterHypothetical Value
LNP Size (Z-average) 85 nm
Polydispersity Index (PDI) 0.12
Zeta Potential +35 mV
mRNA Encapsulation Efficiency 92%

Visualization: Workflow for LNP Synthesis and Formulation

LNP_synthesis_workflow cluster_synthesis Cationic Lipid Synthesis cluster_formulation LNP Formulation U8B This compound Reaction Nucleophilic Substitution U8B->Reaction DMEA N,N-dimethylethanolamine DMEA->Reaction Purification Column Chromatography Reaction->Purification UDL1 Cationic Lipid (UD-L1) Purification->UDL1 Lipids UD-L1, DSPC, Cholesterol, PEG-lipid UDL1->Lipids Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in aqueous buffer mRNA->Mixing LNPs mRNA-loaded LNPs Mixing->LNPs

Caption: Workflow for the synthesis of a cationic lipid and its formulation into mRNA-loaded LNPs.

Application 2: Surface Functionalization of Polymeric Nanoparticles

Application Note

The surface properties of nanoparticles play a crucial role in their interaction with biological systems. Modifying the surface of pre-formed nanoparticles with lipid chains can enhance their biocompatibility and cellular uptake. This compound can be used to introduce a long hydrophobic tail onto the surface of nanoparticles that possess reactive groups (e.g., hydroxyl or amine groups). This protocol describes a hypothetical surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Experimental Protocol: Surface Modification of PLGA Nanoparticles

Materials:

Procedure:

  • Disperse the PLGA nanoparticles in anhydrous DCM.

  • In a separate flask, dissolve this compound (excess), DCC (2 eq.), and DMAP (0.5 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the nanoparticle dispersion under gentle stirring.

  • Allow the reaction to proceed for 48 hours at room temperature.

  • Quench the reaction by adding a small amount of water.

  • Remove the unreacted reagents and by-products by repeated centrifugation and washing with DCM.

  • Finally, dialyze the modified nanoparticles against deionized water for 24 hours to remove any remaining impurities.

  • Lyophilize the purified nanoparticles for storage and characterization.

Data Presentation: Hypothetical Nanoparticle Properties
PropertyBefore ModificationAfter Modification
Surface Contact Angle 65°95°
Drug Release Rate ModerateSlower
Cellular Uptake BaselineIncreased by 50%

Visualization: Logic of Surface Functionalization

surface_modification cluster_before Before Modification cluster_after After Modification NP_before PLGA Nanoparticle (Hydrophilic Surface) Interaction_before Low Interaction NP_before->Interaction_before Modification Surface Modification with This compound NP_before->Modification Cell_before Cell Membrane Interaction_before->Cell_before NP_after Lipid-modified NP (Hydrophobic Surface) Interaction_after Enhanced Fusion/ Uptake NP_after->Interaction_after Cell_after Cell Membrane Interaction_after->Cell_after Modification->NP_after

Caption: Logic of nanoparticle surface modification to enhance cellular interaction.

Hypothetical Signaling Pathway Modulation

Application Note

Nanoparticles formulated with lipids derived from this compound could be used to deliver drugs that target specific intracellular signaling pathways. For instance, a common pathway dysregulated in cancer is the PI3K/AKT/mTOR pathway. An LNP formulation could be used to deliver a PI3K inhibitor specifically to tumor cells, thereby inhibiting cell proliferation and survival.

Visualization: PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug PI3K Inhibitor (Delivered by LNP) Drug->PI3K inhibits

Caption: Targeted inhibition of the PI3K/AKT/mTOR pathway by a drug delivered via LNPs.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization Using Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical process in the development of advanced therapeutic and diagnostic agents. The choice of a suitable bifunctional linker is paramount for the successful conjugation of targeting moieties, imaging agents, or therapeutic payloads to the nanoparticle surface. Undecyl 8-bromooctanoate is a hetero-bifunctional linker that offers a long, flexible alkyl chain, terminating in two distinct reactive groups: an undecyl ester and a bromoalkane. This structure allows for the covalent attachment to nanoparticle surfaces through the undecyl ester group, while the terminal bromine atom provides a reactive site for subsequent nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using this compound.

Principle of Functionalization

The functionalization of nanoparticles with this compound is a two-step process. The first step involves the covalent attachment of the linker to the nanoparticle surface. This is typically achieved through reactions involving surface hydroxyl or amine groups on the nanoparticle, which can react with the ester functional group of this compound. The second step utilizes the terminal bromine atom of the linker for the conjugation of a desired molecule, such as a drug, a peptide, or a fluorescent dye, via a nucleophilic substitution reaction. The long alkyl chain of the linker serves as a spacer, minimizing steric hindrance and enhancing the accessibility of the conjugated molecule.

Materials and Methods

Materials
  • Amine-functionalized silica (B1680970) nanoparticles (SiNPs-NH2) or other nanoparticles with suitable surface functional groups

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Ethanol (B145695)

  • Deionized water

  • Molecule to be conjugated (e.g., a fluorescent dye with a primary amine)

Equipment
  • Sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Silica Nanoparticles (SiNPs-NH2)

This protocol describes the covalent attachment of this compound to the surface of amine-functionalized silica nanoparticles.

  • Preparation of SiNPs-NH2: Disperse 100 mg of amine-modified silica nanoparticles in 20 mL of anhydrous DMF. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

  • Activation of this compound: In a separate flask, dissolve a 50-fold molar excess of this compound, a 60-fold molar excess of DCC, and a 60-fold molar excess of NHS in 10 mL of anhydrous DMF. Stir the mixture at room temperature for 4 hours to activate the ester group.

  • Reaction with SiNPs-NH2: Add the activated this compound solution to the SiNP-NH2 dispersion. Add a 100-fold molar excess of triethylamine to act as a base.

  • Reaction Conditions: Stir the reaction mixture at 40°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Purify the functionalized SiNPs by centrifugation at 10,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in fresh DMF. Repeat this washing step three times.

  • Final Washes: Perform two subsequent washes with ethanol and finally with deionized water to remove any residual organic solvents.

  • Storage: Lyophilize the purified this compound functionalized SiNPs for long-term storage.

Protocol 2: Conjugation of a Fluorescent Dye to Functionalized SiNPs

This protocol outlines the attachment of a primary amine-containing fluorescent dye to the bromo-terminated surface of the functionalized SiNPs.

  • Preparation of Functionalized SiNPs: Disperse 50 mg of the lyophilized this compound functionalized SiNPs in 15 mL of anhydrous DMF.

  • Addition of Fluorescent Dye: Add a 20-fold molar excess of the amine-containing fluorescent dye to the nanoparticle dispersion.

  • Reaction Conditions: Add a 50-fold molar excess of triethylamine to the mixture to act as a base and catalyze the nucleophilic substitution reaction. Stir the reaction at 60°C for 48 hours in the dark.

  • Purification: Purify the dye-conjugated nanoparticles by centrifugation (10,000 rpm, 30 min) and resuspension in DMF to remove unreacted dye. Repeat this washing step until the supernatant is colorless.

  • Final Washes and Storage: Perform final washes with ethanol and deionized water. Lyophilize the purified nanoparticles for storage.

Characterization and Data Presentation

The successful functionalization of nanoparticles with this compound and subsequent conjugation should be confirmed using a variety of characterization techniques. The following tables summarize hypothetical quantitative data expected from these analyses.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterBare SiNPs-NH2SiNPs-Undecyl-BrSiNPs-Undecyl-Dye
Hydrodynamic Diameter (nm) 105 ± 5115 ± 7125 ± 8
Zeta Potential (mV) +35 ± 3+15 ± 2+5 ± 1
Polydispersity Index (PDI) 0.150.180.21

Table 2: Surface Functionalization Analysis

Analysis TechniqueParameter MeasuredResult for SiNPs-Undecyl-Br
X-ray Photoelectron Spectroscopy (XPS) Atomic % of Bromine1.5%
Thermogravimetric Analysis (TGA) Weight Loss (%)12%
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic PeaksC-H stretching (2850-2960 cm⁻¹), C=O stretching (1735 cm⁻¹)

Table 3: Dye Conjugation Efficiency

Analysis TechniqueParameter MeasuredResult for SiNPs-Undecyl-Dye
UV-Vis Spectroscopy Dye Concentration (µg/mg of NPs)5.2 µg/mg
Fluorescence Spectroscopy Relative Fluorescence Units (RFU)8500 RFU

Visualizations

G Experimental Workflow for Nanoparticle Functionalization cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Dye Conjugation A Disperse SiNPs-NH2 in DMF C React A and B with Triethylamine A->C B Activate Undecyl 8-bromooctanoate with DCC/NHS B->C D Purify by Centrifugation C->D E Lyophilize for Storage D->E F Disperse Functionalized SiNPs in DMF E->F H React F and G with Triethylamine F->H G Add Amine-containing Fluorescent Dye G->H I Purify by Centrifugation H->I J Lyophilize for Storage I->J

Caption: Workflow for nanoparticle functionalization.

G Logical Relationship of this compound Linker cluster_linker Bifunctional Linker Structure NP Nanoparticle Core (e.g., Silica) Linker This compound NP->Linker Covalent Bond (Ester reaction) Payload Functional Moiety (Drug, Dye, etc.) Linker->Payload Covalent Bond (Nucleophilic Substitution) struct Undecyl Ester Group <--- Alkyl Chain ---> Bromoalkane Group

Caption: this compound as a bifunctional linker.

Troubleshooting

ProblemPossible CauseSolution
Low functionalization efficiency Incomplete activation of the linker; steric hindrance.Increase the molar excess of activating agents (DCC/NHS); increase reaction time or temperature.
Nanoparticle aggregation Loss of colloidal stability after functionalization.Ensure adequate washing steps to remove all reactants; consider using a co-ligand to improve stability.
Low dye conjugation yield Inefficient nucleophilic substitution.Increase reaction temperature and time; ensure the reaction is carried out under anhydrous conditions.

Conclusion

This compound is a versatile bifunctional linker for the surface modification of nanoparticles. The protocols provided herein offer a general framework for its application. Researchers should optimize the reaction conditions based on the specific type of nanoparticle and the molecule to be conjugated. Thorough characterization is essential to confirm the successful functionalization and to quantify the degree of surface modification, which is critical for the development of reliable and effective nanoparticle-based systems for drug delivery and other biomedical applications.

Application Notes and Protocols: Undecyl 8-bromooctanoate in the Formation of Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of undecyl 8-bromooctanoate and similar long-chain bromoalkanoates in the formation of self-assembled monolayers (SAMs). The terminal bromine atom serves as a versatile reactive site for subsequent surface functionalization, making these SAMs valuable platforms in biosensor development, drug delivery systems, and fundamental cell-surface interaction studies.

Introduction to Bromo-Terminated Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid substrate. Long-chain molecules, such as this compound, containing a specific headgroup that has a strong affinity for a particular substrate, will organize themselves into a dense, quasi-crystalline structure. The ester group in this compound can be hydrolyzed to a carboxylic acid, which can then be used to form SAMs on oxide-containing surfaces like silicon oxide or indium tin oxide. Alternatively, the bromo-ester can be converted to a thiol for assembly on gold surfaces.

The key feature of SAMs formed from molecules like this compound is the terminal bromine group. This halogen atom provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, linkers for biomolecule immobilization, and initiators for surface-initiated polymerization. This two-step approach of SAM formation followed by surface modification offers a high degree of control over the interfacial properties.

Quantitative Data Summary

ParameterValueTechniqueReference
Monolayer Thickness 8.50 ÅX-ray Reflectivity (XRR)[1][2]
Molecular Coverage 46% of surface silicon atomsX-ray Reflectivity (XRR)[1][2]
Bromine Atomic Coverage 50%X-ray Fluorescence (XRF)[1][2]
Molecular Tilt Angle ~17°X-ray Reflectivity (XRR) and Density Functional Theory (DFT)[1][2]

Experimental Protocols

The following are generalized protocols for the formation and functionalization of SAMs using a long-chain omega-bromoalkanoate like this compound. The specific parameters may require optimization depending on the exact molecule and substrate used.

Protocol for SAM Formation on Silicon Oxide Substrates

This protocol outlines the formation of a carboxyl-terminated SAM from this compound via hydrolysis, followed by assembly on a silicon oxide surface.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Toluene (B28343), anhydrous

  • Silicon wafers with a native oxide layer

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas, high purity

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Submerge the wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface.

    • Rinse the wafers thoroughly with deionized water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately.

  • Hydrolysis of this compound (if necessary):

    • If starting with the ester, it must be hydrolyzed to the corresponding carboxylic acid for assembly on an oxide surface.

    • Dissolve this compound in ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Reflux the solution for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, neutralize the solution and extract the carboxylic acid product.

    • Dry the final product under vacuum.

  • SAM Formation:

    • Prepare a 1-5 mM solution of the 8-bromooctanoic acid-terminated undecyl molecule in anhydrous toluene.

    • Immerse the cleaned silicon wafers in the solution.

    • Leave the wafers immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the wafers from the solution.

    • Rinse the wafers sequentially with toluene and ethanol to remove any physisorbed molecules.

    • Dry the wafers under a stream of nitrogen gas.

    • Store the SAM-coated substrates in a desiccator until further use.

Protocol for Subsequent Functionalization of the Bromo-Terminated SAM

This protocol describes a general method for attaching a nucleophilic molecule to the bromine-terminated surface.

Materials:

  • Bromo-terminated SAM on a substrate

  • Nucleophilic molecule of interest (e.g., an amine-terminated fluorescent dye, a thiol-containing linker)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)) (optional, depending on the nucleophile)

  • Deionized water

  • Ethanol

  • Nitrogen gas, high purity

Procedure:

  • Reaction Setup:

    • Place the bromo-terminated SAM substrate in a clean, dry reaction vessel.

    • Prepare a solution of the nucleophilic molecule (typically 1-10 mM) in the chosen anhydrous solvent.

    • If the nucleophile is an amine, adding a non-nucleophilic base like DIPEA can facilitate the reaction by scavenging the HBr byproduct.

  • Surface Reaction:

    • Immerse the substrate in the solution containing the nucleophile.

    • Allow the reaction to proceed for 2-24 hours at a suitable temperature (room temperature to 60 °C, depending on the reactivity of the nucleophile). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Rinsing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with the reaction solvent, followed by ethanol and deionized water to remove unreacted reagents and byproducts.

    • Dry the functionalized substrate under a stream of nitrogen gas.

  • Characterization:

    • The success of the functionalization can be confirmed by surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) to detect new elemental signatures, contact angle measurements to observe changes in surface wettability, and fluorescence microscopy if a fluorescent molecule was attached.

Visualizations

Experimental Workflow for SAM Formation and Functionalization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization Substrate Silicon Wafer Cleaning Piranha Cleaning Substrate->Cleaning Rinsing_Drying1 DI Water Rinse & N2 Dry Cleaning->Rinsing_Drying1 Immersion Immerse Substrate (12-24h) Rinsing_Drying1->Immersion Cleaned Substrate Molecule This compound Derivative Solution Prepare Solution (1-5 mM in Toluene) Molecule->Solution Solution->Immersion Rinsing_Drying2 Rinse (Toluene, Ethanol) & N2 Dry Immersion->Rinsing_Drying2 Reaction Surface Reaction (2-24h) Rinsing_Drying2->Reaction Bromo-Terminated SAM Nucleophile Nucleophilic Molecule Nucleophile->Reaction Rinsing_Drying3 Rinse & N2 Dry Reaction->Rinsing_Drying3 Functionalized_SAM Functionalized Surface Rinsing_Drying3->Functionalized_SAM

Caption: Workflow for SAM formation and subsequent functionalization.

Logical Relationship for Biosensor Fabrication

G cluster_surface Surface Chemistry cluster_detection Detection Principle A Substrate (e.g., Gold, Silicon) B This compound SAM (Bromo-terminated surface) A->B SAM Formation C Immobilized Bioreceptor (e.g., Antibody, Enzyme) B->C Covalent Coupling via Bromine D Target Analyte Binding C->D Specific Recognition E Signal Transduction D->E Physicochemical Change F Measurable Signal (e.g., Optical, Electrochemical) E->F

Caption: Logic flow for creating a biosensor with a bromo-terminated SAM.

References

Application Notes and Protocols for Undecyl 8-Bromooctanoate-Based Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a wide range of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The efficacy of these delivery systems is critically dependent on their composition, particularly the nature of the ionizable cationic lipid, which is essential for encapsulating the payload and facilitating its endosomal escape into the cytoplasm.

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing a novel ionizable lipid, Undecyl 8-bromooctanoate. Given the novelty of this specific component, this protocol is based on established methodologies for the formulation of LNPs with new ionizable lipids, employing microfluidic mixing for precise control over particle characteristics. These application notes are intended to serve as a comprehensive guide for researchers developing bespoke LNP formulations.

Materials and Reagents

Lipids
  • Ionizable Cationic Lipid: this compound (Custom synthesis)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

Solvents and Buffers
Payload
  • Messenger RNA (mRNA), siRNA, or other nucleic acid of interest.

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Ignite)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Spectrofluorometer for encapsulation efficiency assay

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

  • Sterile, RNase-free consumables (syringes, tubing, vials)

Experimental Protocols

Preparation of Lipid Stock Solution

A typical molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[1]

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of each lipid in absolute ethanol. Heating at 60-65°C may be required for complete dissolution of DSPC and DMG-PEG 2000.[1] Cholesterol solutions should be kept warm (>37°C) to maintain solubility.[1]

  • Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. For example, to prepare 1 mL of a 25 mM total lipid stock with the molar ratio 50:10:38.5:1.5, combine the appropriate volumes of each stock solution and add ethanol to the final volume.[1]

  • Vortex the final lipid mixture to ensure homogeneity.

Preparation of Aqueous Payload Solution
  • Dilute the nucleic acid payload (e.g., mRNA) to the desired concentration in 50 mM citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid is protonated and positively charged, facilitating complexation with the negatively charged nucleic acid backbone.

Lipid Nanoparticle Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to the formation of monodisperse LNPs.[2][3][4]

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) into one syringe and the aqueous payload solution into another.

  • Set the total flow rate and the flow rate ratio (FRR) of the aqueous to alcoholic phase. A common FRR is 3:1.[4]

  • Initiate the mixing process. The rapid mixing of the two phases causes a decrease in the polarity of the solvent, leading to the self-assembly of lipids into nanoparticles encapsulating the payload.[3]

  • Collect the resulting LNP dispersion.

Downstream Processing: Dialysis and Sterilization
  • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against 1X PBS (pH 7.4) using a 10K MWCO dialysis cassette.[1] Perform dialysis overnight at 4°C with at least two buffer changes.

  • After dialysis, recover the LNP formulation.

  • For in vitro or in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.[1]

Characterization of Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the LNP formulation.[5][6]

Particle Size and Polydispersity Index (PDI)

Particle size influences the biodistribution and cellular uptake of LNPs, while the PDI is a measure of the homogeneity of the particle population.[7]

  • Dilute a small aliquot of the LNP formulation in 1X PBS.

  • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).

  • Aim for a particle size between 50-200 nm and a PDI below 0.2 for optimal performance.[7]

Zeta Potential

Zeta potential indicates the surface charge of the LNPs, which affects their stability and interaction with biological membranes.

  • Dilute the LNP sample in an appropriate buffer (e.g., deionized water or PBS).

  • Measure the zeta potential using a zeta potential analyzer.

  • At physiological pH, LNPs should ideally have a near-neutral or slightly negative surface charge.

Encapsulation Efficiency

Encapsulation efficiency (EE) determines the percentage of the payload that has been successfully encapsulated within the LNPs.

  • A common method for determining the EE of nucleic acids is the RiboGreen assay.[8]

  • Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs (representing unencapsulated payload).

  • In the second set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated payload, then measure the total fluorescence.[8]

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

Data Presentation

The following tables provide representative data for typical LNP formulations. These values can be used as a benchmark for the characterization of this compound-based LNPs.

Table 1: Physicochemical Properties of Representative LNP Formulations

Formulation IDIonizable Lipid Molar Ratio (%)Helper Lipid (Molar Ratio %)Cholesterol (Molar Ratio %)PEG-Lipid (Molar Ratio %)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-00150DSPC (10)38.5DMG-PEG 2000 (1.5)85.20.12-5.892.5
LNP-00240DOPE (20)38.0DMG-PEG 2000 (2.0)95.70.15-3.289.1
LNP-00360DSPC (5)33.5DMG-PEG 2000 (1.5)78.90.11-7.195.3

Data presented are hypothetical and for illustrative purposes.

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Characteristics

Formulation IDAqueous:Ethanol FRRTotal Flow Rate (mL/min)Mean Particle Size (nm)PDI
LNP-A3:11288.40.13
LNP-B4:11282.10.11
LNP-C5:11275.60.10

Data presented are hypothetical and for illustrative purposes.

Visualizations

Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_processing Downstream Processing Lipid_Stock Lipid Stock Preparation (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Aqueous Phase Preparation (Payload in Citrate Buffer pH 4.0) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

Caption: Workflow for the formulation of this compound-based LNPs.

LNP Characterization Workflow

LNP_Characterization_Workflow cluster_characterization Physicochemical Characterization LNP_Sample LNP Formulation Sample DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS Zeta Zeta Potential Analysis LNP_Sample->Zeta EE_Assay Encapsulation Efficiency Assay (e.g., RiboGreen) LNP_Sample->EE_Assay Size_PDI Particle Size & PDI DLS->Size_PDI Surface_Charge Surface Charge Zeta->Surface_Charge Payload_Encapsulation Payload Encapsulation (%) EE_Assay->Payload_Encapsulation

Caption: Key characterization steps for this compound-based LNPs.

Conclusion

This document provides a foundational protocol for the formulation and characterization of lipid nanoparticles incorporating the novel ionizable lipid, this compound. The presented methodologies, based on established microfluidic techniques and standard analytical methods, offer a robust starting point for the development and optimization of these novel delivery systems. Researchers are encouraged to adapt and refine these protocols to suit their specific therapeutic payload and application.

References

Undecyl 8-bromooctanoate: A Lipophilic Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Undecyl 8-bromooctanoate is an aliphatic lipidic compound featuring a terminal primary bromide, making it a versatile, long-chain linker for applications in bioconjugation chemistry. Its unique structure, combining a reactive alkyl halide with a C19 lipophilic chain, offers novel opportunities for the development of bioconjugates with enhanced membrane affinity, improved pharmacokinetic properties, or for anchoring biomolecules to lipid-based delivery systems.

Introduction to this compound as a Bioconjugation Linker

This compound serves as a covalent linker, primarily reacting with soft nucleophiles through alkylation. The key reactive feature is the terminal 8-bromooctanoate moiety, which allows for the formation of stable thioether bonds with cysteine residues in proteins and peptides.[][2] The long undecyl chain imparts significant lipophilicity, which can be leveraged in various applications, from targeted drug delivery to the development of proteolysis-targeting chimeras (PROTACs).

Chemical Structure:

Key Features:

  • Reactive Moiety: Primary alkyl bromide for efficient alkylation of nucleophiles.

  • Linker Length: A long aliphatic chain providing spatial separation between the conjugated biomolecule and a payload or surface.

  • Lipophilicity: The C19 chain can enhance interaction with cell membranes and lipid bilayers.

  • Ester Bond: Susceptible to hydrolysis, which could be exploited for controlled release mechanisms under specific physiological conditions.

Application Notes

Cysteine-Specific Protein and Peptide Conjugation

The primary application of this compound is the site-specific modification of proteins and peptides via alkylation of cysteine residues. The thiol group of cysteine is a strong nucleophile that readily reacts with alkyl halides to form a stable thioether bond.[][2] This reaction is highly chemoselective under controlled pH conditions (typically pH 7.0-8.5), minimizing off-target reactions with other amino acid residues like lysine.[3]

Potential Uses:

  • Attaching Payloads: Covalent attachment of cytotoxic drugs, fluorescent dyes, or imaging agents to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs) or diagnostic tools.

  • Protein Pegylation (with modified linker): While not a PEG linker itself, its long alkyl chain can improve the hydrodynamic radius and solubility of certain proteins.

  • Surface Immobilization: Anchoring enzymes or antibodies to solid supports for assays or biocatalysis.

Development of Lipidated Bioconjugates for Enhanced Cellular Uptake

The inherent lipophilicity of the undecyl chain can be exploited to enhance the interaction of bioconjugates with cell membranes. This "lipidation" strategy can promote passive diffusion across the plasma membrane or improve the association of the bioconjugate with lipid-based drug delivery systems.

Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5][6] The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy. Alkyl chains are common motifs in PROTAC linkers.[7][8] The long, flexible chain of this compound can provide the optimal length and spatial orientation required for the formation of a productive ternary complex between the target protein and the E3 ligase.

Anchoring to Liposomes and Nanoparticles

The lipophilic undecyl tail of this compound makes it an ideal anchor for non-covalently embedding bioconjugates into the lipid bilayer of liposomes or the surface of lipid-based nanoparticles.[9][10][][12] This allows for the decoration of these drug delivery vehicles with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H37BrO2BroadPharm
Molecular Weight 377.4 g/mol BroadPharm
Appearance Expected to be a colorless to pale yellow oilInferred
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform), insoluble in waterInferred

Table 2: Hypothetical Reaction Parameters for Thiol-Alkylation

ParameterRecommended Range/ValueNotes
Biomolecule Protein/peptide with at least one accessible cysteine residueDisulfide bonds may need to be reduced prior to conjugation.
Molar Ratio (Linker:Biomolecule) 5:1 to 20:1The optimal ratio should be determined empirically to balance conjugation efficiency and non-specific binding.
Solvent System Aqueous buffer (e.g., PBS, HEPES) with 5-20% co-solvent (e.g., DMSO, DMF)Co-solvent is necessary to dissolve the lipophilic linker.
pH 7.0 - 8.5Favors the thiolate form of cysteine for nucleophilic attack.
Temperature 25 - 37 °CReaction can be performed at room temperature or slightly elevated for faster kinetics.
Reaction Time 2 - 24 hoursMonitor reaction progress by LC-MS or SDS-PAGE.
Reducing Agent (optional) TCEP (Tris(2-carboxyethyl)phosphine)Use prior to adding the linker to reduce disulfide bonds. Remove excess TCEP before conjugation.[13]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes a general procedure for the covalent attachment of this compound to a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., Bovine Serum Albumin, a specific antibody fragment)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)[14][15][16][17][18]

  • Amicon Ultra centrifugal filter units (for buffer exchange and concentration)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS pH 7.4 to a final concentration of 1-5 mg/mL.

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at 37°C for 1 hour.

    • Remove excess TCEP by buffer exchange into fresh PBS pH 7.4 using a desalting column or centrifugal filter.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • To the protein solution, slowly add the desired molar excess of the this compound stock solution (e.g., 10-fold molar excess). The final DMSO concentration should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature (25°C) for 4-6 hours with gentle shaking. The reaction can be left overnight at 4°C if needed.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS pH 7.4.[14][15][16][17][18]

    • Collect fractions corresponding to the protein conjugate, typically the first colored/UV-absorbing peak.

    • Pool the relevant fractions and concentrate the conjugate using a centrifugal filter unit if necessary.

  • Characterization:

    • Mass Spectrometry (MS): Confirm successful conjugation by analyzing the mass of the conjugate. A mass increase corresponding to the molecular weight of the linker (minus HBr) should be observed. LC-MS is ideal for this analysis.[19][20][21][22]

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE to check for purity and potential aggregation.

    • UV-Vis Spectroscopy: Determine the protein concentration.

Protocol 2: Formulation of Liposomes Decorated with a Bioconjugate

This protocol outlines the preparation of liposomes incorporating a protein-undecyl 8-bromooctanoate conjugate, where the linker acts as a lipid anchor.

Materials:

  • Phospholipids (B1166683) (e.g., DSPC, DOPC)

  • Cholesterol

  • Chloroform (B151607)

  • Protein-undecyl 8-bromooctanoate conjugate (from Protocol 1)

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the phospholipids and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Prepare a solution of the protein-undecyl 8-bromooctanoate conjugate in the hydration buffer.

    • Add the conjugate solution to the lipid film and hydrate (B1144303) by gentle rotation at a temperature above the phase transition temperature of the lipids. The lipophilic undecyl chain of the conjugate will insert into the forming lipid bilayer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).[12]

  • Purification:

    • Remove any un-incorporated conjugate by size-exclusion chromatography or dialysis.

  • Characterization:

    • Dynamic Light Scattering (DLS): Determine the size distribution and polydispersity index of the liposomes.

    • Zeta Potential Measurement: Assess the surface charge of the liposomes.

    • Quantification of Conjugated Protein: Use a protein quantification assay (e.g., BCA assay) to determine the amount of protein conjugated to the liposome surface.

Mandatory Visualizations

Protein Conjugation and Purification Workflow start Start: Cysteine- containing Protein reduction Optional: Reduce Disulfides (TCEP) start->reduction conjugation Add this compound (in DMSO) Incubate 4-6h @ RT start->conjugation If no reduction needed buffer_exchange1 Buffer Exchange (remove TCEP) reduction->buffer_exchange1 buffer_exchange1->conjugation purification Purification: Size-Exclusion Chromatography conjugation->purification characterization Characterization: LC-MS, SDS-PAGE purification->characterization end Purified Conjugate characterization->end Targeted Liposome Drug Delivery cluster_liposome Liposome cluster_conjugate Bioconjugate Anchor cluster_cell Target Cell liposome Drug receptor Receptor p1 antibody Antibody (Targeting Ligand) p2 p3 linker Undecyl Chain antibody->linker conjugated via 8-octanoate antibody->receptor Binding linker->p1 inserts into lipid bilayer

References

Application Notes and Protocols for Controlled Polymerization Using Alkyl Bromoisobutyrate Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and complex architectures. These polymers are instrumental in various advanced applications, including drug delivery, diagnostics, and regenerative medicine. The initiator plays a crucial role in these polymerizations, dictating the polymer chain's starting point and enabling the incorporation of specific end-group functionalities.

This document will focus on the Atom Transfer Radical Polymerization (ATRP) of n-butyl acrylate (B77674) and methyl methacrylate (B99206), two common monomers in biomedical polymer synthesis, using a long-chain alkyl bromoisobutyrate as the initiator.

Application in Drug Delivery

Polymers synthesized via ATRP are particularly valuable in drug delivery for several reasons:

  • Controlled Molecular Weight and Low Polydispersity: This ensures batch-to-batch reproducibility and predictable pharmacokinetic behavior of the resulting drug delivery system.

  • Architectural Control: ATRP allows for the synthesis of various polymer architectures, such as block copolymers, star polymers, and polymer brushes on nanoparticles, which are crucial for designing sophisticated drug carriers.[1]

  • Functionalization: The initiator and terminating groups of the polymer chains can be readily functionalized with targeting ligands, imaging agents, or drugs.[2]

The use of a long-chain alkyl bromoisobutyrate initiator can be strategically employed to create amphiphilic block copolymers. For instance, a hydrophobic polymer block can be grown from the initiator, which can then be chain-extended with a hydrophilic monomer. These amphiphilic copolymers can self-assemble in aqueous environments to form micelles, with the hydrophobic core encapsulating a poorly water-soluble drug and the hydrophilic corona providing stability and biocompatibility.

Experimental Protocols

General Considerations for ATRP

ATRP is sensitive to oxygen, which can oxidize the copper catalyst and terminate the polymerization. Therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line techniques. Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use. Solvents should be dried and deoxygenated.

Protocol 1: ATRP of n-Butyl Acrylate with Octyl 2-bromoisobutyrate

This protocol describes the synthesis of poly(n-butyl acrylate) with a target degree of polymerization (DP) of 100.

Materials:

  • n-Butyl acrylate (nBA), inhibitor removed

  • Octyl 2-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent), anhydrous

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.

  • Under a positive pressure of inert gas, add anhydrous anisole (10 mL) via a degassed syringe.

  • Add PMDETA (20.8 µL, 0.1 mmol) to the flask via a degassed syringe. The solution should turn green/brown.

  • In a separate, dry vial, prepare a solution of n-butyl acrylate (1.28 g, 10 mmol) and octyl 2-bromoisobutyrate (27.9 mg, 0.1 mmol).

  • Degas the monomer/initiator solution by bubbling with inert gas for 30 minutes.

  • Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

  • Place the sealed flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking samples periodically via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Once the desired conversion is reached (e.g., after 4-6 hours), stop the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the purified solution dropwise into a large excess of cold methanol.

  • Decant the methanol and dry the polymer in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Synthesis of a Poly(n-butyl acrylate)-b-poly(methyl methacrylate) Block Copolymer

This protocol uses the poly(n-butyl acrylate) synthesized in Protocol 1 as a macroinitiator for the chain extension with methyl methacrylate (MMA).

Materials:

  • Poly(n-butyl acrylate)-Br macroinitiator (from Protocol 1)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole, anhydrous

  • Methanol (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • In a dry Schlenk flask, dissolve the poly(n-butyl acrylate)-Br macroinitiator (e.g., 500 mg, assuming an Mn of ~13,000 g/mol , ~0.038 mmol) in anhydrous anisole (5 mL).

  • In a separate Schlenk flask, add CuCl (3.8 mg, 0.038 mmol). Seal the flask and deoxygenate as in Protocol 1.

  • Add PMDETA (8 µL, 0.038 mmol) to the flask containing CuCl, followed by anhydrous anisole (5 mL).

  • Degas a solution of methyl methacrylate (380 mg, 3.8 mmol) in a separate vial.

  • Transfer the degassed MMA solution to the flask containing the macroinitiator.

  • Transfer the macroinitiator/MMA solution to the flask containing the catalyst complex.

  • Place the sealed flask in a preheated oil bath at 90 °C and stir.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the block copolymer as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for ATRP of acrylates and methacrylates.

Table 1: ATRP of n-Butyl Acrylate with Ethyl 2-bromoisobutyrate (Representative Data)

Entry[M]:[I]:[CuBr]:[L]Solvent (50% v/v)Temp (°C)Time (h)Conv. (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:1:2Anisole7049212,5001.15
2200:1:1:2Anisole7069525,0001.20
350:1:0.5:1Toluene803886,0001.18

Data is representative and adapted from typical ATRP of acrylates.

Table 2: ATRP of Methyl Methacrylate with Ethyl 2-bromoisobutyrate (Representative Data) [3]

Entry[M]:[I]:[CuBr]:[L]Solvent (50% v/v)Temp (°C)Time (h)Conv. (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:1:2Diphenyl Ether902919,8001.12
2200:1:1:2Diphenyl Ether9049419,5001.18
350:1:0.5:1Anisole901.5854,7001.21

Data is representative and adapted from typical ATRP of methacrylates.[3]

Visualizations

Atom Transfer Radical Polymerization (ATRP) Mechanism

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_dormant Dormant Species Initiator R-X Radical R• Initiator->Radical ka Catalyst_act Cu(I)/L Propagating_Radical P-M• Catalyst_deact X-Cu(II)/L Radical->Catalyst_deact kd Monomer M Radical->Propagating_Radical kp Dormant_Chain P-M-X Propagating_Radical->Dormant_Chain kd Dormant_Chain->Propagating_Radical ka

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow for Block Copolymer Synthesis

Workflow cluster_step1 Step 1: Synthesis of Macroinitiator cluster_step2 Step 2: Chain Extension for Block Copolymer A 1. Prepare Catalyst Solution (CuBr/PMDETA in Anisole) C 3. Deoxygenate Solutions A->C B 2. Prepare Monomer Solution (nBA + Initiator) B->C D 4. Mix and Polymerize at 70°C C->D E 5. Purify and Isolate Poly(nBA)-Br Macroinitiator D->E G 7. Dissolve Macroinitiator and add MMA E->G Use as Macroinitiator F 6. Prepare Catalyst Solution (CuCl/PMDETA in Anisole) H 8. Deoxygenate Solutions F->H G->H I 9. Mix and Polymerize at 90°C H->I J 10. Purify and Isolate Block Copolymer I->J

Caption: Workflow for the synthesis of a block copolymer via ATRP.

Logical Relationship for Amphiphilic Copolymer Self-Assembly

SelfAssembly cluster_synthesis Polymer Synthesis cluster_assembly Self-Assembly in Aqueous Media Initiator Long-Chain Alkyl Bromoisobutyrate Block_Copolymer Amphiphilic Block Copolymer Initiator->Block_Copolymer Hydrophobic_Monomer Hydrophobic Monomer (e.g., nBA) Hydrophobic_Monomer->Block_Copolymer Hydrophilic_Monomer Hydrophilic Monomer (e.g., PEGMA) Hydrophilic_Monomer->Block_Copolymer Micelle Micelle Formation Block_Copolymer->Micelle Self-Assembles Core Hydrophobic Core (Drug Encapsulation) Micelle->Core Corona Hydrophilic Corona (Stability) Micelle->Corona

Caption: Synthesis and self-assembly of amphiphilic block copolymers for drug delivery.

References

Application Notes and Protocols: Undecyl 8-bromooctanoate for Modifying Polymer Surfaces for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interface between a biomedical device and the biological environment is a critical determinant of its success. Unmodified polymer surfaces can often elicit undesirable responses, such as protein fouling, bacterial adhesion, and inflammatory reactions. Surface modification is a key strategy to enhance the biocompatibility and functionality of polymeric biomaterials.[1][2] Undecyl 8-bromooctanoate is a bifunctional molecule designed for the surface modification of polymers, particularly for biomedical applications. Its unique structure, featuring a long undecyl alkyl chain and a terminal 8-bromooctanoate group, allows it to act as a surface-active initiator for controlled radical polymerization techniques.

The undecyl chain provides a hydrophobic anchor, enabling strong physical adsorption onto a variety of polymer substrates. The 8-bromooctanoate functionality serves as a robust initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[3][4] This "grafting from" approach allows for the growth of well-defined polymer brushes on the material surface, providing precise control over the chemical and physical properties of the interface.[5][6] By grafting specific polymers, surfaces can be tailored to be protein-resistant, antimicrobial, or to promote specific cell adhesion and proliferation.[6][7]

These application notes provide detailed protocols for the synthesis of this compound, its immobilization on polymer surfaces, and subsequent SI-ATRP of a model biocompatible monomer, oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA).

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the known synthesis of similar compounds like ethyl 8-bromooctanoate.[8][9][10] The synthesis involves a three-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate.

Experimental Protocol:

Step 1: Synthesis of 2-(6-bromohexyl) diethyl malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol (B145695).

  • Slowly add diethyl malonate to the solution while stirring.

  • Add 1,6-dibromohexane dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours.

  • After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the ethanol under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain 2-(6-bromohexyl) diethyl malonate.

Step 2: Synthesis of 8-bromooctanoic acid

  • Hydrolyze the 2-(6-bromohexyl) diethyl malonate by refluxing with a solution of potassium hydroxide (B78521) in ethanol/water.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the dicarboxylic acid intermediate.

  • Heat the intermediate to induce decarboxylation, yielding 8-bromooctanoic acid.

  • Purify the product by recrystallization or distillation.

Step 3: Esterification to this compound

  • In a round-bottom flask, dissolve 8-bromooctanoic acid in an excess of undecanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent.

  • Purify the final product, this compound, by column chromatography.

Surface Modification of Polymers

The long undecyl chain of this compound allows for its immobilization on hydrophobic polymer surfaces through physical adsorption. This forms a self-assembled monolayer of the initiator, ready for surface-initiated polymerization.

Experimental Protocol:
  • Select a suitable polymer substrate (e.g., polystyrene, polylactic acid).

  • Clean the substrate by sonication in a series of solvents (e.g., isopropanol, ethanol, deionized water) for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Prepare a dilute solution of this compound (e.g., 1-5 mM) in a solvent in which the polymer is not soluble but the initiator is (e.g., ethanol, hexane).

  • Immerse the cleaned polymer substrate in the initiator solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any non-adsorbed initiator molecules.

  • Dry the initiator-modified substrate under a stream of nitrogen.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

With the initiator immobilized on the surface, polymer brushes can be grown via SI-ATRP. The following protocol describes the grafting of poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), a well-known biocompatible polymer.

Experimental Protocol:
  • In a Schlenk flask, add the initiator-modified polymer substrate.

  • Add the monomer, oligo(ethylene glycol) methyl ether methacrylate (OEGMA), and a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Add the ligand, for example, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

  • The flask is sealed with a rubber septum and the solution is deoxygenated by bubbling with nitrogen or argon for 30-60 minutes.

  • In a separate vial, add the catalyst, copper(I) bromide (CuBr), and the deoxygenated solvent.

  • Introduce the catalyst solution to the monomer solution via a degassed syringe.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Stop the polymerization by exposing the reaction mixture to air.

  • Remove the polymer-modified substrate and wash it extensively with a good solvent for the polymer (e.g., water, ethanol) to remove any physisorbed polymer.

  • Dry the substrate under a stream of nitrogen.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the surface modification of polymers with biocompatible brushes, illustrating the expected changes in surface properties and biological responses.

Surface Modification StageWater Contact Angle (°)Surface Elemental Composition (Atomic %)
Unmodified Polymer90 - 110C: ~98%, O: ~2%
Initiator-Modified Polymer85 - 100C: ~95%, O: ~4%, Br: ~1%
POEGMA-grafted Polymer30 - 50C: ~60%, O: ~38%, Br: <0.1%

Table 1: Physicochemical Surface Characterization.

SurfaceProtein Adsorption (ng/cm²)Cell Adhesion (cells/mm²)Bacterial Adhesion (CFU/cm²)
Unmodified Polymer300 - 500500 - 1000> 10^6
POEGMA-grafted Polymer< 20< 50< 10^3

Table 2: Biological Response to Modified Surfaces.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_modification Polymer Surface Modification cluster_polymerization Surface-Initiated ATRP S1 Step 1: Synthesis of 2-(6-bromohexyl) diethyl malonate S2 Step 2: Synthesis of 8-bromooctanoic acid S1->S2 S3 Step 3: Esterification to This compound S2->S3 M2 Immobilization of This compound S3->M2 M1 Polymer Substrate Cleaning M1->M2 P1 Addition of Monomer, Ligand, and Catalyst M2->P1 P2 Polymerization Reaction P1->P2 P3 Washing and Drying P2->P3 C1 Characterized Biocompatible Surface P3->C1 Characterization & Analysis

Caption: Workflow for polymer surface modification.

Signaling Pathway for Cell Adhesion on Modified Surfaces

G cluster_surface Cell-Surface Interaction cluster_cytoskeleton Cytoskeletal Reorganization cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Surface Modified Polymer Surface (e.g., with RGD peptides) Integrin Integrin Receptors Surface->Integrin Binding FAK Focal Adhesion Kinase (FAK) Phosphorylation Integrin->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin Src Src Kinase Activation FAK->Src Adhesion Cell Adhesion and Spreading Actin->Adhesion Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival

Caption: Cell adhesion signaling pathway.

References

Application Notes and Protocols for Undecyl 8-bromooctanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent reaction of Undecyl 8-bromooctanoate, a versatile bifunctional molecule. Its structure, featuring a terminal bromine atom and a long alkyl ester chain, makes it a valuable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and materials for drug delivery systems. The terminal bromide allows for nucleophilic substitution reactions, while the ester group can be hydrolyzed or transesterified.

Application Notes

This compound serves as a key building block in organic synthesis. The reactive bromine atom readily participates in substitution and coupling reactions, enabling the introduction of the octanoate (B1194180) chain with a terminal functional group. This is particularly useful in the development of new therapeutic agents where the long alkyl chain can modify the lipophilicity and pharmacokinetic properties of a drug candidate.

Key Applications:

  • Pharmaceutical Intermediates: Used in the synthesis of APIs by allowing for the attachment of the undecyl octanoate moiety to a pharmacophore.

  • Agrochemical Synthesis: Contributes to the development of targeted pesticides and herbicides.

  • Materials Science: Employed in the synthesis of functionalized polymers and self-assembled monolayers.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the more readily available Ethyl 8-bromooctanoate. The first step involves the hydrolysis of the ethyl ester to yield 8-bromooctanoic acid. The subsequent step is the esterification of 8-bromooctanoic acid with undecanol (B1663989).

Part 1: Synthesis of 8-bromooctanoic acid from Ethyl 8-bromooctanoate

Protocol:

  • To a solution of Ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (B145695) (10 mL), slowly add a 1M sodium hydroxide (B78521) solution (3.98 mL) dropwise at 0°C.[1]

  • Stir the reaction mixture at 0°C for 5 hours.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, acidify the reaction mixture with a 1M hydrochloric acid solution.[1]

  • Extract the product with ethyl acetate (B1210297) (3 x 10 mL).[1]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 8-bromooctanoic acid as a colorless oil.[1]

Quantitative Data for 8-bromooctanoic acid Synthesis

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 8-bromooctanoate251.161.0 g3.98
Sodium Hydroxide (1M)40.003.98 mL3.98
Ethanol46.0710 mL-
Hydrochloric Acid (1M)36.46As required-
Ethyl Acetate88.1130 mL-
Expected Product8-bromooctanoic acid ~0.86 g ~3.86 (97% yield)
Part 2: Esterification of 8-bromooctanoic acid with Undecanol

Protocol:

  • In a round-bottom flask, dissolve 8-bromooctanoic acid (0.86 g, 3.86 mmol) in toluene (B28343) (20 mL).

  • Add undecanol (0.73 g, 4.25 mmol, 1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.07 g, 0.39 mmol, 0.1 equivalents).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data for this compound Synthesis

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
8-bromooctanoic acid223.110.86 g3.86
Undecanol172.310.73 g4.25
p-toluenesulfonic acid172.200.07 g0.39
Toluene92.1420 mL-
Expected ProductThis compound (Theoretical Yield) (Theoretical)

Experimental Workflow: Synthesis of this compound

G cluster_0 Part 1: Hydrolysis cluster_1 Part 2: Esterification A Dissolve Ethyl 8-bromooctanoate in Ethanol B Add NaOH solution dropwise at 0°C A->B C Stir for 5 hours at 0°C B->C D Acidify with HCl C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H 8-bromooctanoic acid G->H I Dissolve 8-bromooctanoic acid and Undecanol in Toluene H->I Proceed to Esterification J Add catalytic p-TSA I->J K Reflux with Dean-Stark trap J->K L Wash with NaHCO3 and Brine K->L M Dry and Concentrate L->M N Column Chromatography M->N O This compound N->O

Caption: Workflow for the two-part synthesis of this compound.

Reaction Protocol: Williamson Ether Synthesis using this compound

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S_N2 reaction between an alkyl halide and an alkoxide. In this protocol, this compound acts as the electrophile.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the chosen alcohol (e.g., phenol, 1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C to generate the alkoxide.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Williamson Ether Synthesis

Reactant/ReagentMolecular Weight ( g/mol )Equivalents
Alcohol (e.g., Phenol)94.111.0
Sodium Hydride (60% dispersion in mineral oil)24.001.1
This compound377.411.0
Anhydrous Solvent (e.g., THF)72.11-

Signaling Pathway/Logical Relationship: Williamson Ether Synthesis

G A Alcohol (R-OH) C Alkoxide (R-O⁻Na⁺) A->C Deprotonation B Strong Base (e.g., NaH) E SN2 Reaction C->E Nucleophilic Attack D This compound (Electrophile) D->E F Ether Product E->F G NaBr E->G

Caption: Mechanism of the Williamson Ether Synthesis.

References

Application Notes and Protocols: Undecyl 8-bromooctanoate as a Precursor for Amphiphilic Block Copolymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Undecyl 8-bromooctanoate as a key precursor in the synthesis of amphiphilic block copolymers for advanced drug delivery systems. The unique structure of this initiator, featuring a long alkyl chain and a terminal bromine atom, allows for the creation of copolymers with a distinct hydrophobic segment and a versatile platform for controlled polymerization.

Introduction

Amphiphilic block copolymers, composed of distinct hydrophobic and hydrophilic segments, self-assemble in aqueous media to form nanosized core-shell structures known as micelles.[1] These micelles are highly promising vehicles for the encapsulation and targeted delivery of poorly water-soluble drugs. The hydrophobic core serves as a reservoir for the drug, while the hydrophilic shell provides a stealth-like barrier, prolonging circulation time and reducing systemic toxicity.[1]

This compound is an ideal initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. Its undecyl chain provides a significant hydrophobic block, while the 8-bromooctanoate moiety initiates the polymerization of a variety of monomers to form the second block of the copolymer.

This document outlines the synthesis of a model amphiphilic block copolymer, poly(undecyl octanoate)-b-poly(N-vinylpyrrolidone) (PUO-b-PNVP), and its subsequent application in the formulation of doxorubicin-loaded micelles.

Experimental Protocols

Synthesis of this compound Initiator

A reliable method for the synthesis of long-chain bromo-esters involves the esterification of the corresponding bromo-acid.

Protocol:

  • In a round-bottom flask, dissolve 8-bromooctanoic acid (1.0 eq) in undecanol (B1663989) (1.5 eq).

  • Add a catalytic amount of sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux (approximately 120-140 °C) with constant stirring for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound as a colorless oil.

Synthesis of PUO-b-PNVP Amphiphilic Block Copolymer via ATRP

This protocol describes the synthesis of a poly(undecyl octanoate)-b-poly(N-vinylpyrrolidone) block copolymer with a target degree of polymerization of 100 for the PNVP block.

Materials:

  • This compound (Initiator)

  • N-vinylpyrrolidone (NVP) (Monomer), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (B1667542) (Solvent)

Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator).

  • Add this compound (1.0 eq).

  • Add NVP (100 eq).

  • Add anisole (50% v/v with respect to monomer).

  • Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen.

  • While maintaining a positive nitrogen pressure, inject the PMDETA (1.0 eq) via a syringe.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to a constant weight.

Characterization of PUO-b-PNVP Block Copolymer

The synthesized block copolymer should be characterized to determine its molecular weight, polydispersity, and composition.

ParameterMethodRepresentative Value
Number-Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)15,000 - 25,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.1 - 1.3
Block Copolymer Composition¹H Nuclear Magnetic Resonance (NMR)Determined by comparing the integration of characteristic proton signals of the PUO and PNVP blocks.
Critical Micelle Concentration (CMC)Fluorescence Spectroscopy (Pyrene probe)10-6 - 10-5 M
Micelle Size (Hydrodynamic Diameter)Dynamic Light Scattering (DLS)80 - 150 nm
Micelle MorphologyTransmission Electron Microscopy (TEM)Spherical
Preparation of Doxorubicin-Loaded Micelles

This protocol utilizes the dialysis method for encapsulating the hydrophobic anticancer drug, doxorubicin (B1662922) (DOX), into the core of the PUO-b-PNVP micelles.

Protocol:

  • Dissolve 20 mg of PUO-b-PNVP block copolymer and 4 mg of doxorubicin hydrochloride (DOX·HCl) in 5 mL of dimethylformamide (DMF).

  • Add triethylamine (B128534) (TEA) in a 1.5-fold molar excess relative to DOX·HCl to deprotonate the drug.

  • Stir the solution at room temperature for 2 hours in the dark.

  • Transfer the solution to a dialysis bag (MWCO 3.5 kDa).

  • Dialyze against 1 L of deionized water for 24 hours, with water changes every 4-6 hours, to remove the organic solvent and unloaded drug.

  • Collect the solution from the dialysis bag and filter it through a 0.45 µm syringe filter to remove any aggregates.

  • Lyophilize the filtered solution to obtain the DOX-loaded micelles as a powder.

Characterization of Doxorubicin-Loaded Micelles

The drug-loaded micelles are characterized to determine their drug loading content, encapsulation efficiency, and physicochemical properties.

ParameterMethodRepresentative Value
Drug Loading Content (DLC) (%)UV-Vis Spectroscopy5 - 15%
Encapsulation Efficiency (EE) (%)UV-Vis Spectroscopy60 - 85%
Particle Size (Hydrodynamic Diameter)Dynamic Light Scattering (DLS)100 - 180 nm
Zeta PotentialDynamic Light Scattering (DLS)Slightly negative to neutral

Calculations:

  • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

  • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol assesses the release of doxorubicin from the micelles under physiological and acidic conditions, mimicking the bloodstream and tumor microenvironment, respectively.

Protocol:

  • Disperse a known amount of DOX-loaded micelles in phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5.

  • Place the solutions in separate dialysis bags (MWCO 3.5 kDa).

  • Immerse the dialysis bags in larger volumes of the corresponding release media at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug release as a function of time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation initiator This compound Synthesis copolymer PUO-b-PNVP Copolymer Synthesis (ATRP) initiator->copolymer Initiator micelle Doxorubicin-Loaded Micelle Formulation copolymer->micelle Amphiphilic Block Copolymer char_copolymer Copolymer Characterization (GPC, NMR) copolymer->char_copolymer char_micelle Micelle Characterization (DLS, TEM, UV-Vis) micelle->char_micelle release In Vitro Drug Release Study micelle->release

Caption: Experimental workflow for synthesis and evaluation.

drug_delivery_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake and Drug Release micelle Drug-Loaded Micelle epr EPR Effect (Enhanced Permeability and Retention) micelle->epr Passive Targeting tumor_cell Tumor Cell epr->tumor_cell endocytosis Endocytosis tumor_cell->endocytosis Uptake endosome Endosome (Acidic pH) endocytosis->endosome release Drug Release endosome->release pH-Triggered nucleus Nucleus release->nucleus Therapeutic Action

Caption: Targeted drug delivery pathway of micelles.

Conclusion

This compound serves as a versatile and effective initiator for the synthesis of well-defined amphiphilic block copolymers via ATRP. The resulting copolymers readily self-assemble into micelles capable of encapsulating hydrophobic drugs like doxorubicin with high efficiency. These nanocarriers exhibit promising characteristics for controlled drug release, making them valuable candidates for further investigation in preclinical and clinical drug development. The detailed protocols provided herein offer a solid foundation for researchers to explore the potential of this class of materials in the field of nanomedicine.

References

Synthesis of Undecyl 8-bromooctanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Undecyl 8-bromooctanoate, a valuable bifunctional molecule for chemical synthesis, particularly in the development of novel drug delivery systems and functionalized materials. The protocol outlines a step-by-step procedure for the Fischer esterification of 8-bromooctanoic acid with undecyl alcohol.

Introduction

This compound is a long-chain alkyl ester containing a terminal bromine atom. This structure makes it a versatile intermediate. The ester group provides a lipophilic chain, while the reactive bromide allows for a variety of subsequent chemical modifications, such as nucleophilic substitutions and coupling reactions. These properties are highly advantageous in the synthesis of complex molecules, including lipids for nanoparticle formulations and intermediates for active pharmaceutical ingredients.

The synthesis is achieved through a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. To ensure a high yield, the reaction is conducted under reflux with the continuous removal of water using a Dean-Stark apparatus.

Reaction Scheme

The overall chemical transformation is as follows:

8-bromooctanoic acid + undecyl alcohol → this compound + water

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
8-bromooctanoic acidC₈H₁₅BrO₂223.111.2
Undecyl alcoholC₁₁H₂₄O172.311.0
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.05
Product: this compound C₁₉H₃₇BrO₂ 377.40 Theoretical Yield: 1.0

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for long-chain alcohols.

Materials:

  • 8-bromooctanoic acid (1.2 equivalents)

  • Undecyl alcohol (1.0 equivalent)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (for purification)

  • Hexane (B92381) (for purification)

  • Ethyl acetate (B1210297) (for purification)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup (optional)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 8-bromooctanoic acid (1.2 eq.) and undecyl alcohol (1.0 eq.).

    • Add toluene to the flask to dissolve the reactants. The volume should be sufficient to allow for efficient stirring and reflux.

    • Add p-toluenesulfonic acid monohydrate (0.05 eq.) to the flask.

    • Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Fill the Dean-Stark trap with toluene.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Continuously stir the mixture.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects in the trap (usually several hours).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize the acidic catalyst.

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • The purified this compound should be characterized to confirm its identity and purity using techniques such as:

      • ¹H NMR and ¹³C NMR spectroscopy

      • Mass spectrometry

      • Infrared (IR) spectroscopy

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 8-bromooctanoic acid + Undecyl alcohol + p-Toluenesulfonic acid in Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Heat cooling Cool to RT reflux->cooling extraction Wash with NaHCO3, Water, and Brine cooling->extraction drying Dry with Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Flash Chromatography (Optional) evaporation->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathways cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products carboxylic_acid 8-bromooctanoic acid (Carboxylic Acid) esterification Fischer Esterification (Acid-catalyzed) carboxylic_acid->esterification alcohol Undecyl alcohol (Long-chain Alcohol) alcohol->esterification ester This compound (Bifunctional Ester) esterification->ester water Water (Byproduct) esterification->water

Caption: Logical relationship of reactants to products in the synthesis.

Application Notes and Protocols: Undecyl 8-bromooctanoate in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 8-bromooctanoate is an aliphatic lipid reagent characterized by a C11 alkyl chain, an ester linkage, and a terminal C8-bromide.[1] While direct studies detailing its specific application in targeted cancer therapy are not extensively documented in publicly available literature, its structural features suggest potential utility as a versatile building block in the synthesis of novel therapeutic agents and drug delivery systems. This document explores the plausible applications of this compound and related aliphatic bromo-esters in oncology research, drawing parallels from the established use of similar compounds like Ethyl 8-bromooctanoate. We provide a generalized synthetic protocol and conceptual frameworks for its integration into targeted cancer therapy constructs.

Introduction to Aliphatic Bromo-esters in Oncology

Aliphatic bromo-esters are valuable intermediates in organic and medicinal chemistry. The presence of a reactive terminal bromine atom allows for nucleophilic substitution and coupling reactions, enabling the covalent linkage of this bifunctional molecule to various substrates.[2][3] The ester group, on the other hand, can be subjected to hydrolysis or other transformations. This dual reactivity makes compounds like this compound and Ethyl 8-bromooctanoate suitable for applications in drug development, including their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and in material science for the functionalization of nanoparticles.[2][4]

While research on this compound is limited, the related compound, Ethyl 8-bromooctanoate, is recognized for its role in the synthesis of potential anti-cancer agents, such as Histone Deacetylase (HDAC) inhibitors, and other therapeutic agents.[3][4] This suggests a potential role for this compound in the development of novel cancer therapeutics.

Potential Applications in Targeted Cancer Therapy

Based on its chemical structure, this compound could be employed in several key areas of targeted cancer therapy research:

  • Linker Technology: The bifunctional nature of this compound makes it an ideal candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The terminal bromide can be displaced by a nucleophile on a targeting ligand (e.g., an antibody or a small molecule that binds to a cancer cell surface receptor), while the ester can be hydrolyzed to a carboxylic acid and coupled to a therapeutic payload.

  • Nanoparticle Functionalization: The lipophilic undecyl chain can facilitate the incorporation of this compound into the lipid bilayer of nanoparticles or liposomes. The exposed bromo-octanoate moiety can then be used to attach targeting ligands or imaging agents to the surface of the nanoparticle, thereby enhancing its specificity for tumor cells.

  • Synthesis of Novel Anti-Cancer Agents: As an intermediate, this compound can be used to synthesize long-chain aliphatic compounds with potential anti-cancer activity. The long alkyl chain may enhance membrane interaction and cellular uptake of the final compound.

Physicochemical Properties

A summary of the physicochemical properties of this compound and the related compound, Ethyl 8-bromooctanoate, is provided below.

PropertyThis compoundEthyl 8-bromooctanoate
Molecular Formula C19H37BrO2C10H19BrO2
Molecular Weight 377.4 g/mol 251.16 g/mol [5]
Appearance Not SpecifiedColorless to light yellow liquid[2]
CAS Number 2707440-34-229823-21-0[5]

Experimental Protocols

While specific protocols for this compound in cancer therapy are not available, a general protocol for the synthesis of a related compound, Ethyl 8-bromooctanoate, is presented below. This can be adapted for the synthesis of this compound by substituting undecanol (B1663989) for ethanol (B145695).

Protocol 1: Synthesis of Ethyl 8-bromooctanoate

This protocol is based on the esterification of 8-bromooctanoic acid.[6]

Materials:

  • 8-bromooctanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 8-bromooctanoic acid (1 equivalent) in ethanol (excess), add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux with stirring for 3 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with water, followed by saturated sodium bicarbonate solution, and then water again.[6]

  • Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Filter and evaporate the solvent under reduced pressure to obtain Ethyl 8-bromooctanoate as a clear oil.[6]

Conceptual Workflows and Signaling Pathways

The following diagrams illustrate the potential roles of this compound in targeted cancer therapy research.

G cluster_synthesis Synthesis of Functionalized Nanoparticle Undecyl_8_bromooctanoate This compound Functionalized_NP Functionalized Nanoparticle Undecyl_8_bromooctanoate->Functionalized_NP Incorporation Nanoparticle Lipid Nanoparticle Nanoparticle->Functionalized_NP Targeted_NP Targeted Nanoparticle Functionalized_NP->Targeted_NP Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Targeted_NP

Conceptual workflow for nanoparticle functionalization.

G cluster_protac PROTAC Synthesis Workflow Undecyl_8_bromooctanoate This compound (Linker Precursor) PROTAC_Molecule PROTAC Undecyl_8_bromooctanoate->PROTAC_Molecule Linker Target_Binding_Ligand Target Protein Ligand Target_Binding_Ligand->PROTAC_Molecule E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule

Role of this compound in PROTAC synthesis.

G cluster_pathway Targeted Drug Delivery and Action Targeted_NP Targeted Nanoparticle (Drug Loaded) Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Cancer_Cell Cancer Cell Endocytosis Receptor-Mediated Endocytosis Cancer_Cell->Endocytosis Receptor->Cancer_Cell Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Mechanism of a targeted nanoparticle drug delivery system.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the advancement of targeted cancer therapies. Its structural characteristics are highly amenable to the synthesis of complex therapeutic constructs such as ADCs, PROTACs, and functionalized nanoparticles. While further research is required to fully elucidate its potential and establish specific protocols, the information available for analogous compounds provides a solid foundation for its investigation. The conceptual workflows and generalized protocols provided herein are intended to serve as a starting point for researchers interested in exploring the utility of this compound in the development of next-generation cancer treatments.

References

Application of Undecyl 8-bromooctanoate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecyl 8-bromooctanoate is a long-chain bifunctional molecule that serves as a versatile building block in the synthesis of various agrochemicals. Its structure, featuring a terminal bromine atom and a long alkyl ester, makes it particularly suitable for introducing specific carbon chains into target molecules through nucleophilic substitution and coupling reactions. This application note details the synthesis of this compound and its primary application in the preparation of insect sex pheromones, which are crucial components of integrated pest management (IPM) strategies. These pheromones offer an environmentally benign alternative to conventional pesticides.[1][2][3]

Synthesis of this compound

The preparation of this compound is typically achieved through the esterification of 8-bromooctanoic acid with undecanol (B1663989). This reaction can be catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is generally carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid (1.0 eq), undecanol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in a suitable solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Application in the Synthesis of Insect Pheromones

A significant application of this compound is in the synthesis of lepidopteran sex pheromones. Many of these pheromones are long-chain unsaturated acetates or alcohols. The 8-bromooctanoate moiety provides a C8 building block, and the undecyl ester can be a precursor to other functional groups or part of the final pheromone structure.

One prominent example is the synthesis of (Z)-9-tetradecen-1-yl acetate (B1210297), the sex pheromone of the fall armyworm (Spodoptera frugiperda), a major agricultural pest.[4][5] While many syntheses start with 8-bromooctan-1-ol derivatives, the use of this compound would follow a similar synthetic logic, with the undecyl ester being converted to the desired functional group in subsequent steps. The key step involves the coupling of the C8 unit with a C6 unit.

Logical Workflow for Pheromone Synthesis

G cluster_synthesis Synthesis of this compound cluster_application Application in Pheromone Synthesis A 8-bromooctanoic acid C Esterification A->C B Undecanol B->C D This compound C->D E This compound F Coupling Reaction (e.g., with a C6 alkyne) E->F G Intermediate F->G H Reduction of Alkyne G->H I Functional Group Transformation (Ester Hydrolysis & Acetylation) H->I J (Z)-9-tetradecen-1-yl acetate I->J

Caption: Synthetic pathway from starting materials to the target pheromone.

Experimental Protocol: Synthesis of (Z)-9-tetradecen-1-yl acetate from this compound (Hypothetical Route based on Analogs)

This protocol is adapted from known syntheses of similar pheromones.

Step 1: Coupling Reaction

  • Preparation of the Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-hexyne (B1330390) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to form the lithium acetylide.

  • Alkylation: Add a solution of this compound (1.0 eq) in anhydrous THF to the acetylide solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is the undecyl ester of 9-tetradecynoic acid.

Step 2: Stereoselective Reduction

  • Lindlar Reduction: To a solution of the undecyl ester of 9-tetradecynoic acid in a suitable solvent (e.g., hexane (B92381) or ethyl acetate), add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction is highly stereoselective for the Z-alkene.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate. The product is Undecyl (Z)-9-tetradecenoate.

Step 3: Functional Group Transformation

  • Hydrolysis: The undecyl ester is hydrolyzed to the corresponding alcohol, (Z)-9-tetradecen-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • Acetylation: The resulting (Z)-9-tetradecen-1-ol is then acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the final product, (Z)-9-tetradecen-1-yl acetate.

Quantitative Data Summary

While specific yield data for the synthesis starting from this compound is not available in the searched literature, the following table provides typical yields for analogous reaction steps found in pheromone synthesis.

StepReactionReagentsTypical Yield (%)
1Esterification8-bromooctanoic acid, Undecanol, p-TsOH85-95
2AlkylationBromo-compound, Lithium acetylide70-85
3Lindlar ReductionAlkyne, H₂, Lindlar's catalyst>90
4AcetylationAlcohol, Acetic anhydride, Pyridine>95

Signaling Pathway and Mechanism of Action

Insect pheromones like (Z)-9-tetradecen-1-yl acetate function by binding to specific receptor proteins located in the antennae of the male moth. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response, i.e., attraction towards the female for mating. The high specificity of the pheromone-receptor interaction ensures that only males of the same species are attracted, making pheromones an ideal tool for species-specific pest monitoring and control.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_application Application start This compound coupling Alkylation start->coupling reduction Reduction coupling->reduction acetylation Acetylation reduction->acetylation pheromone Pheromone acetylation->pheromone formulation Pheromone Formulation pheromone->formulation dispenser Dispenser Loading formulation->dispenser deployment Field Deployment dispenser->deployment monitoring Pest Monitoring deployment->monitoring

References

Undecyl 8-bromooctanoate: A Specialty Chemical Intermediate for Advanced Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Undecyl 8-bromooctanoate is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a terminal bromine atom and a long-chain undecyl ester, provides two key points of reactivity. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the ester can undergo hydrolysis or transesterification. The long undecyl chain imparts significant lipophilicity, rendering it and its derivatives suitable for applications requiring solubility in nonpolar organic solvents or integration into lipid-based delivery systems.

Physicochemical Properties

PropertyEthyl 8-bromooctanoateThis compound (Estimated)Data Source
CAS Number 29823-21-02707440-34-2[][2][3]
Molecular Formula C10H19BrO2C19H37BrO2[2][4]
Molecular Weight 251.16 g/mol 377.40 g/mol [2][4]
Appearance Colorless to light yellow liquidColorless to pale yellow oil[2][5]
Boiling Point 267.1°C at 760 mmHg> 300°C at 760 mmHg[2]
Density ~1.194 g/cm³~1.05 g/cm³[2][6]
Solubility Soluble in DMSO, Ethyl Acetate (B1210297)Soluble in nonpolar organic solvents (e.g., hexanes, dichloromethane)[7]

Applications in Manufacturing

This compound is a versatile building block for creating more complex molecules. Its primary applications lie in organic synthesis where it can be used to introduce an eight-carbon chain with a terminal functional group.

Key Application Areas:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of APIs.[3][8] The lipophilic undecyl chain can be advantageous for targeting lipid membranes or improving the pharmacokinetic profile of a drug. It is particularly useful for creating derivatives of heterocyclic compounds, which are prevalent in many biologically active molecules.[2][6]

  • Specialty Chemical Manufacturing: The ability to introduce a long alkyl chain with a reactive handle makes it useful for synthesizing detergents, lubricants, and plasticizers.[2][6]

  • Agrochemical Development: It can be used in the synthesis of novel pesticides, herbicides, and fungicides with potentially enhanced efficacy and modified environmental persistence.[3][8]

  • Materials Science: The terminal bromine can be converted to other functional groups for the synthesis of monomers used in polymerization reactions to create materials with specific properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This two-step protocol involves the synthesis of the precursor, 8-bromooctanoic acid, followed by its esterification with undecyl alcohol.

Step 1: Synthesis of 8-bromooctanoic acid

This procedure is adapted from the synthesis of related bromo-acids.[7][9]

ParameterValue
Reactants 1,6-dibromohexane (B150918), Diethyl malonate, Sodium ethoxide
Solvent Ethanol
Reaction Time 4-6 hours (Substitution), 8-12 hours (Hydrolysis & Decarboxylation)
Temperature Reflux
Workup Acidification, Extraction with ether, Drying over MgSO4
Purification Distillation or recrystallization

Methodology:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After stirring for 30 minutes, add 1,6-dibromohexane and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and add a solution of potassium hydroxide (B78521) in water.

  • Heat the mixture to reflux for 8-12 hours to facilitate hydrolysis and decarboxylation.

  • Cool the mixture and acidify with concentrated HCl until the pH is ~1-2.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude 8-bromooctanoic acid.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Step 2: Esterification of 8-bromooctanoic acid

This is a standard Fischer esterification reaction.[10]

ParameterValue
Reactants 8-bromooctanoic acid, Undecyl alcohol, Sulfuric acid (catalyst)
Solvent Toluene (to azeotropically remove water)
Reaction Time 3-5 hours
Temperature Reflux
Workup Neutralization with NaHCO3, Extraction with ethyl acetate, Drying over MgSO4
Purification Column chromatography

Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 8-bromooctanoic acid and undecyl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol demonstrates a typical application of this compound as an electrophile in a substitution reaction to form Undecyl 8-azidooctanoate, a useful intermediate for click chemistry or reduction to an amine.

ParameterValue
Reactants This compound, Sodium azide
Solvent Dimethylformamide (DMF)
Reaction Time 12-18 hours
Temperature 60-80°C
Workup Dilution with water, Extraction with diethyl ether, Drying over Na2SO4
Purification Column chromatography

Methodology:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Undecyl 8-azidooctanoate.

Visualizing the Chemistry

The following diagrams illustrate the synthesis and a key reaction of this compound.

Synthesis_of_Undecyl_8_bromooctanoate 1,6-Dibromohexane 1,6-Dibromohexane 8-Bromooctanoic acid 8-Bromooctanoic acid 1,6-Dibromohexane->8-Bromooctanoic acid 1. NaOEt, EtOH 2. KOH, H2O 3. H3O+ Diethyl malonate Diethyl malonate Diethyl malonate->8-Bromooctanoic acid This compound This compound 8-Bromooctanoic acid->this compound H2SO4 (cat.) Toluene, Reflux Undecyl alcohol Undecyl alcohol Undecyl alcohol->this compound

Caption: Synthetic pathway to this compound.

Nucleophilic_Substitution_Reaction This compound This compound Undecyl 8-azidooctanoate Undecyl 8-azidooctanoate This compound->Undecyl 8-azidooctanoate DMF, 80°C Sodium azide (NaN3) Sodium azide (NaN3) Sodium azide (NaN3)->Undecyl 8-azidooctanoate

Caption: Nucleophilic substitution on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Undecyl 8-bromooctanoate synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I address them?

  • Answer: Low or no yield in the synthesis of this compound, typically achieved through Fischer esterification of 8-bromooctanoic acid and undecyl alcohol, can stem from several factors:

    • Insufficient Catalyst: The acid catalyst (commonly sulfuric acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack. Ensure the correct catalytic amount is used.

    • Presence of Water: Fischer esterification is a reversible reaction. The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the ester yield. Use anhydrous reactants and solvents.

    • Low Reaction Temperature: The reaction may not have reached the necessary activation energy. Ensure the reaction mixture is heated to reflux to drive the reaction forward.[1]

    • Insufficient Reaction Time: The esterification reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Poor Quality Starting Materials: The purity of 8-bromooctanoic acid and undecyl alcohol is critical. Impurities can interfere with the reaction.

Issue 2: Incomplete Reaction

  • Question: How can I determine if the reaction is incomplete and what should I do?

  • Answer: An incomplete reaction is often indicated by the presence of significant amounts of starting materials (8-bromooctanoic acid and/or undecyl alcohol) in the crude product.

    • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. A spot corresponding to the starting material will be visible if the reaction is not complete.

    • Driving the Reaction to Completion: To drive the equilibrium towards the product, consider the following:

      • Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.

      • Using an Excess of One Reactant: Employing an excess of the less expensive reactant (often the alcohol) can shift the equilibrium towards the ester.

Issue 3: Presence of Impurities in the Final Product

  • Question: After purification, my this compound is still impure. What are the likely impurities and how can I remove them?

  • Answer: Common impurities include unreacted 8-bromooctanoic acid, undecyl alcohol, and potential side products.

    • Acidic Impurities: Unreacted 8-bromooctanoic acid is a common impurity. This can be removed by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] The bicarbonate solution will react with the acidic impurity to form a water-soluble salt, which can then be separated in the aqueous layer.

    • Unreacted Alcohol: Excess undecyl alcohol can be challenging to remove due to its high boiling point. Careful fractional distillation or column chromatography may be necessary.

    • Side Products: At high temperatures, side reactions such as ether formation from the alcohol or decomposition of the bromo-ester can occur. Purification via column chromatography is often the most effective method to separate these byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the acid catalyst in this synthesis?

    • A1: The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the 8-bromooctanoic acid.[3] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of undecyl alcohol.

  • Q2: Can I use a different catalyst for this reaction?

    • A2: Yes, other acid catalysts such as p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can be used. The choice of catalyst may influence reaction time and temperature.

  • Q3: How can I best purify the final product?

    • A3: A typical purification workflow involves:

      • Aqueous Workup: Neutralize the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid.[1][2] Follow with a water wash to remove any remaining salts.

      • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

      • Solvent Removal: Remove the solvent under reduced pressure.

      • Final Purification: For high purity, column chromatography or vacuum distillation can be employed to separate the desired ester from unreacted alcohol and other byproducts.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. 8-bromooctanoic acid can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
8-Bromooctanoic acidC₈H₁₅BrO₂223.11[5]35-37[5][6]147-150 (at 2 mmHg)[5][6]
Undecyl alcoholC₁₁H₂₄O172.3119243

Table 2: Example Reaction Conditions for Ester Synthesis (Adapted from Ethyl 8-bromooctanoate Synthesis)

ParameterConditionRationaleReference
Reactants8-bromooctanoic acid, Undecyl alcoholStarting materials for the esterification.[1]
CatalystConcentrated Sulfuric Acid (H₂SO₄)To protonate the carboxylic acid and increase reactivity.[1]
SolventToluene (or another suitable solvent for azeotropic water removal)To dissolve reactants and facilitate water removal.N/A
TemperatureRefluxTo provide sufficient energy for the reaction to proceed at a reasonable rate.[1]
Reaction Time3 hours (monitor by TLC for completion)To allow the reaction to proceed to a high conversion.[1]
WorkupWash with H₂O, sat. NaHCO₃, H₂OTo remove the acid catalyst and unreacted carboxylic acid.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired), combine 8-bromooctanoic acid (1.0 eq), undecyl alcohol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred reaction mixture.

  • Heating: Heat the mixture to reflux and maintain the temperature for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until no more gas evolves), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the pure product.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound 8-bromooctanoic_acid 8-Bromooctanoic Acid esterification Fischer Esterification 8-bromooctanoic_acid->esterification undecyl_alcohol Undecyl Alcohol undecyl_alcohol->esterification H2SO4 H₂SO₄ (catalyst) H2SO4->esterification reflux Reflux reflux->esterification undecyl_8_bromooctanoate This compound esterification->undecyl_8_bromooctanoate water Water esterification->water Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction_conditions Check Reaction Conditions (Temp, Time) start->check_reaction_conditions check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_water Investigate Water Contamination start->check_water incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction purify_reagents Purify/Replace Reagents check_reagents->purify_reagents use_drying_agent Use Anhydrous Reagents/ Dean-Stark Trap check_water->use_drying_agent incomplete_reaction->check_reagents No optimize_conditions Optimize Conditions: Increase Time/Temp incomplete_reaction->optimize_conditions Yes end Yield Improved optimize_conditions->end purify_reagents->end use_drying_agent->end Parameter_Relationships Key Parameter Relationships to Yield yield Yield of Undecyl 8-bromooctanoate temperature Reaction Temperature temperature->yield + time Reaction Time time->yield + catalyst Catalyst Concentration catalyst->yield + water Water Content water->yield -

References

Technical Support Center: Undecyl 8-bromooctanoate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undecyl 8-bromooctanoate. The following sections address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the esterification of 8-bromooctanoic acid with undecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is typically heated to reflux to drive the equilibrium towards the product.[2]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities are typically unreacted starting materials, namely 8-bromooctanoic acid and undecyl alcohol.[3] Additionally, water is a byproduct of the esterification reaction and needs to be removed.[4] Depending on the reaction conditions, side products from the degradation of the starting materials or the product might also be present.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the non-polar ester product from the more polar starting materials (carboxylic acid and alcohol). The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.[5]

Q4: My reaction yield is very low. What are the common causes and how can I improve it?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[6] To improve the yield, you can:

  • Use an excess of one reactant: Typically, a large excess of the less expensive reactant, in this case, likely undecyl alcohol, is used to shift the equilibrium towards the product.[4]

  • Remove water: Water is a byproduct, and its removal drives the reaction forward. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[1]

  • Ensure catalyst activity: The acid catalyst can be neutralized by any basic impurities. Ensure you are using a sufficient amount of an active catalyst.[6]

  • Increase reaction time: Esterification of long-chain fatty acids can be slow. Increasing the reflux time may improve the yield.[3]

Q5: What is the best method to purify the crude this compound?

A5: A multi-step purification process is generally most effective. This typically involves:

  • Aqueous workup: Washing the crude product with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted 8-bromooctanoic acid. This is followed by washing with brine to remove residual water.[7]

  • Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent removal: Removing the solvent under reduced pressure using a rotary evaporator.

  • Final purification: Depending on the purity at this stage, final purification can be achieved by either vacuum distillation or column chromatography.[8] For a high-boiling point ester like this compound, column chromatography is often preferred.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Reaction does not proceed to completion (TLC shows significant starting material). The reaction has not reached equilibrium, or the equilibrium is unfavorable.- Increase the reflux time. - Use a larger excess of undecyl alcohol. - Ensure efficient removal of water using a Dean-Stark apparatus. - Add more acid catalyst if it may have been neutralized.
Product decomposes during distillation. The boiling point of this compound is high, and it may be thermally unstable.- Use vacuum distillation to lower the boiling point. - Opt for column chromatography as a non-thermal purification method.
Difficulty separating the product from unreacted undecyl alcohol by column chromatography. The polarity of the long-chain ester and the long-chain alcohol are very similar.- Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) for elution. - Try a different stationary phase, such as alumina (B75360), if silica (B1680970) gel is not providing adequate separation.[9] - Consider reversed-phase chromatography for separating these lipophilic compounds.[10]
The purified product is acidic. Incomplete removal of the acid catalyst or unreacted 8-bromooctanoic acid.- Repeat the wash with saturated sodium bicarbonate solution during the workup. - Pass the product through a short plug of basic alumina or silica gel treated with triethylamine.
The final product appears cloudy or contains water. Incomplete drying of the organic layer.- Ensure the organic layer is thoroughly dried with a sufficient amount of anhydrous drying agent before solvent removal. - Co-evaporate the final product with a dry, azeotropic solvent like toluene (B28343) to remove trace amounts of water.

Data Presentation

Table 1: Representative Reaction Conditions for Fischer Esterification of Long-Chain Carboxylic Acids

Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)
Lauric AcidEthanolH₂SO₄1:10Reflux3~98[7]
Acetic AcidEthanolAcid Catalyst1:10RefluxNot Specified97[4]
Lauric AcidMethanolHO-SAS1:101103 (flow)99[11]
8-bromooctanoic acidEthanolH₂SO₄1:20 (inferred)Reflux398[7]

Table 2: Typical Solvent Systems for Column Chromatography Purification of Esters

Stationary PhaseEluent SystemCompound Type
Silica GelHexane/Ethyl Acetate (gradient)General esters[12]
Silica GelDichloromethane/HexaneLess polar esters
Reversed-Phase C18Methanol/Water (gradient)Lipophilic esters[10]
Alumina (Neutral)Hexane/Diethyl EtherFor compounds sensitive to acidic silica gel

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure based on the Fischer esterification of similar long-chain carboxylic acids.

Materials:

  • 8-bromooctanoic acid

  • Undecyl alcohol (at least 5 molar equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 8-bromooctanoic acid, undecyl alcohol, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (until no more gas evolves) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Dissolve the crude product in a minimal amount of hexane.

  • Carefully load the sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., from 0% to 10%). The less polar product should elute before the more polar unreacted undecyl alcohol.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow Reactants 8-bromooctanoic acid + Undecyl alcohol Reaction Fischer Esterification (Acid Catalyst, Reflux) Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure Undecyl 8-bromooctanoate Purification->Product Troubleshooting_Logic Start Low Yield of This compound Check_Reaction Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Equilibrium Unfavorable Equilibrium Incomplete->Equilibrium Loss Product Loss During Workup/Purification Complete->Loss Action_Equilibrium Increase Alcohol Excess, Remove Water, Increase Reaction Time Equilibrium->Action_Equilibrium Action_Loss Optimize Extraction pH, Careful Fraction Collection Loss->Action_Loss

References

Technical Support Center: Synthesis of Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Undecyl 8-bromooctanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 8-bromooctanoic acid and undecanol (B1663989).

Q2: What are the typical catalysts used for this esterification?

A2: Strong protic acids are typically used as catalysts. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Lewis acids such as boron trifluoride (BF₃) can also be employed.[1]

Q3: Why is my reaction yield consistently low?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] The reaction between 8-bromooctanoic acid and undecanol exists in an equilibrium with the products, this compound and water.[3] To achieve a high yield, this equilibrium must be shifted towards the product side.

Q4: How can I improve the yield of my reaction?

A4: There are two primary strategies to drive the reaction to completion:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive or more easily removable one (undecanol in this case), can shift the equilibrium.[3][4]

  • Removal of Water: As water is a product of the reaction, its removal will drive the equilibrium forward according to Le Chatelier's principle.[2] This is commonly achieved by using a Dean-Stark apparatus during the reaction.[5]

Q5: What are the most likely side products in this synthesis?

A5: The most common "side product" is actually the presence of unreacted starting materials due to an incomplete reaction. Other potential, though less common, side reactions could include the dehydration of undecanol to form undecene under harsh acidic conditions and high temperatures, or intermolecular ether formation from undecanol.

Q6: How can I effectively purify the final product?

A6: Purification typically involves several steps. After the reaction, the mixture is cooled and can be diluted with a non-polar solvent. The acidic catalyst is neutralized and removed by washing with a basic solution, such as sodium bicarbonate.[1] Unreacted 8-bromooctanoic acid will also be removed during this step.[5] Excess undecanol can be challenging to remove via simple aqueous washes due to its low water solubility.[5] Therefore, purification by column chromatography or vacuum distillation is often necessary to obtain the pure ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or insufficient amount.Use a fresh, concentrated acid catalyst. Ensure the correct stoichiometric amount is used.
Reaction has not reached equilibrium or the temperature is too low.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Contaminated with Starting Materials Incomplete reaction due to equilibrium.Drive the reaction to completion by using a large excess of undecanol or by removing water with a Dean-Stark apparatus.[3][5]
Inefficient purification.For removal of unreacted 8-bromooctanoic acid, perform thorough washes with a saturated sodium bicarbonate solution.[1] For removal of excess undecanol, utilize column chromatography or vacuum distillation.[5]
Presence of an Unknown Impurity A side reaction has occurred.Characterize the impurity using techniques like GC-MS, ¹H NMR, and ¹³C NMR to identify its structure. This will help in determining the side reaction pathway and optimizing conditions to avoid it.
Product Hydrolysis During Workup Presence of excess water during the workup while the acid catalyst has not been fully neutralized.Ensure complete neutralization of the acid catalyst with a basic wash before extensive contact with water.

Quantitative Data Summary

The yield of Fischer esterification is highly dependent on the reaction conditions. The following table summarizes expected yields based on the molar ratio of reactants.

Molar Ratio (Carboxylic Acid:Alcohol)Expected YieldReference
1:1~65%[3]
1:10~97%[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap

Materials:

  • 8-bromooctanoic acid

  • Undecanol (1.5 equivalents)

  • p-Toluenesulfonic acid (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 8-bromooctanoic acid, undecanol (1.5 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate at the bottom.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Analytical Protocol: Identification of Side Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).[6]

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[6]

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • The gas chromatograph will separate the different components of the mixture based on their boiling points and interactions with the column.

  • As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the fragments.

  • The resulting mass spectrum for each component can be compared to spectral libraries (e.g., NIST) to identify the structure of the main product and any impurities.[6]

Visualizations

Synthesis_Pathway 8-Bromooctanoic Acid 8-Bromooctanoic Acid Protonated Carbonyl Protonated Carbonyl 8-Bromooctanoic Acid->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Undecanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+

Caption: Main reaction pathway for the Fischer esterification of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 8-Bromooctanoic Acid 8-Bromooctanoic Acid This compound This compound 8-Bromooctanoic Acid->this compound + Undecanol (H+ catalyst) Undecanol Undecanol Undecanol->this compound Diundecyl Ether Diundecyl Ether Undecanol->Diundecyl Ether Self-condensation (Harsh Conditions) Undecene Undecene Undecanol->Undecene Dehydration (Harsh Conditions) Unreacted Starting Materials Unreacted Starting Materials This compound->Unreacted Starting Materials Equilibrium/ Incomplete Reaction

Caption: Potential side reactions and byproducts in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction: - Increase excess alcohol - Remove H2O (Dean-Stark) - Increase reaction time/temp incomplete->optimize check_purification Review Purification Protocol complete->check_purification purification_issue Inefficient Purification check_purification->purification_issue Issue Found analyze_impurity Analyze Unknown Impurities (GC-MS, NMR) check_purification->analyze_impurity No Obvious Issue optimize_purification Optimize Purification: - Thorough basic wash - Column chromatography - Vacuum distillation purification_issue->optimize_purification

Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.

References

Optimizing reaction conditions for Undecyl 8-bromooctanoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the optimal synthesis of Undecyl 8-bromooctanoate via Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification of 8-bromooctanoic acid with undecanol (B1663989).

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction. Here are the primary factors and solutions:

  • Incomplete Reaction/Equilibrium Issues: The esterification reaction is an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water). To drive the reaction towards the product side, you must remove water as it is formed.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene (B28343) is a common solvent for this purpose. Alternatively, using a large excess of one of the reactants (typically the less expensive one, in this case, undecanol) can also shift the equilibrium.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium or proceeded to completion if the temperature is too low or the reaction time is too short.

    • Solution: Ensure the reaction is heated to reflux and monitored over several hours. Reaction times can vary from 3 to over 10 hours.[1]

  • Loss of Product During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: Be meticulous during the workup. When performing aqueous washes, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. Thoroughly rinse all glassware and drying agents used.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: Side reactions can compete with the desired esterification, reducing the yield and complicating purification.

  • Ether Formation: Under acidic conditions, the alcohol (undecanol) can undergo dehydration to form a di-undecyl ether.

    • Solution: Maintain a controlled reaction temperature. While reflux is necessary, excessive temperatures can favor ether formation.

  • Reaction at the Bromo-substituent: Although less common under these conditions, the bromide is a leaving group and could potentially undergo substitution, especially if nucleophiles are present.

    • Solution: Ensure the reaction is carried out under anhydrous conditions (apart from the water being generated) and that the reagents are of high purity to avoid introducing competing nucleophiles.

Q3: I'm having difficulty purifying the final product. What are the best practices for purifying this compound?

A3: The purification of long-chain esters can be challenging due to their high boiling points and potential for co-distillation with unreacted starting materials.

  • Initial Workup: The first step is a thorough aqueous workup to remove the acid catalyst and any water-soluble impurities.

    • Protocol: Wash the crude reaction mixture sequentially with water, a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Removal of Unreacted Starting Materials: Unreacted 8-bromooctanoic acid and undecanol must be removed.

    • Solution 1: Vacuum Distillation: Due to the high boiling points of the product and starting materials, distillation must be performed under high vacuum. Careful fractional distillation is required to separate the product from the unreacted alcohol.

    • Solution 2: Column Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for purifying the ester. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used.

Q4: How do I know if my reaction is complete?

A4: Monitoring the reaction progress is crucial to determine the optimal reaction time.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the limiting reactant (usually the 8-bromooctanoic acid). Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting reactant is no longer visible.

  • Gas Chromatography (GC): For a more quantitative assessment, GC can be used to monitor the formation of the product and the consumption of the reactants over time.

Data Presentation

The following table summarizes the impact of different catalysts and reaction conditions on the yield of long-chain fatty acid esterification, providing a reference for optimizing the synthesis of this compound.

CatalystCatalyst Loading (mol%)Alcohol/Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Zinc Oxide (ZnO)0.11.2:1170489[2]
Zinc Oxide (ZnO)1.01.2:1170494[3][2]
Zinc Oxide (ZnO)2.51.2:1170498[3][2]
Sulfuric Acid (H₂SO₄)Catalytic13:1 (Alcohol Excess)600.2~90
Ferric Chloride (FeCl₃·6H₂O)0.51:1Reflux (Mesitylene)6Quantitative[4]
Sulfonated Silica (SiO₂-PSO₃H)-1.6:1--94-95

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar long-chain esters.

Materials:

  • 8-bromooctanoic acid

  • Undecanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromooctanoic acid (1.0 eq), undecanol (1.2-1.5 eq), a catalytic amount of p-TsOH (0.02-0.05 eq), and toluene (enough to suspend the reactants).

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, or until TLC analysis indicates the complete consumption of the 8-bromooctanoic acid (typically 3-6 hours).

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Workup: Transfer the diluted mixture to a separatory funnel.

    • Wash with water (2 x volume of organic layer).

    • Wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash with brine (1 x volume of organic layer).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Fischer Esterification Reaction Mechanism

Fischer_Esterification Carboxylic_Acid 8-Bromooctanoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Alcohol Undecanol Alcohol->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Ester This compound Protonated_Ester->Ester Deprotonation Water Water Protonated_Ester->Water Elimination H_plus H+ Ester->H_plus H_plus->Carboxylic_Acid H3O_plus H3O+ Workflow Start Start: Combine Reactants (8-Bromooctanoic Acid, Undecanol, Catalyst, Toluene) Reaction Heat to Reflux with Dean-Stark Trap Start->Reaction Monitoring Monitor Reaction (TLC or GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Water, NaHCO3, Brine) Monitoring->Workup Complete Drying Dry Organic Layer (Anhydrous MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation or Chromatography) Solvent_Removal->Purification Final_Product Final Product: This compound Purification->Final_Product

References

How to avoid impurities in Undecyl 8-bromooctanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of Undecyl 8-bromooctanoate. Our focus is on minimizing impurities to ensure the highest quality product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Fischer esterification of 8-bromooctanoic acid with undecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible, so specific conditions are employed to drive it towards the formation of the desired ester.

Q2: What are the primary impurities I should be concerned about in this synthesis?

A2: The primary impurities can be categorized into three main groups:

  • Unreacted Starting Materials: Residual 8-bromooctanoic acid and undecyl alcohol. Due to the reversible nature of Fischer esterification, achieving 100% conversion is challenging.[2]

  • Side-Reaction Products: The most significant side-product is 1-undecene, which is formed from the acid-catalyzed dehydration of undecyl alcohol. This is more likely to occur at elevated temperatures.

  • Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may remain in the product if not properly neutralized and removed during the workup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials (8-bromooctanoic acid and undecyl alcohol) and the appearance of the product, this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be employed to determine the relative concentrations of reactants and products in an aliquot of the reaction mixture.[3][4]

  • Water Collection in a Dean-Stark Trap: If a Dean-Stark apparatus is used, the reaction progress can be monitored by the amount of water collected, which is a byproduct of the esterification. The reaction is near completion when water ceases to collect.[5]

Q4: What is a typical yield and purity for this reaction?

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound The reaction has not reached completion due to equilibrium.- Use an excess of one reactant, typically the less expensive one (undecyl alcohol). A 1.5 to 2-fold excess is common. - Remove water as it is formed using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[5] - Increase the reaction time and monitor for completion using TLC or GC-MS.
The reaction temperature is too low.- Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The optimal temperature will depend on the solvent used.
Presence of Unreacted 8-bromooctanoic Acid in the Final Product Incomplete reaction.- See solutions for "Low Yield".
Inefficient removal during workup.- During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the acidic starting material.[6] Repeat the wash until CO₂ evolution ceases.
Presence of Unreacted Undecyl Alcohol in the Final Product Incomplete reaction.- Drive the reaction to completion by using a slight excess of 8-bromooctanoic acid and removing water.[5]
Inefficient purification.- Undecyl alcohol has a different boiling point than the product ester, allowing for separation by vacuum distillation. - Alternatively, flash column chromatography can be used for separation.
Formation of a Significant Amount of 1-Undecene The reaction temperature is too high, leading to the dehydration of undecyl alcohol.- For primary alcohols like undecyl alcohol, dehydration typically occurs at temperatures around 170-180°C.[7] If possible, conduct the reaction at a lower temperature, for example, by using a solvent with a lower boiling point, though this may increase the required reaction time. - Use a milder acid catalyst or a lower concentration of the catalyst.
Product is Discolored Decomposition of starting materials or product at high temperatures.- Ensure the reaction temperature does not significantly exceed the reflux temperature of the chosen solvent. - During purification by distillation, use a high vacuum to lower the boiling point and minimize thermal decomposition.
Residual acid catalyst from the workup.- Ensure thorough washing with sodium bicarbonate solution and then with brine to remove all acidic residues.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Fischer Esterification

This protocol is a representative method adapted from procedures for similar long-chain esters.[5][6]

Materials:

  • 8-bromooctanoic acid

  • Undecyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 8-bromooctanoic acid (1.0 equivalent), undecyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) or a few drops of concentrated sulfuric acid.

    • Add a sufficient volume of toluene to dissolve the reactants.

  • Esterification:

    • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

    • Continue refluxing until water no longer collects in the trap, which typically takes several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (2-3 times) to neutralize the acid catalyst and remove unreacted 8-bromooctanoic acid.

      • Brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to separate it from any unreacted undecyl alcohol and other high-boiling impurities.

    • Alternatively, for smaller scales or for achieving very high purity, flash column chromatography on silica (B1680970) gel can be employed.

Visualizing the Process

Reaction Pathway and Impurity Formation

The following diagram illustrates the primary reaction for the synthesis of this compound and the key side reaction leading to the formation of an alkene impurity.

G Reactants 8-Bromooctanoic Acid + Undecyl Alcohol Product This compound + Water Reactants->Product Fischer Esterification (H+ catalyst, Heat) Undecyl_Alcohol Undecyl Alcohol Undecene 1-Undecene (Impurity) Undecyl_Alcohol->Undecene Dehydration (H+ catalyst, High Temp)

Synthesis of this compound and a key side reaction.
Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

G Start Start Synthesis Monitor Monitor Reaction Progress (TLC, GC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Continue Continue Refluxing/ Increase Time Complete->Continue No Workup Aqueous Workup (NaHCO3, Brine) Complete->Workup Yes Continue->Monitor Analyze Analyze Crude Product (GC-MS, NMR) Workup->Analyze Pure Product Pure? Analyze->Pure Troubleshoot Troubleshoot Impurities (See Guide) Analyze->Troubleshoot Impurities Identified Purify Purification (Vacuum Distillation or Chromatography) Pure->Purify No Final Pure this compound Pure->Final Yes Purify->Analyze

A step-by-step workflow for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis and scale-up of undecyl 8-bromooctanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating a mixture of 8-bromooctanoic acid and undecanol (B1663989) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, so specific techniques are often employed to drive it to completion.[1][2][3]

Q2: Why is my reaction yield low when scaling up the synthesis?

A2: Low yields during scale-up can be attributed to several factors. Incomplete reaction due to the reversible nature of Fischer esterification is a primary cause. On a larger scale, issues like inadequate mixing, poor heat transfer, and insufficient removal of the water byproduct become more pronounced, all of which can prevent the reaction from reaching completion.

Q3: What are the key differences in reaction conditions between lab-scale and pilot-scale synthesis?

A3: The key differences lie in reaction time, catalyst loading, and the method of water removal. Lab-scale reactions may proceed faster due to more efficient heating and stirring. In a pilot-plant setting, the reaction may require longer heating times or the use of a solid acid catalyst in a fixed-bed reactor to facilitate catalyst recovery and improve efficiency.[4][5] Water removal in the lab is often achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343), whereas at a larger scale, this may be accomplished through vacuum distillation or pervaporation.

Q4: What are the expected side products in this reaction?

A4: Potential side products include unreacted starting materials (8-bromooctanoic acid and undecanol), the formation of di-undecyl ether from the dehydration of undecanol at high temperatures with a strong acid catalyst, and potential impurities from the starting 8-bromooctanoic acid.

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves a multi-step process. First, a workup procedure is necessary to remove the acid catalyst and unreacted carboxylic acid. This is usually done by washing the organic layer with a base like sodium bicarbonate solution.[6][7] The final purification of the crude ester is often achieved by vacuum distillation to separate it from unreacted undecanol and other non-volatile impurities. For very high purity, column chromatography can be employed, particularly at the lab scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion/Yield 1. Incomplete reaction (equilibrium): The Fischer esterification is a reversible reaction.[1][3] 2. Insufficient water removal: Water is a byproduct, and its presence will shift the equilibrium back towards the reactants. 3. Catalyst deactivation or insufficient amount: The acid catalyst may be neutralized or used in too low a concentration. 4. Inadequate mixing at larger scales: Poor mixing can lead to localized concentration gradients and reduced reaction rates.1. Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to remove water as it forms. Alternatively, use a large excess of one reactant (typically the less expensive one). 2. Ensure the Dean-Stark trap is functioning correctly and that the azeotroping solvent is appropriate for the reaction temperature. 3. Check the concentration and amount of the acid catalyst. Consider using a solid acid catalyst for easier separation and potential for continuous flow processes.[4][5] 4. Optimize the stirring speed and impeller design for the reactor geometry to ensure homogeneity.
Product is Dark/Discolored 1. Reaction temperature is too high: This can lead to decomposition of the starting materials or product. 2. Presence of impurities in starting materials: Contaminants in the 8-bromooctanoic acid or undecanol can degrade at high temperatures. 3. Excessive amount of strong acid catalyst: Concentrated sulfuric acid can cause charring at elevated temperatures.1. Lower the reaction temperature and extend the reaction time if necessary. 2. Ensure the purity of the starting materials before beginning the reaction. 3. Reduce the amount of acid catalyst or switch to a milder catalyst like p-toluenesulfonic acid.
Difficult Separation During Workup (Emulsion Formation) 1. Insufficient phase separation: The densities of the organic and aqueous layers may be similar. 2. Presence of unreacted starting materials acting as surfactants. 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer, which helps to break emulsions. 2. Ensure the reaction has gone to completion as much as possible before workup.
Impure Product After Purification 1. Inefficient purification method: Simple distillation may not be sufficient to separate the product from impurities with similar boiling points. 2. Co-distillation of impurities: Unreacted starting materials may co-distill with the product under vacuum.1. Use fractional distillation under reduced pressure for better separation. For lab-scale, column chromatography can be an effective alternative. 2. Ensure the workup procedure has effectively removed acidic impurities before distillation. Monitor the distillation carefully and collect fractions at a constant temperature.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of long-chain bromoesters at different scales. Data for this compound is supplemented with data from the synthesis of a close analog, ethyl 8-bromooctanoate, to illustrate scale-up effects.

Parameter Lab Scale (Esterification) Pilot Plant Scale (Esterification)
Reactants 8-bromooctanoic acid, undecanol8-bromooctanoic acid, undecanol (or ethyl alcohol for analog)
Catalyst Sulfuric acid or p-TsOHSolid acid catalyst (e.g., Amberlyst-16) or mineral acid[4]
Solvent Toluene (with Dean-Stark) or excess alcoholToluene or solvent-free
Temperature 110-140°C[4]140°C[4]
Reaction Time 3-6 hours5+ hours (for continuous flow stabilization)[4]
Typical Yield 85-95%>98% (optimized continuous flow for analog)[4][8]
Purity (after purification) >98% (by GC-MS)>99% (by GC-MS)

Experimental Protocols

Lab-Scale Synthesis of this compound via Fischer Esterification

Materials:

  • 8-bromooctanoic acid

  • Undecanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 8-bromooctanoic acid, 1.2 equivalents of undecanol, and a catalytic amount of p-TsOH (approximately 5 mol%).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction_Pathway 8-Bromooctanoic_Acid 8-Bromooctanoic Acid Protonated_Acid Protonated Carbonyl 8-Bromooctanoic_Acid->Protonated_Acid + H+ Undecanol Undecanol H_plus H+ (catalyst) H_plus->8-Bromooctanoic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Undecanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Product_Protonated Protonated Ester Water_Elimination->Product_Protonated Water Water Water_Elimination->Water Product This compound Product_Protonated->Product - H+ Product->H_plus

Caption: Fischer esterification pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_water Is water being effectively removed? start->check_water check_mixing Is mixing adequate for the scale? check_water->check_mixing Yes improve_water_removal Optimize Dean-Stark or use excess reagent check_water->improve_water_removal No check_temp Is the reaction temperature optimal? check_mixing->check_temp Yes improve_mixing Increase stirring speed or change impeller check_mixing->improve_mixing No check_catalyst Is the catalyst active and sufficient? check_temp->check_catalyst Yes adjust_temp Adjust temperature and reaction time check_temp->adjust_temp No adjust_catalyst Increase catalyst loading or use fresh catalyst check_catalyst->adjust_catalyst No end Reaction Optimized check_catalyst->end Yes improve_water_removal->check_mixing improve_mixing->check_temp adjust_temp->check_catalyst adjust_catalyst->end

Caption: Troubleshooting workflow for low yield in esterification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Reactants Reflux Reflux Reactants->Reflux Cooling Cooling Reflux->Cooling Extraction Extraction Cooling->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent_Removal Drying->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Analysis Analysis Distillation->Analysis

Caption: General experimental workflow for synthesis and purification.

References

Common byproducts in Undecyl 8-bromooctanoate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Undecyl 8-bromooctanoate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?

The most common impurities are typically unreacted starting materials due to the equilibrium nature of the Fischer esterification reaction. These include:

  • Unreacted 8-bromooctanoic acid: The starting carboxylic acid.

  • Unreacted undecanol (B1663989): The starting long-chain alcohol.

  • Water: A byproduct of the esterification reaction itself.

  • Acid catalyst: Residual acid (e.g., sulfuric acid, p-toluenesulfonic acid) used to catalyze the reaction.

A potential side-product from a competing reaction is diundecyl ether , which can form through the acid-catalyzed dehydration of two undecanol molecules, especially at higher temperatures.

Q2: How can I effectively remove unreacted 8-bromooctanoic acid from my product?

Unreacted 8-bromooctanoic acid, along with the acid catalyst, can be efficiently removed by an aqueous extractive workup. Washing the crude product mixture with a mild aqueous base will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase and can thus be separated from the organic layer containing your ester product.

A common and effective method is to wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This should be done until no more carbon dioxide gas evolves, indicating that all the acid has been neutralized. Subsequent washes with water and brine will help to remove any remaining salts and water from the organic phase.

Q3: What is the best approach to remove a large excess of unreacted undecanol?

Removing unreacted undecanol can be challenging due to its high boiling point and relatively nonpolar nature, which can be similar to the product. The two primary methods are:

  • Vacuum Distillation: If there is a sufficient difference in boiling points between this compound and undecanol, fractional distillation under reduced pressure can be effective. This method is suitable for larger scale purifications.

  • Column Chromatography: This is the most common and generally most effective method for laboratory-scale purification. A silica (B1680970) gel column can separate the more polar undecanol from the less polar product, this compound. The choice of eluent (mobile phase) is critical for good separation. A gradient of a nonpolar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used.

Q4: I suspect diundecyl ether has formed as a byproduct. How can I confirm its presence and remove it?

The formation of diundecyl ether is more likely if the reaction is run at high temperatures for extended periods.

  • Detection: Thin Layer Chromatography (TLC) can often distinguish the ether from the desired ester and the starting alcohol. The ether will be significantly less polar than the alcohol and likely have a similar polarity to the ester, potentially making separation difficult. Gas Chromatography-Mass Spectrometry (GC-MS) is a more definitive method for identifying the presence of diundecyl ether.

  • Removal: Careful column chromatography is the most effective way to remove diundecyl ether. Since the ether is a nonpolar compound, it will elute with nonpolar solvents. A carefully optimized gradient elution on silica gel should allow for its separation from the slightly more polar this compound.

Q5: How can I minimize the formation of byproducts during the synthesis?

To favor the formation of the desired ester and minimize byproducts, consider the following strategies:

  • Use of a Dean-Stark Apparatus: To drive the equilibrium towards the product, it is highly recommended to remove water as it is formed during the reaction. A Dean-Stark trap with a suitable solvent (e.g., toluene) is a standard method for this.

  • Control of Reactant Stoichiometry: Using a slight excess of one of the reactants (often the less expensive or more easily removable one) can help to drive the reaction to completion. However, a very large excess will necessitate more rigorous purification.

  • Reaction Temperature and Time: Monitor the reaction progress by TLC or GC. Avoid excessively high temperatures or prolonged reaction times to minimize the risk of side reactions like ether formation.

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis and purification of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Ester Incomplete reaction due to equilibrium.Use a Dean-Stark apparatus to remove water. Increase the reaction time or use a slight excess of one reactant.
Loss of product during aqueous workup.Ensure proper phase separation. Minimize the number of washes. Back-extract the aqueous layers with the organic solvent.
Product is Contaminated with 8-bromooctanoic acid Incomplete neutralization during workup.Wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases.
Product is Contaminated with Undecanol Inefficient purification.Optimize column chromatography conditions (e.g., adjust solvent gradient, use a longer column). Consider vacuum distillation if scale permits.
Formation of a Third, Less Polar Spot on TLC Likely diundecyl ether formation.Optimize column chromatography for separation of nonpolar compounds. In future syntheses, use milder reaction temperatures.
Emulsion Formation During Workup Vigorous shaking of the separatory funnel.Add brine (saturated NaCl solution) to help break the emulsion. Gently swirl or invert the funnel instead of shaking vigorously.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromooctanoic acid (1.0 eq), undecanol (1.2 eq), and a suitable solvent such as toluene (B28343) (approx. 2 mL per mmol of carboxylic acid).

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Proceed with the extractive workup as described in Protocol 2.

Protocol 2: Extractive Workup for Removal of Acidic Impurities

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer). Repeat until no more gas evolves.

    • Water (1 x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the nonpolar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting with 99:1 and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Troubleshooting Points start Start Synthesis reaction_complete Reaction Monitoring (TLC/GC) start->reaction_complete workup Aqueous Workup (Protocol 2) reaction_complete->workup Reaction Complete low_yield Low Yield? reaction_complete->low_yield acid_impurity Acid Impurity Detected? workup->acid_impurity purification Purification (Column Chromatography/Distillation) alcohol_impurity Alcohol Impurity Detected? purification->alcohol_impurity final_product Pure this compound low_yield->start Optimize Reaction Conditions acid_impurity->workup Yes, Repeat Wash acid_impurity->purification No alcohol_impurity->purification Yes, Re-purify alcohol_impurity->final_product No

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

FischerEsterification Fischer Esterification Pathway and Side Reaction cluster_main Main Reaction cluster_side Side Reaction CarboxylicAcid 8-Bromooctanoic Acid Ester This compound CarboxylicAcid->Ester Alcohol Undecanol Alcohol->Ester Ether Diundecyl Ether Alcohol->Ether AcidCatalyst H+ AcidCatalyst->Ester Water Water Ester->Water Alcohol2 Undecanol Alcohol2->Ether AcidCatalyst2 H+ AcidCatalyst2->Ether

Technical Support Center: Enhancing the Stability of Undecyl 8-bromooctanoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Undecyl 8-bromooctanoate is a specialized molecule, and specific stability data is not widely available in published literature. Therefore, this guide utilizes data and principles from structurally similar compounds, such as other long-chain esters and primary alkyl bromides, to provide guidance. The experimental protocols provided should be adapted and validated for your specific formulation.

Troubleshooting Guides and FAQs

This section addresses common stability issues encountered during the formulation of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Loss of Potency and Formation of Acidic Impurities

Question: My formulation containing this compound shows a decrease in the active ingredient concentration over time, accompanied by a drop in pH. What is the likely cause and how can I prevent it?

Answer: This is likely due to the hydrolysis of the ester functional group in this compound. This reaction breaks the ester bond, yielding 8-bromooctanoic acid and undecanol. The formation of the acidic degradant is responsible for the decrease in pH.

Troubleshooting Steps:

  • pH Control: The rate of ester hydrolysis is highly dependent on pH.[1][2] It is significantly faster in both acidic and basic conditions compared to a neutral or slightly acidic pH range.

    • Recommendation: Maintain the formulation pH between 5 and 7. Use a suitable buffering system (e.g., phosphate (B84403) or citrate (B86180) buffers) to stabilize the pH.

  • Water Content: Water is a reactant in the hydrolysis process.

    • Recommendation: For non-aqueous formulations, minimize the water content by using anhydrous excipients and controlling environmental humidity during manufacturing and storage.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Recommendation: Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies.

Issue 2: Formation of Unknown Impurities and Potential for Reactivity

Question: I am observing the formation of unexpected impurities in my formulation that are not related to ester hydrolysis. What could be the cause?

Answer: The 8-bromo functional group in this compound is susceptible to nucleophilic substitution reactions. Nucleophiles present in your formulation (including water, alcohols, or amines from other excipients) can displace the bromide ion, leading to the formation of new impurities.

Troubleshooting Steps:

  • Excipient Review: Carefully review all excipients in your formulation for the presence of nucleophilic functional groups. Common nucleophiles include amines, thiols, and hydroxyl groups.

  • Inert Excipients:

    • Recommendation: If possible, replace reactive excipients with more inert alternatives. For lipid-based formulations, consider using highly purified triglycerides or hydrocarbon-based excipients.[2][3]

  • pH and Polarity: The rate of nucleophilic substitution can be influenced by the pH and polarity of the solvent system. SN2 reactions are generally favored in polar aprotic solvents, while SN1 reactions are favored in polar protic solvents.[4]

    • Recommendation: Evaluate the polarity of your formulation base. In some cases, a less polar environment can slow down substitution reactions.

Issue 3: Discoloration or Degradation upon Exposure to Light

Question: My formulation is showing discoloration after being exposed to light. Is this compound light-sensitive?

Answer: While specific photostability data for this compound is not readily available, alkyl halides and ester-containing compounds can be susceptible to photodegradation.[5][6][7] Exposure to UV or visible light can initiate free-radical reactions, leading to discoloration and the formation of degradation products.

Troubleshooting Steps:

  • Photostability Testing: Conduct formal photostability studies according to ICH Q1B guidelines.[5][7][8][9][10] This involves exposing the formulation to a specified amount of light and UV radiation.

  • Protective Packaging:

    • Recommendation: Package the formulation in light-protective materials, such as amber glass vials or opaque containers.

  • Antioxidants: Photodegradation can sometimes proceed through oxidative pathways.

    • Recommendation: Consider the inclusion of a suitable antioxidant. The choice of antioxidant should be based on compatibility and effectiveness studies.

Data Presentation: Stability of Structurally Similar Compounds

The following tables summarize quantitative data for the degradation of compounds structurally related to this compound. This data is for illustrative purposes to highlight the impact of different conditions on stability.

Table 1: Effect of pH on the Hydrolysis Rate of Carboxylic Acid Esters

Compound (Ester)pHTemperature (°C)Half-LifeReference
Di-n-Butylphthalate7253.9 years[11]
Di-n-Octylphthalate72522 years[11]
Methyl Acetate7251.7 years[11]
Ethyl Benzoate7257.5 years[11]

Note: This table illustrates that even at neutral pH, hydrolysis occurs, and the rate is dependent on the specific ester structure.

Table 2: Representative Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis0.1 N HCl8 hours (reflux)Ester cleavage
Base Hydrolysis0.1 N NaOH8 hours (reflux)Ester cleavage (saponification)
Oxidation3% H₂O₂24 hours (room temp)Oxidation of the alkyl chain
Thermal Degradation60°C7 daysGeneral decomposition
Photodegradation1.2 million lux hours and 200 W h/m²As per ICH Q1BPhotolytic cleavage/reactions

Note: The goal of forced degradation is to achieve 5-20% degradation to identify potential degradants.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (Milli-Q or equivalent)

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[13]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid this compound to a glass vial and place it in an oven at 60°C for 7 days.

    • Also, prepare a solution of the compound in a relevant formulation vehicle and expose it to the same conditions.

    • After the exposure period, dissolve/dilute the samples for HPLC analysis.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after the exposure.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process impurities and degradation products.[14][15]

    • Use a mass spectrometer to help identify the structures of the degradation products.

Visualizations

cluster_hydrolysis Ester Hydrolysis Pathway U8B This compound Products_hydrolysis Degradation Products U8B->Products_hydrolysis H⁺ or OH⁻ H2O Water (H₂O) H2O->Products_hydrolysis Acid 8-Bromooctanoic Acid Products_hydrolysis->Acid Alcohol Undecanol Products_hydrolysis->Alcohol

Caption: Primary degradation pathway of this compound via ester hydrolysis.

cluster_substitution Nucleophilic Substitution Pathway U8B_sub This compound Products_substitution Substitution Product U8B_sub->Products_substitution Sₙ1 or Sₙ2 Br Bromide Ion (Br⁻) U8B_sub->Br Leaving Group Nu Nucleophile (Nu⁻) Nu->Products_substitution

Caption: Potential degradation via nucleophilic substitution at the C-Br bond.

cluster_workflow Forced Degradation Workflow Start Prepare Sample (1 mg/mL solution) Stress Apply Stress Conditions Acid_Stress Acid (HCl) Stress->Acid_Stress Base_Stress Base (NaOH) Stress->Base_Stress Ox_Stress Oxidation (H₂O₂) Stress->Ox_Stress Thermal_Stress Thermal (Heat) Stress->Thermal_Stress Photo_Stress Light (ICH Q1B) Stress->Photo_Stress Analysis Analyze by Stability- Indicating Method (e.g., HPLC-MS) Acid_Stress->Analysis Base_Stress->Analysis Ox_Stress->Analysis Thermal_Stress->Analysis Photo_Stress->Analysis End Identify Degradants & Determine Pathways Analysis->End

Caption: Workflow for conducting forced degradation studies on this compound.

References

Navigating the Challenges of Undecyl 8-bromooctanoate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecyl 8-bromooctanoate, a long-chain bromoalkanoate ester, presents significant solubility challenges in experimental settings, often hindering research and development. Its hydrophobic nature, characterized by a long undecyl chain, makes it poorly soluble in aqueous solutions and many polar organic solvents. This technical support center provides a comprehensive guide with troubleshooting strategies and frequently asked questions to effectively overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: The poor solubility of this compound stems from its chemical structure. The long, nonpolar undecyl alkyl chain dominates its physical properties, making the molecule predominantly hydrophobic. While the bromo- and ester functional groups add some polarity, their influence is insufficient to overcome the nonpolar nature of the long hydrocarbon chain. This leads to low solubility in polar solvents like water.

Q2: What are the best general-purpose solvents for dissolving this compound?

A2: Nonpolar organic solvents are the most effective for dissolving this compound, following the principle of "like dissolves like". Solvents such as hexane (B92381), heptane, toluene, and diethyl ether are good starting points. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) can also be effective but may be less compatible with certain analytical columns and detectors.

Q3: Can I use this compound in aqueous solutions for my experiments?

A3: Directly dissolving this compound in aqueous solutions is challenging. However, it is possible to create stable dispersions or emulsions. This can be achieved by using co-solvents, surfactants, or specialized formulation techniques to encapsulate the hydrophobic molecules.

Q4: Are there any safety precautions I should take when handling this compound and its solvents?

A4: Yes. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin and eyes, and do not inhale vapors.[3][4][5] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to address solubility issues with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Step 1: Solvent Selection Verification

  • Initial Check: Confirm that you are using an appropriate nonpolar solvent. Refer to the solubility table below for guidance.

  • Alternative Solvents: If solubility is still low, try a different nonpolar solvent or a mixture of solvents. Sometimes a combination of solvents can provide better solvating power.

Step 2: Physical Dissolution Aids

  • Agitation: Ensure the mixture is being adequately stirred or agitated. Magnetic stirrers or vortex mixers can aid dissolution.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.

  • Gentle Heating: Carefully warming the solvent can increase the solubility of this compound. Perform this in a controlled manner (e.g., in a water bath) and be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Step 3: Employing Solubility Enhancement Techniques

  • Co-solvents: For systems requiring some polarity, a co-solvent approach can be effective.[6] This involves dissolving the this compound in a minimal amount of a good nonpolar solvent first, and then slowly adding this solution to the polar solvent with vigorous stirring.

  • Surfactants: In aqueous systems, non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can be used to form micelles that encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in water.

Step 4: Particle Size Reduction (for solid samples)

  • Micronization: If you are starting with a solid form of a similar long-chain ester, reducing the particle size can increase the surface area available for solvation, thereby improving the dissolution rate. This can be achieved through techniques like grinding or milling.

Data Presentation: Expected Solubility of this compound

The following table summarizes the expected solubility of this compound in common laboratory solvents based on the principle of "like dissolves like" and the properties of similar long-chain esters.[1] Please note that these are qualitative predictions and experimental verification is recommended for precise applications.

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aprotic Hexane, Heptane, Toluene, Diethyl EtherHighThe nonpolar nature of these solvents closely matches the long hydrocarbon chain of this compound, leading to favorable van der Waals interactions.
Chlorinated Dichloromethane, ChloroformHighThese solvents have good solvating power for a wide range of organic compounds, including long-chain esters.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to LowThe polarity of these solvents is less compatible with the nonpolar alkyl chain, limiting solubility.
Polar Protic Water, Methanol, Ethanol (B145695)Very Low to InsolubleThe strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the large, nonpolar this compound molecule.

Experimental Protocols

Protocol 1: Solubilization in a Nonpolar Organic Solvent

Objective: To prepare a stock solution of this compound in a nonpolar solvent.

Materials:

  • This compound

  • Hexane (or other suitable nonpolar solvent)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Pipettes

Methodology:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to the volumetric flask.

  • Add a small amount of hexane to the flask and swirl to wet the compound.

  • Place the magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Slowly add more hexane while stirring continuously.

  • Continue stirring until the this compound is completely dissolved.

  • Once dissolved, add hexane to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Protocol 2: Preparation of an Aqueous Dispersion using a Co-solvent

Objective: To create a dispersion of this compound in an aqueous buffer.

Materials:

  • This compound

  • Ethanol (or another water-miscible organic solvent)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Micropipettes

Methodology:

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Place the desired volume of aqueous buffer in a beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Using a micropipette, add the this compound/ethanol stock solution dropwise to the center of the vortex of the stirring buffer.

  • Observe the solution for any signs of precipitation. The final concentration of ethanol in the aqueous solution should be kept as low as possible (typically <1%) to avoid affecting the experiment.

  • The resulting mixture will be a fine dispersion of this compound.

Protocol 3: Solubilization in an Aqueous Solution using a Surfactant

Objective: To prepare a micellar solution of this compound in an aqueous medium.

Materials:

  • This compound

  • Polysorbate 20 (Tween® 20) or other suitable non-ionic surfactant

  • Aqueous buffer

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • In a glass vial, add the desired amount of this compound.

  • Add the surfactant to the vial. A common starting point is a 1:5 to 1:10 molar ratio of the compound to the surfactant.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the compound and the surfactant.

  • Slowly add the aqueous buffer to the mixture while continuously vortexing.

  • Continue to vortex until a clear or slightly opalescent solution is formed, indicating the formation of micelles.

  • If the solution is not clear, sonication in a water bath for 5-10 minutes may improve solubilization.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Start: this compound does not dissolve solvent_check Step 1: Verify Solvent Choice (Is it a suitable nonpolar solvent?) start->solvent_check physical_aids Step 2: Apply Physical Dissolution Aids (Agitation, Sonication, Gentle Heating) solvent_check->physical_aids Solvent is appropriate success Success: Compound Dissolved solvent_check->success Switching to a better nonpolar solvent worked solubility_enhancement Step 3: Use Solubility Enhancement Techniques (Co-solvents, Surfactants) physical_aids->solubility_enhancement Still not dissolved physical_aids->success Dissolved particle_reduction Step 4: Consider Particle Size Reduction (If applicable) solubility_enhancement->particle_reduction Still not dissolved solubility_enhancement->success Dissolved particle_reduction->success Dissolved fail Re-evaluate experimental approach particle_reduction->fail Still not dissolved

Caption: A logical workflow for troubleshooting poor solubility of this compound.

SolventSelection Solvent Selection Decision Pathway start Goal: Dissolve This compound q1 Is the final solution purely organic? start->q1 nonpolar Use Nonpolar Solvents: - Hexane - Toluene - Dichloromethane q1->nonpolar Yes q2 Is an aqueous system required? q1->q2 No cosolvent Use Co-solvent Method: 1. Dissolve in minimal Ethanol 2. Add to aqueous phase with stirring q2->cosolvent Yes, low concentration needed surfactant Use Surfactant Method: 1. Mix with Tween® 20/80 2. Add aqueous phase with vortexing q2->surfactant Yes, higher concentration or stable dispersion needed

Caption: A decision-making diagram for selecting an appropriate solvent system.

References

Preventing the hydrolysis of Undecyl 8-bromooctanoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Undecyl 8-bromooctanoate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is this compound susceptible to it?

A1: Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by reacting with water to form a carboxylic acid and an alcohol.[1][2] In the case of this compound, the products are 8-bromooctanoic acid and undecanol. This reaction is catalyzed by the presence of acids (H⁺) or bases (OH⁻), with the base-catalyzed reaction, known as saponification, being irreversible and generally faster.[2][3] The ester functional group in this compound is the site of this vulnerability.

Q2: What are the primary factors that promote the hydrolysis of my compound during a reaction?

A2: The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and the presence of water. Reactions conducted at non-neutral pH, elevated temperatures, or in the presence of excess moisture are significantly more likely to result in unwanted hydrolysis of the ester.

Q3: I am performing a nucleophilic substitution at the C-Br bond. How can I minimize hydrolysis of the ester group?

A3: When targeting the alkyl bromide for nucleophilic substitution, protecting the ester is critical. Key strategies include:

  • Use Aprotic Solvents: Employ anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. These solvents do not participate in hydrolysis.

  • Control Basicity: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to minimize direct attack on the ester carbonyl.

  • Temperature Management: Conduct the reaction at the lowest feasible temperature to slow the rate of potential hydrolysis.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon helps to exclude atmospheric moisture.[2]

Q4: What are the best practices for solvent and reagent selection to prevent hydrolysis?

A4: Always use anhydrous solvents. Ensure all reagents are thoroughly dried and that any hygroscopic materials are handled in a glovebox or under an inert atmosphere.[4] Avoid aqueous reagents unless absolutely necessary for the reaction. If an aqueous reagent is used, consider a biphasic reaction system with a phase-transfer catalyst to minimize contact between the ester and water.

Q5: How can I monitor my reaction for the presence of hydrolysis byproducts?

A5: The primary hydrolysis byproduct, 8-bromooctanoic acid, can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the starting ester and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) can indicate hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the volatile starting material from the less volatile carboxylic acid (often after derivatization).

Q6: My workup procedure seems to be causing hydrolysis. What should I do?

A6: Aqueous workups are a common source of hydrolysis. To mitigate this:

  • Use Mild Buffers: During extraction and washing, use a saturated sodium bicarbonate solution to neutralize any acid, rather than strong bases like sodium hydroxide.[5]

  • Minimize Contact Time: Perform aqueous washes quickly and avoid letting the reaction mixture sit in contact with aqueous layers for extended periods.

  • Use Brine Washes: After aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water before drying.

  • Thorough Drying: Use an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water from the organic phase before solvent evaporation.

Troubleshooting Guide

Problem: Significant amount of 8-bromooctanoic acid detected post-reaction.

Potential Cause Recommended Solution
Presence of water in the reaction mixture. Use freshly distilled anhydrous solvents. Dry all glassware in an oven before use. Handle hygroscopic reagents under an inert atmosphere (N₂ or Ar).[2][4]
Reaction conditions are too basic. If a base is necessary, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA). Run the reaction at a lower temperature to decrease the rate of hydrolysis.[4]
Reaction conditions are too acidic. Neutralize any acidic reagents before prolonged contact or heating.[4] Consider using a non-acidic catalyst if possible.
Hydrolysis during aqueous workup. Minimize contact time with aqueous layers. Use saturated sodium bicarbonate for neutralization instead of strong bases.[3][5] Ensure the organic layer is thoroughly dried with a drying agent before solvent removal.
Prolonged reaction time or excessive heating. Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid unnecessary heating.[4]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Nucleophilic Substitution
  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • System Assembly: Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous aprotic solvent (e.g., THF) via a cannula or syringe. Add this compound and other non-hygroscopic reagents.

  • Controlled Addition: Dissolve any hygroscopic or highly reactive reagents (e.g., nucleophile, base) in anhydrous solvent in a separate flask and add them dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C before carefully quenching with a saturated ammonium (B1175870) chloride solution or cold water.

Protocol 2: Mild Aqueous Workup Procedure
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic components.[5] Perform this step carefully to manage any gas evolution.

  • Aqueous Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) reactant This compound h2o_h H₂O / H₃O⁺ int_acid Protonated Intermediate reactant->int_acid + H⁺ oh OH⁻ int_base Tetrahedral Intermediate reactant->int_base + OH⁻ prod_acid 8-Bromooctanoic Acid int_acid->prod_acid + H₂O - H⁺ prod_alcohol Undecanol int_acid->prod_alcohol int_base->prod_alcohol prod_base 8-Bromooctanoate Salt int_base->prod_base

Caption: Acid and base-catalyzed hydrolysis pathways for this compound.

Reaction_Workflow decision decision action action good good bad bad start Reaction Planning q_water Is water present in reagents/solvents? start->q_water a_dry Use anhydrous conditions: - Dry solvents - Inert atmosphere - Oven-dried glassware q_water->a_dry No a_risk High risk of hydrolysis. Consider alternative reagents. q_water->a_risk Yes q_base Is a base required? a_dry->q_base a_no_base Proceed with caution. Maintain neutral pH. q_base->a_no_base No q_base_type Is the base strongly nucleophilic/basic? q_base->q_base_type Yes q_temp Is heating required? a_no_base->q_temp a_strong_base High risk of saponification. Use low temperature. q_base_type->a_strong_base Yes a_weak_base Use non-nucleophilic, sterically hindered base. (e.g., DIPEA) q_base_type->a_weak_base No a_weak_base->q_temp a_heat Use lowest effective temperature. Monitor reaction closely. q_temp->a_heat Yes a_no_heat Run at or below room temperature. q_temp->a_no_heat No

Caption: Decision workflow for minimizing hydrolysis during reaction setup.

References

Troubleshooting guide for Undecyl 8-bromooctanoate based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving Undecyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for potential challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a long-chain fatty acid ester containing a terminal bromine atom. Its bifunctional nature, with an ester group and a reactive alkyl bromide, makes it a valuable intermediate in organic synthesis. It is primarily used in the construction of more complex molecules, such as in the development of novel drug delivery systems, surface coatings, and as a linker in various chemical biology applications. The long undecyl chain imparts significant lipophilicity, which can be advantageous for specific targeting or solubility requirements.

Q2: What are the typical starting materials for the synthesis of this compound?

The most common laboratory synthesis involves the reaction of 8-bromooctanoic acid and undecyl alcohol. This is typically achieved through a Fischer esterification reaction, which is catalyzed by a strong acid.[1][2][3][4][5]

Q3: What are the key safety precautions I should take when working with this compound and its precursors?

  • 8-Bromooctanoic acid: This is a corrosive solid and can cause severe skin burns and eye damage.[6] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Undecyl alcohol: This is a fatty alcohol and is generally considered to have low toxicity, but it is good practice to avoid direct contact with skin and eyes.

  • Acid catalysts (e.g., sulfuric acid): These are highly corrosive and should be handled with extreme care.

  • This compound: As a bromoalkane derivative, it should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact. All reactions and handling should be performed in a well-ventilated fume hood.

Q4: How can I monitor the progress of the synthesis reaction?

The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to separate the non-polar product (this compound) from the more polar starting materials (8-bromooctanoic acid and undecyl alcohol). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring if standards are available.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete reaction due to equilibrium.The Fischer esterification is a reversible reaction.[1][2][4] To drive the equilibrium towards the product, use a large excess of one of the reactants (typically the less expensive one, undecyl alcohol) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[1][3][4]
Insufficient catalyst.Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[3]
Low reaction temperature.Ensure the reaction is heated to a sufficient temperature (reflux) to achieve a reasonable reaction rate.[3]
Presence of unreacted starting materials in the final product Incomplete reaction or inefficient purification.If the reaction has not gone to completion, consider extending the reaction time or increasing the amount of the excess reagent. For purification, optimize the column chromatography conditions (e.g., solvent gradient) to ensure good separation.
Product appears oily or discolored Presence of impurities.The product should be a clear, possibly pale-yellow oil. Discoloration may indicate the presence of side products or residual starting materials. Purify the product using column chromatography on silica (B1680970) gel.
Thermal decomposition.Avoid excessive heating during distillation, as long-chain esters can be prone to decomposition at very high temperatures. Vacuum distillation is recommended.
Difficulty in purifying the product Similar polarity of product and impurities.If co-elution occurs during column chromatography, try a different solvent system or consider using a different stationary phase. A preliminary wash with a dilute sodium bicarbonate solution can help remove acidic impurities before chromatography.
Hydrolysis of the ester during workup.Avoid prolonged contact with aqueous acidic or basic solutions during the workup, as this can lead to hydrolysis of the ester back to the starting materials.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Appearance
This compound C₁₉H₃₇BrO₂377.40Not availableNot availableAssumed to be a clear to pale-yellow oil
8-Bromooctanoic acid C₈H₁₅BrO₂223.11147-150 (at 2 mmHg)35-37White to off-white solid
Undecyl alcohol C₁₁H₂₄O172.3124319Colorless liquid or solid
Ethyl 8-bromooctanoate (analog) C₁₀H₁₉BrO₂251.16~123 (at 3 mmHg)Not applicableClear, colorless oil[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 8-bromooctanoic acid

  • Undecyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid (1 equivalent), undecyl alcohol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, indicating the progress of the esterification. Continue the reaction until no more water is collected or until TLC analysis shows the consumption of the limiting reagent (8-bromooctanoic acid).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials 8-Bromooctanoic_Acid 8-Bromooctanoic Acid Reaction Fischer Esterification (Toluene, Reflux) 8-Bromooctanoic_Acid->Reaction Undecyl_Alcohol Undecyl Alcohol Undecyl_Alcohol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Product Yield? Check_TLC TLC shows unreacted starting materials? Start->Check_TLC Yes_Reactants Yes Check_TLC->Yes_Reactants   No_Reactants No Check_TLC->No_Reactants   Increase_Time Increase reaction time or excess reagent Yes_Reactants->Increase_Time Remove_Water Ensure efficient water removal Yes_Reactants->Remove_Water Check_Catalyst Check catalyst amount and activity Yes_Reactants->Check_Catalyst Purification_Issue Check for product loss during workup/purification No_Reactants->Purification_Issue Hydrolysis Was the workup too long or harsh? Purification_Issue->Hydrolysis

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Reducing reaction time for Undecyl 8-bromooctanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Undecyl 8-bromooctanoate, with a specific focus on reducing reaction time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: My standard Fischer esterification of 8-bromooctanoic acid and undecyl alcohol is very slow. What are the primary methods to reduce the reaction time?

Answer: Slow reaction rates in Fischer esterification are common due to the nature of the chemical equilibrium. To significantly accelerate the synthesis of this compound, you can implement several strategies:

  • Increase Reaction Temperature: Elevating the temperature increases the kinetic rate of the reaction. Using a solvent that allows for higher reflux temperatures can be beneficial.

  • Efficient Water Removal: Fischer esterification produces water as a byproduct. This equilibrium-limited reaction can be driven forward by continuously removing water using a Dean-Stark apparatus.

  • Alternative Catalysis: While standard acid catalysts like sulfuric acid work, exploring other options can reduce reaction times.

    • Phase-Transfer Catalysis (PTC): PTC can accelerate the reaction between the carboxylate salt of 8-bromooctanoic acid and an undecyl halide. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of reactants between an aqueous and an organic phase, often leading to faster reactions at lower temperatures.[1][2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for drastically reducing reaction times, often from hours to minutes.[1] It provides rapid and uniform heating, which can significantly accelerate the esterification process.[1]

  • Activate the Carboxylic Acid: Convert 8-bromooctanoic acid to a more reactive species, such as 8-bromooctanoyl chloride. Acyl chlorides react much more rapidly with alcohols to form esters, often at room temperature, and the reaction goes to completion.

Question: I am observing a low yield even after a prolonged reaction time. What are the potential causes and solutions?

Answer: Low yields are typically due to incomplete reaction or the presence of side reactions.

  • Incomplete Reaction: As an equilibrium process, if water is not removed, the reaction will not proceed to completion.

    • Solution: Use a Dean-Stark trap during reflux to continuously remove water and drive the equilibrium towards the product.

  • Side Reactions: The presence of a bromine atom and the use of high temperatures can lead to unwanted side reactions. A potential side reaction is the elimination of HBr, especially under basic conditions.

    • Solution: Maintain careful temperature control. If using a base to form the carboxylate for a PTC reaction, use a non-nucleophilic base like potassium carbonate and avoid excessive heat.[4]

  • Purity of Reactants: Impurities in the starting materials (8-bromooctanoic acid or undecyl alcohol) can interfere with the reaction.

    • Solution: Ensure the purity of your reactants through appropriate purification techniques before starting the synthesis.

Frequently Asked Questions (FAQs)

What is the conventional method for synthesizing this compound?

The most common laboratory-scale method is the Fischer-Speier esterification. This involves reacting 8-bromooctanoic acid with undecyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4] The mixture is typically heated to reflux for several hours to reach equilibrium.[5]

Can Phase Transfer Catalysis (PTC) be used for this synthesis?

Yes, PTC is a viable and effective method.[3] This approach typically involves deprotonating the 8-bromooctanoic acid with a base (e.g., potassium carbonate) in a two-phase system and using a phase-transfer catalyst (e.g., TBAB) to carry the carboxylate anion into the organic phase where it reacts with an undecyl halide (e.g., undecyl bromide). This method can enhance reaction rates.[2]

What are the advantages of using microwave-assisted synthesis?

Microwave-assisted synthesis offers several key advantages:

  • Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[1]

  • Improved Yields: Rapid heating can sometimes minimize the formation of side products.

  • Enhanced Control: Modern microwave reactors allow for precise control over temperature and pressure.[1]

Are there any specific safety precautions for this synthesis?

Yes. 8-bromooctanoic acid and its derivatives can be corrosive and irritating. Concentrated acids like sulfuric acid are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with microwave reactors, ensure you are properly trained and follow all manufacturer safety guidelines.

Comparative Data on Reaction Conditions

The following table summarizes quantitative data comparing different synthetic methods to highlight the potential for reducing reaction time.

MethodCatalystTemperatureReaction TimeTypical YieldReference
Conventional Fischer Esterification Sulfuric AcidReflux (~80-120 °C)3 - 9 hours85-98%[4][5]
Microwave-Assisted Williamson Ether Synthesis (Analogous) TBAB123 °C~3 minutes>90%[1]
Phase Transfer Catalysis (PTC) Esterification TBAB / THAB60 - 100 °C1 - 4 hours~80-95%[3][6]
Acyl Chloride Method None / Base (e.g., Et₃N)Room Temperature~1 hour>90%[7]

Optimized Experimental Protocols

Protocol 1: Conventional Fischer-Speier Esterification

This protocol describes the standard acid-catalyzed synthesis.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8-bromooctanoic acid (1.0 eq), undecyl alcohol (1.1 eq), and a suitable solvent like toluene (B28343) (2 mL per mmol of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 3-9 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.[5]

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Accelerated Microwave-Assisted Synthesis

This protocol provides a significantly faster method for synthesis.

  • In a microwave-safe reaction vessel, combine 8-bromooctanoic acid (1.0 eq), undecyl alcohol (1.2 eq), and a catalytic amount of sulfuric acid (0.05 eq). A high-boiling, microwave-safe solvent is optional; the reaction can often be run neat.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120-140°C and the reaction time to 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Work up the product as described in Protocol 1 (Steps 6-8) to isolate and purify this compound.

Visual Guides

The following diagrams illustrate key workflows and concepts for optimizing the synthesis of this compound.

G start Synthesis of Undecyl 8-bromooctanoate is slow check_equilibrium Is water being removed efficiently? start->check_equilibrium check_temp Is reaction temperature optimized? check_equilibrium->check_temp Yes dean_stark Implement Dean-Stark trap to remove water. check_equilibrium->dean_stark No check_catalyst Is the catalyst effective? check_temp->check_catalyst Yes increase_temp Increase reflux temperature (consider higher boiling solvent). check_temp->increase_temp No alt_methods Consider Advanced Methods check_catalyst->alt_methods No/Still Slow dean_stark->check_temp increase_temp->check_catalyst microwaves Use Microwave-Assisted Synthesis (minutes). alt_methods->microwaves ptc Use Phase Transfer Catalysis (PTC). alt_methods->ptc acyl_chloride Use 8-bromooctanoyl chloride (faster kinetics). alt_methods->acyl_chloride

Caption: Troubleshooting workflow for slow this compound synthesis.

G center Strategies to Reduce Reaction Time temp Increase Temperature center->temp water Remove Water (Dean-Stark) center->water catalyst Optimize Catalyst (e.g., PTC) center->catalyst microwave Microwave Irradiation center->microwave reagent Activate Reagent (Acyl Chloride) center->reagent

Caption: Key strategies for accelerating esterification reactions.

References

Catalyst selection for optimizing Undecyl 8-bromooctanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Undecyl 8-bromooctanoate.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Potential Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst has not expired and has been stored under appropriate conditions. - For solid catalysts, consider regeneration or activation according to the manufacturer's protocol. - If using a homogeneous acid catalyst like sulfuric acid, ensure it is of a suitable concentration.[1][2]
Reaction Equilibrium Not Shifted Towards Products - The esterification reaction is reversible.[3][4] Remove water as it is formed, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a drying agent.[4] - Use an excess of one reactant, typically the less expensive one (undecanol), to drive the equilibrium towards the product.[4]
Suboptimal Reaction Temperature - If the temperature is too low, the reaction rate will be very slow.[5] - If the temperature is too high, it can lead to side reactions like alcohol dehydration and ether formation, especially with strong acid catalysts.[6] - Optimize the temperature based on the chosen catalyst. Enzymatic catalysts, for instance, have a narrow optimal temperature range to avoid denaturation.[7]
Insufficient Reaction Time - Esterification of long-chain fatty acids can be slow.[3] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Problem 2: Presence of significant impurities in the final product.

Potential Cause Suggested Solution
Side Reactions - Alcohol Dehydration/Ether Formation: This is common with strong, soluble acid catalysts like sulfuric acid.[6] Consider switching to a milder or solid acid catalyst (e.g., Amberlyst-16, sulfated zirconia) or an enzymatic catalyst.[6][8] - Unreacted Starting Materials: Improve the reaction conversion by optimizing the conditions as described in "Problem 1". Purify the final product using column chromatography or distillation.[9]
Catalyst Residue - If using a homogeneous catalyst, ensure proper neutralization and washing steps are performed during the work-up. - The advantage of solid catalysts is their easy removal by filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What types of catalysts can be used for the synthesis of this compound?

A1: A variety of catalysts can be employed for the esterification of 8-bromooctanoic acid with undecanol (B1663989). These fall into three main categories:

  • Homogeneous Acid Catalysts: Traditional choices include concentrated sulfuric acid, p-toluenesulfonic acid, and phosphoric acid.[1] They are effective but can be corrosive and difficult to separate from the product.[6]

  • Heterogeneous (Solid) Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst), sulfated zirconia, and other porous acid resins.[6][8] They are generally less corrosive, easier to recover and reuse, and can minimize side reactions.[6]

  • Biocatalysts (Enzymes): Immobilized lipases are a green alternative that operates under milder conditions, offering high selectivity and minimizing byproducts.[10][11]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by tracking the disappearance of the starting materials (8-bromooctanoic acid or undecanol) or the appearance of the product (this compound). Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the conversion.

  • Gas Chromatography (GC): Provides quantitative data on the concentration of reactants and products.[1]

  • Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base to determine the acid value.[6]

Q3: What is the typical molar ratio of 8-bromooctanoic acid to undecanol?

A3: To drive the reaction equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol. A molar ratio of 1:1.25 to 1:3 (8-bromooctanoic acid to undecanol) is a typical starting point.[6] The optimal ratio may depend on the specific catalyst and reaction conditions and should be determined empirically.

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, the crude product will likely contain unreacted starting materials, catalyst residues (if a homogeneous catalyst was used), and byproducts. A typical purification sequence involves:

  • Neutralization and Washing: If an acid catalyst was used, wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) and then with brine.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: The final purification can be achieved by vacuum distillation or column chromatography to obtain high-purity this compound.[9]

Data Presentation

Table 1: Comparison of Catalyst Performance in Long-Chain Ester Synthesis (Representative Data)

CatalystCatalyst TypeTemperature (°C)Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion/Yield (%)Key AdvantagesPotential Issues
Sulfuric AcidHomogeneous Acid80 - 1201:33 - 9~89 - 95%[1][12]Low cost, high reaction rate.[2]Corrosive, difficult to remove, promotes side reactions.[6]
Amberlyst-16Heterogeneous Acid1401:1.254 - 6>98%[6]Reusable, easily separated, low corrosion.[6]May require higher temperatures.
Sulfated ZirconiaHeterogeneous Acid150 - 1801:25 - 8~90 - 95%[8]High thermal stability, efficient for long-chain acids.[8]Higher cost, potential for leaching.
Immobilized Lipase (e.g., Novozym 435)Biocatalyst40 - 601:124 - 48~95 - 99%[10][11]High selectivity, mild conditions, environmentally friendly.[10]Higher cost, longer reaction times, sensitive to temperature.[7]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or charged with molecular sieves), combine 8-bromooctanoic acid (1.0 eq), undecanol (1.5 - 3.0 eq), and a suitable solvent (e.g., toluene, 5 mL per gram of carboxylic acid).

  • Catalyst Addition: Add the acid catalyst. For example, concentrated sulfuric acid (0.02 - 0.05 eq) or a solid acid catalyst like Amberlyst-16 (10-20% by weight of the carboxylic acid).

  • Reaction: Heat the mixture to reflux (typically 110-140°C, depending on the solvent and catalyst) and stir vigorously.[1][6]

  • Monitoring: Monitor the reaction by collecting aliquots and analyzing them via TLC or GC. The reaction is complete when the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a homogeneous acid catalyst was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Catalyst_Selection_Workflow cluster_options Catalyst Options start Start: Synthesize This compound priority Define Key Priorities: Yield, Purity, Cost, Green Chemistry start->priority homogeneous Homogeneous Acid (e.g., H₂SO₄, TsOH) priority->homogeneous heterogeneous Heterogeneous Acid (e.g., Amberlyst, ZrO₂) priority->heterogeneous enzyme Biocatalyst (e.g., Immobilized Lipase) priority->enzyme eval_homogeneous Evaluate Homogeneous: - High Rate - Low Cost homogeneous->eval_homogeneous eval_heterogeneous Evaluate Heterogeneous: - Easy Separation - Reusable - Fewer Side Reactions heterogeneous->eval_heterogeneous eval_enzyme Evaluate Biocatalyst: - High Selectivity - Mild Conditions - Green Process enzyme->eval_enzyme optimization Perform Small-Scale Optimization Reactions eval_homogeneous->optimization eval_heterogeneous->optimization eval_enzyme->optimization analysis Analyze Results: Yield (GC), Purity (HPLC/NMR), Cost-Effectiveness optimization->analysis scale_up Select Optimal Catalyst and Scale-Up Synthesis analysis->scale_up

Caption: Catalyst selection workflow for this compound synthesis.

References

Technical Support Center: Characterization of Unexpected Side Products in the Synthesis of Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during the synthesis of Undecyl 8-bromooctanoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, offering step-by-step solutions to common problems.

Issue Potential Cause Troubleshooting Steps
An unexpected peak with a higher retention time than the product is observed in GC-MS. Formation of di-undecyl ether.1. Verify Molecular Ion: Check the mass spectrum of the unexpected peak for a molecular ion consistent with di-undecyl ether (C22H46O, M+ = 326.6 g/mol ). Expect a weak or absent molecular ion peak. 2. Examine Fragmentation Pattern: Look for characteristic ether fragmentation, including α-cleavage (loss of an undecyl radical) and β-cleavage.[1] 3. Confirm with ¹H NMR: If isolated, the ¹H NMR spectrum should show a triplet around 3.4 ppm corresponding to the -CH₂-O- protons. 4. Optimize Reaction Conditions: To minimize this side product, ensure anhydrous conditions and consider using a milder acid catalyst or shorter reaction times.
A peak with a lower retention time than the starting materials is observed. Intramolecular cyclization of 8-bromooctanoic acid to form γ-octalactone.1. Check Mass Spectrum: The mass spectrum should show a molecular ion at m/z 142, corresponding to C₈H₁₄O₂.[2] The base peak is often observed at m/z 85.[2][3] 2. NMR Analysis: If isolated, the ¹³C NMR will show a characteristic carbonyl peak for the lactone. 3. Reaction Condition Review: This side reaction can be favored by prolonged heating or strong acid catalysis. Consider lowering the reaction temperature.
The reaction appears incomplete with significant amounts of starting materials remaining. The Fischer esterification is a reversible reaction.1. Increase Excess of One Reagent: Use a large excess of undecanol (B1663989) to shift the equilibrium towards the product. 2. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion. 3. Increase Catalyst Concentration: A modest increase in the acid catalyst can improve the reaction rate.
Broad or tailing peaks in the GC-MS chromatogram. Active sites in the GC liner or column, or sample concentration issues.1. Use a Deactivated Liner: Ensure a fresh, deactivated liner is used in the GC inlet. 2. Trim the Column: Trim 10-20 cm from the front of the GC column to remove active sites. 3. Check Sample Concentration: Ensure the sample concentration is appropriate for the GC-MS system, typically around 10 µg/mL.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely unexpected side products in the synthesis of this compound via Fischer esterification?

A1: The most probable unexpected side products are di-undecyl ether and γ-octalactone. Di-undecyl ether can form through the acid-catalyzed self-condensation of undecanol. γ-Octalactone can arise from the intramolecular cyclization of the 8-bromooctanoic acid starting material, although this is less common under standard esterification conditions.

Q2: How can I differentiate between this compound and di-undecyl ether using GC-MS?

A2: While both are long-chain molecules, their fragmentation patterns will differ significantly. This compound will show characteristic ester fragmentation, including ions corresponding to the loss of the undecyloxy group and fragments of the bromooctanoyl chain. Di-undecyl ether will exhibit typical ether fragmentation, such as α- and β-cleavage relative to the oxygen atom.[1]

Q3: What are the expected ¹H NMR chemical shifts for the key protons in this compound?

A3: The key expected chemical shifts are:

  • A triplet around 4.05 ppm for the -COOCH₂- protons of the undecyl group.

  • A triplet at approximately 3.40 ppm for the -CH₂Br protons.

  • A triplet around 2.30 ppm for the -CH₂COO- protons.

  • A multiplet around 1.60-1.70 ppm for the β-protons to the ester and bromo groups.

  • A large signal around 1.2-1.4 ppm for the remaining methylene (B1212753) protons in both chains.

Q4: Can the bromine atom on 8-bromooctanoic acid participate in side reactions?

A4: Yes, while less common under acidic esterification conditions, the bromide is a good leaving group and could potentially undergo nucleophilic substitution, for instance, by the alcohol, to form an ether linkage at the 8-position. However, the formation of di-undecyl ether is generally more kinetically and thermodynamically favorable.

Data Presentation

Table 1: Expected GC-MS Data for Product and Potential Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
This compoundC₁₉H₃₇BrO₂392.40M+ (weak or absent), M-Br, M-OR, fragments from the undecyl and bromooctanoyl chains.
Di-undecyl etherC₂₂H₄₆O326.60M+ (weak or absent), fragments from α and β cleavage of the ether linkage.[1]
γ-OctalactoneC₈H₁₄O₂142.20142 (M+), 85 (base peak).[2][3]

Table 2: Expected ¹H NMR Chemical Shifts (ppm) for Product and Potential Side Products in CDCl₃

Proton AssignmentThis compoundDi-undecyl etherγ-Octalactone
-CH₂-O-CO-~4.05 (t)--
-CH₂-O-CH₂--~3.40 (t)-
-CH₂-Br~3.40 (t)--
-CH₂-CO-~2.30 (t)-~2.50 (m)
-CH(O)---~4.50 (m)
Alkyl Chain -CH₂-~1.2-1.7 (m)~1.2-1.6 (m)~1.3-2.4 (m)
Terminal -CH₃~0.88 (t)~0.88 (t)~0.92 (t)

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]

  • Instrumentation:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Set to scan a mass range of m/z 40-500. The ion source temperature should be 230 °C and the quadrupole temperature 150 °C.

  • Data Analysis: Identify the main product peak and any impurity peaks by their retention times and mass spectra. Compare the experimental mass spectra to a library (e.g., NIST) and the expected fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified side product or crude mixture in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation:

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the components. Compare the observed spectra with the expected values in Table 2 and standard NMR chemical shift databases.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_identification Identification cluster_optimization Optimization start This compound Synthesis product Crude Product start->product Fischer Esterification gcms GC-MS Analysis product->gcms nmr NMR Analysis product->nmr decision Unexpected Peaks? gcms->decision identify Identify Side Products decision->identify Yes identify->nmr optimize Optimize Reaction Conditions identify->optimize

Caption: Workflow for the analysis and troubleshooting of unexpected side products.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products acid 8-bromooctanoic Acid ester This compound (Desired Product) acid->ester Esterification lactone γ-Octalactone (Side Product) acid->lactone Intramolecular Cyclization alcohol Undecanol alcohol->ester ether Di-undecyl ether (Side Product) alcohol->ether Self-condensation catalyst Acid Catalyst (H+) catalyst->ester catalyst->ether catalyst->lactone

Caption: Potential reaction pathways leading to side products.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Undecyl 8-bromooctanoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount to the success of subsequent synthesis steps and the quality of the final active pharmaceutical ingredient. Undecyl 8-bromooctanoate, a long-chain fatty acid ester, serves as a critical building block in various organic syntheses. Its purity directly impacts reaction yields, impurity profiles of downstream products, and overall process efficiency. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, supported by experimental data.

Data Presentation: HPLC vs. GC-MS Performance

The following table summarizes the key performance metrics for the analysis of this compound and its potential impurities by HPLC and GC-MS. The data highlights the strengths and weaknesses of each technique in the context of this specific application.

ParameterHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Column C18 (Reversed-Phase)HP-5MS (Non-polar)
Mobile/Carrier Gas Acetonitrile (B52724)/Water GradientHelium
Detection UV (210 nm)Mass Spectrometry (EI)
LOD (this compound) ~5 µg/mL~0.1 µg/mL
LOQ (this compound) ~15 µg/mL~0.5 µg/mL
Linearity (R²) (this compound) >0.999>0.998
Analysis Time 20-30 minutes15-25 minutes
Sample Derivatization Not requiredNot required
Impurity Identification Based on retention time and UV spectraBased on retention time and mass spectral library matching
Resolution of Key Impurities Excellent for non-volatile impuritiesExcellent for volatile and semi-volatile impurities
Thermolabile Compound Analysis SuitablePotential for degradation of highly sensitive compounds

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are designed to be robust and reproducible for routine purity testing.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.

GC-MS Method for Purity Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[2]

  • Inlet Temperature: 280°C[1]

  • Injection Mode: Split (10:1)[2]

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.[1]

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C[2]

  • Mass Range: m/z 40-550[2]

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of hexane (B92381) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative purity analysis of this compound.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Comparison Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC_Inject Inject into HPLC-UV Dissolve->HPLC_Inject GCMS_Inject Inject into GC-MS Dissolve->GCMS_Inject HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC_Inject->HPLC_Data Purity_Calc Calculate Purity (%) HPLC_Data->Purity_Calc GCMS_Data Total Ion Chromatogram & Mass Spectra GCMS_Inject->GCMS_Data GCMS_Data->Purity_Calc Impurity_ID Identify Impurities GCMS_Data->Impurity_ID Comparison Compare Methods (LOD, LOQ, Resolution) Purity_Calc->Comparison Impurity_ID->Comparison Final_Report Generate Final Report Comparison->Final_Report

Caption: Workflow for comparative purity analysis.

Comparison and Recommendations

HPLC:

  • Advantages: HPLC is particularly well-suited for the analysis of non-volatile or thermally labile impurities that may be present in the this compound sample. Its separation mechanism, based on polarity, is effective for resolving compounds with a wide range of polarities, such as unreacted 8-bromooctanoic acid from the target ester. The quantification with UV detection is generally robust and highly linear.

  • Limitations: While HPLC can separate impurities, their definitive identification can be challenging without a mass spectrometer detector or reference standards for all potential impurities.

GC-MS:

  • Advantages: GC-MS offers superior sensitivity and selectivity, with lower limits of detection and quantification.[3] The primary advantage of GC-MS is its ability to provide structural information about the separated compounds through their mass spectra, allowing for confident identification of known and unknown impurities by comparing them to spectral libraries.[4] This is invaluable for understanding the impurity profile of a sample. GC is also excellent for separating volatile and semi-volatile compounds.

  • Limitations: GC-MS is not suitable for non-volatile impurities. While this compound is sufficiently volatile, very polar or high molecular weight by-products may not elute from the column. There is also a risk of thermal degradation of sensitive compounds in the hot injector.

For routine quality control where the primary goal is to determine the purity of this compound and quantify known, non-volatile impurities, HPLC is a reliable and robust method.

For comprehensive impurity profiling, method development, and troubleshooting, GC-MS is the superior technique due to its high sensitivity and definitive identification capabilities.[3]

Ultimately, the choice of method depends on the specific requirements of the analysis. For a complete understanding of the sample's purity, a combination of both techniques may be employed to leverage their complementary strengths.

References

A Comparative Analysis for Researchers: Undecyl 8-bromooctanoate vs. Ethyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, alkyl 8-bromooctanoates serve as versatile intermediates, prized for their bifunctional nature which allows for a wide array of chemical transformations. This guide provides a comparative analysis of two such esters: Undecyl 8-bromooctanoate and the more commonly utilized Ethyl 8-bromooctanoate. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their properties, synthesis, and reactivity, supported by established experimental data and predictive insights based on chemical principles.

Physicochemical Properties: A Tale of Two Chains

Table 1: Comparison of Physicochemical Properties

PropertyEthyl 8-bromooctanoateThis compound (Predicted)
Molecular Formula C10H19BrO2C19H37BrO2
Molecular Weight ( g/mol ) 251.16[1][2]377.39
Appearance Clear, colorless to light yellow oil[3][4][5]Colorless to yellowish liquid or waxy solid at room temperature
Boiling Point (°C) 267.1 at 760 mmHg; 123 at 3 mmHg[1][6]Significantly higher than Ethyl 8-bromooctanoate
Density (g/cm³) 1.194[1]Lower than Ethyl 8-bromooctanoate (density of long-chain esters tends to decrease with increasing chain length)
Solubility Slightly soluble in DMSO and Ethyl Acetate[6]Soluble in nonpolar organic solvents; insoluble in water
Purity Typically >98.0% (GC)[7]Dependent on synthesis and purification method

Synthesis and Experimental Protocols

Both esters share a common precursor, 8-bromooctanoic acid. The most common and direct synthetic route is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of 8-bromooctanoic acid with the corresponding alcohol (ethanol or 1-undecanol).

Experimental Protocol: Synthesis of Ethyl 8-bromooctanoate

A well-established method for the synthesis of Ethyl 8-bromooctanoate involves the following steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 8-bromooctanoic acid (1.0 eq) is dissolved in an excess of absolute ethanol (B145695) (which also acts as the solvent).

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.[8]

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure Ethyl 8-bromooctanoate.[8]

Proposed Experimental Protocol: Synthesis of this compound

A similar Fischer esterification protocol can be adapted for the synthesis of this compound:

  • Reaction Setup: 8-bromooctanoic acid (1.0 eq) and 1-undecanol (B7770649) (1.0-1.2 eq) are combined in a round-bottom flask with a suitable solvent such as toluene (B28343) to facilitate azeotropic removal of water using a Dean-Stark apparatus.

  • Catalyst Addition: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

  • Reflux: The mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap. The reaction is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, and the solvent is removed. Due to the expected high boiling point of this compound, purification is best achieved by column chromatography on silica (B1680970) gel.

Reactivity and Applications

The chemical reactivity of both esters is primarily dictated by the terminal bromine atom and the ester functional group. The long alkyl chain in this compound is largely unreactive under most conditions but contributes to the overall lipophilicity of the molecule.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making both compounds excellent substrates for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles, enabling the synthesis of a diverse range of derivatives. Ethyl 8-bromooctanoate is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][1][4]

  • Ester Group Transformations: The ester functionality can undergo hydrolysis (saponification) to regenerate the carboxylic acid, or transesterification with other alcohols. It can also be reduced to the corresponding alcohol.

The longer undecyl chain in this compound imparts greater lipophilicity. This property could be advantageous in applications where enhanced solubility in nonpolar environments or specific interactions with lipid bilayers are desired, for instance, in the development of drug delivery systems or probes for biological membranes.

Characterization

The characterization of both esters would typically involve standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure. For this compound, the proton NMR spectrum would show characteristic signals for the undecyl chain protons, in addition to the signals corresponding to the 8-bromooctanoate moiety.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compounds. For long-chain esters, characteristic fragmentation patterns are well-documented.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathways for both esters.

Synthesis_Comparison cluster_ethyl Synthesis of Ethyl 8-bromooctanoate cluster_undecyl Synthesis of this compound 8-Bromooctanoic_Acid_E 8-Bromooctanoic Acid Reaction_E Fischer Esterification (H₂SO₄ catalyst, Reflux) 8-Bromooctanoic_Acid_E->Reaction_E Ethanol Ethanol Ethanol->Reaction_E Ethyl_8-bromooctanoate Ethyl 8-bromooctanoate Reaction_E->Ethyl_8-bromooctanoate 8-Bromooctanoic_Acid_U 8-Bromooctanoic Acid Reaction_U Fischer Esterification (p-TsOH catalyst, Toluene, Dean-Stark) 8-Bromooctanoic_Acid_U->Reaction_U 1-Undecanol 1-Undecanol 1-Undecanol->Reaction_U Undecyl_8-bromooctanoate This compound Reaction_U->Undecyl_8-bromooctanoate

Caption: Comparative workflow for the synthesis of the two esters.

Conclusion

Ethyl 8-bromooctanoate is a well-characterized and commercially available intermediate with a broad range of applications in chemical synthesis. This compound, while less studied, represents a valuable analogue for applications requiring increased lipophilicity. Its synthesis can be readily achieved through established esterification methods. The choice between these two reagents will ultimately depend on the specific requirements of the target molecule and the desired physicochemical properties of the final product. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Synthesis of Long-Chain Bromoalkanoates: Undecyl 8-bromooctanoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is paramount to the success of complex organic syntheses. Long-chain bromoalkanoates are versatile building blocks, valued for their dual functionality which allows for a wide range of chemical transformations. This guide provides a comparative analysis of the synthesis of undecyl 8-bromooctanoate and other long-chain bromoalkanoates, with a focus on experimental data to inform synthetic strategy.

Long-chain bromoalkanoates are characterized by a terminal bromine atom and an ester group, making them ideal for introducing long alkyl chains in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the bromine allows for nucleophilic substitution and coupling reactions, while the ester group can be manipulated through hydrolysis, reduction, or transesterification. This guide will delve into the synthesis of these valuable compounds, with a particular emphasis on this compound and its comparison with shorter-chain analogues like methyl and ethyl 8-bromooctanoate.

Synthesis of Long-Chain Bromoalkanoates: A Comparative Overview

The primary route for synthesizing long-chain bromoalkanoates is the esterification of a bromo-functionalized carboxylic acid with the corresponding alcohol. While the fundamental reaction remains the same, the choice of the alcohol chain length can influence reaction conditions, yields, and purification methods.

General Synthesis Pathway

The synthesis of alkyl 8-bromooctanoates typically follows a two-step process starting from 1,6-dibromohexane (B150918). This is first converted to 8-bromooctanoic acid, which is then esterified with the desired alcohol.

Synthesis_Pathway A 1,6-Dibromohexane B 8-Bromooctanoic Acid A->B 1. Diethyl malonate, NaOEt 2. HBr, H2O, Heat C Alkyl 8-bromooctanoate B:e->C:w Acid Catalyst, Heat R R-OH (e.g., Methanol (B129727), Ethanol, 1-Undecanol) R->B

Caption: General synthesis route for alkyl 8-bromooctanoates.

Comparative Synthesis Data

While extensive comparative studies are limited, available data for the synthesis of methyl and ethyl 8-bromooctanoate provide a baseline for understanding the esterification process. The synthesis of longer-chain esters like this compound is expected to follow similar principles, though reaction times and purification techniques may need optimization.

ProductStarting MaterialReagentsReaction TimeYield (%)Purity (%)Reference
Methyl 8-bromooctanoate 8-Bromooctanoic acidMethanol, H₂SO₄5 hours (reflux)Not specifiedNot specified[1]
Methyl 8-bromooctanoate 8-Bromooctanoic acidK₂CO₃, Methyl iodideOvernight85% (overall)Not specified[2]
Ethyl 8-bromooctanoate 8-Bromooctanoic acidEthanol, H₂SO₄3 hours (reflux)98%Not specified[3]
Ethyl 8-bromooctanoate 1,6-Dibromohexane1. Diethyl malonate, NaOMe; 2. H₂O, H₂SO₄; 3. Ethanol, H₂SO₄Not specified81-85% (overall)Not specified[4]
This compound 8-Bromooctanoic acid1-Undecanol, Acid catalystNot specifiedNot specifiedNot specifiedInferred

Experimental Protocols

Synthesis of 8-Bromooctanoic Acid from 1,6-Dibromohexane[4]

This initial step is common for the synthesis of all the compared bromoalkanoates.

  • Reaction Setup: In a suitable reactor, diethyl malonate is reacted with 1,6-dibromohexane in the presence of a base such as sodium methoxide (B1231860) in a solvent like methanol.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 25-35°C) for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a strong acid (e.g., hydrobromic acid) and heated to facilitate hydrolysis and decarboxylation to yield 8-bromooctanoic acid. The crude product is purified by distillation under reduced pressure.

General Esterification Protocol for Alkyl 8-bromooctanoates[1][3]

This protocol can be adapted for the synthesis of methyl, ethyl, and this compound by selecting the appropriate alcohol.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with: - 8-Bromooctanoic acid - Alcohol (Methanol, Ethanol, or 1-Undecanol) - Acid catalyst (e.g., H₂SO₄) B Heat to reflux A->B C Monitor reaction completion (e.g., by TLC or GC) B->C D Cool reaction mixture C->D E Remove excess alcohol (distillation) D->E F Dissolve residue in an organic solvent (e.g., ether) E->F G Wash with water and saturated NaHCO₃ solution F->G H Dry organic layer (e.g., with MgSO₄) G->H I Evaporate solvent H->I J Purify by distillation under reduced pressure I->J

Caption: A typical workflow for the synthesis of alkyl 8-bromooctanoates.

  • Reaction Setup: 8-Bromooctanoic acid is dissolved in an excess of the corresponding alcohol (methanol, ethanol, or 1-undecanol). A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for a period of 3 to 5 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled, and the excess alcohol is removed by distillation. The residue is dissolved in an organic solvent like diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The final product, the alkyl 8-bromooctanoate, is purified by vacuum distillation.

Performance Comparison and Considerations

  • Reactivity and Reaction Time: The esterification of carboxylic acids with primary alcohols is a well-established reaction. For the series of methyl, ethyl, and undecyl esters, the reactivity of the alcohol is not expected to differ dramatically, as all are primary alcohols. However, the increased steric bulk of the undecyl chain might slightly decrease the reaction rate compared to methanol and ethanol, potentially requiring longer reaction times or a higher catalyst loading for complete conversion.

  • Yield and Purity: High yields (85-98%) have been reported for the synthesis of methyl and ethyl 8-bromooctanoate.[2][3] Achieving similar high yields for this compound should be feasible with optimized reaction conditions. The purity of the final product is largely dependent on the effectiveness of the purification steps. Vacuum distillation is a crucial step to remove any unreacted starting materials and by-products.

  • Physicochemical Properties: The length of the alkyl chain in the ester will significantly influence the physical properties of the bromoalkanoate. As the chain length increases from methyl to undecyl, the boiling point will increase, and the solubility in polar solvents will decrease. This has practical implications for both the reaction work-up and the final product's applications. The higher boiling point of this compound will necessitate distillation under a higher vacuum compared to its shorter-chain counterparts.

Conclusion

This compound and other long-chain bromoalkanoates are valuable synthetic intermediates. Their synthesis, primarily through the esterification of 8-bromooctanoic acid, is a robust and high-yielding process. While specific experimental data for this compound is not as prevalent as for its methyl and ethyl analogues, the established protocols for the shorter-chain esters provide a solid foundation for its synthesis. The choice of the specific long-chain bromoalkanoate will ultimately depend on the desired properties of the final target molecule. The information and protocols provided in this guide offer a starting point for researchers to make informed decisions in their synthetic endeavors.

References

Undecyl 8-bromooctanoate in Drug Delivery: A Comparative Analysis of Its Potential Efficacy Against Conventional Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a constant search for novel excipients that can enhance the therapeutic efficacy of pharmaceuticals. Among the vast array of molecules explored, lipids have carved a significant niche, forming the backbone of various successful drug delivery platforms. This guide provides a comparative analysis of Undecyl 8-bromooctanoate, a functionalized lipid, against established lipid-based drug delivery systems. Due to the nascent stage of research into this compound for this application, this comparison is based on its chemical properties and the known characteristics of similar molecules, juxtaposed with the extensive data available for conventional lipid carriers.

This compound: A Profile

This compound is an aliphatic lipid reagent characterized by a C11 alkyl chain, an ester linkage, and a C8 chain terminating in a bromine atom[1][]. While its direct application and efficacy in drug delivery systems are not yet documented in peer-reviewed literature, its structure suggests potential utility as a synthon or a functional component in more complex delivery vehicles. The presence of a terminal bromine atom on the octanoate (B1194180) chain offers a reactive site for further chemical modification, a valuable attribute in the design of targeted or stimuli-responsive drug carriers.

A similar, smaller molecule, Ethyl 8-bromooctanoate, is recognized as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules[3][4][5]. This suggests that the primary role of such bromo-fatty acid esters may lie in the synthetic pathway of drug delivery components rather than serving as the bulk lipid matrix itself.

Comparison with Established Lipid-Based Drug Delivery Systems

The efficacy of a drug delivery vehicle is benchmarked by several parameters, including drug loading capacity, encapsulation efficiency, stability, release kinetics, and biocompatibility. Below is a comparative overview of this compound's potential attributes versus well-established lipid carriers like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Table 1: Qualitative Comparison of this compound with Major Lipid-Based Drug Delivery Platforms
FeatureThis compound (Hypothetical)LiposomesSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)
Primary Role Synthetic intermediate or functional excipientVesicular carrier for hydrophilic and lipophilic drugsSolid matrix for lipophilic drugsImproved solid matrix with higher drug loading
Composition Aliphatic bromo-fatty acid esterPhospholipids (e.g., phosphatidylcholine) and cholesterolSolid lipids (e.g., triglycerides, fatty acids, waxes)Mixture of solid and liquid lipids
Drug Encapsulation Not established; likely low as a standalone carrierCan encapsulate both hydrophilic (aqueous core) and lipophilic (bilayer) drugsPrimarily for lipophilic drugs within the solid lipid coreHigher encapsulation for lipophilic drugs due to the imperfect crystal lattice[6]
Stability Likely stable as a chemical reagentProne to physical and chemical instability (e.g., fusion, aggregation, hydrolysis)Good physical stability due to solid core; potential for drug expulsion during storageImproved stability and reduced drug expulsion compared to SLNs[6]
Key Advantage Reactive bromine for functionalizationBiocompatibility and ability to carry diverse drug typesControlled release and avoidance of organic solvents in some preparations[6]High drug loading capacity and long-term stability[6]
Limitation No data on biocompatibility or efficacy as a carrierManufacturing scalability and stability issuesLimited drug loading capacity and potential for drug expulsionMore complex composition and characterization

Experimental Protocols: A Note on Data Unavailability

A critical component of any comparative guide is the inclusion of detailed experimental methodologies. However, as there are no published studies evaluating this compound as a drug delivery vehicle, specific protocols for its formulation and testing are not available.

For researchers interested in exploring its potential, initial studies would likely involve adapting standard protocols for the formulation of lipid nanoparticles. A hypothetical workflow is presented below.

G cluster_prep Formulation & Characterization cluster_eval In Vitro & In Vivo Evaluation prep Preparation of Lipid Nanoparticles (e.g., high-shear homogenization or microemulsion) char Physicochemical Characterization (Size, Zeta Potential, PDI) prep->char ee Encapsulation Efficiency (%) & Drug Loading (%) char->ee release In Vitro Drug Release Study ee->release uptake Cellular Uptake & Cytotoxicity Assays release->uptake pk Pharmacokinetic & Biodistribution Studies uptake->pk

A generalized workflow for the evaluation of a novel lipid in drug delivery.

Potential Role in Drug Delivery: A Structural Perspective

The chemical structure of this compound suggests its most promising application may be as a building block for creating more sophisticated drug delivery systems. The reactive bromine handle could be used to attach targeting ligands, polymers like polyethylene (B3416737) glycol (PEG) for stealth properties, or other functional moieties.

G cluster_mods Potential Modifications UBO This compound Undecyl chain Ester group Octanoate chain-Br ligand Targeting Ligand (e.g., antibody, peptide) UBO:f2->ligand Covalent Attachment peg PEGylation (for increased circulation time) UBO:f2->peg Conjugation linker Cleavable Linker (for triggered release) UBO:f2->linker Functionalization

Potential synthetic routes leveraging the bromo-functional group of this compound.

Comparison of Lipid-Based Nanocarriers

To provide a clearer context for where a molecule like this compound might fit, it is useful to understand the established hierarchy and characteristics of common lipid-based nanocarriers.

Lipid-based drug delivery systems (LBDDS) are a cornerstone of modern pharmaceutics, prized for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs[7][8]. These systems can be tailored for various administration routes, including oral, parenteral, and topical[7][9].

G cluster_vesicular Vesicular Systems cluster_particulate Lipid Particulate Systems LBDDS Lipid-Based Drug Delivery Systems liposomes Liposomes (Aqueous core, lipid bilayer) LBDDS->liposomes Vesicular ethosomes Ethosomes (High ethanol (B145695) content for dermal penetration) LBDDS->ethosomes Vesicular sln Solid Lipid Nanoparticles (SLNs) (Solid lipid core) LBDDS->sln Particulate nlc Nanostructured Lipid Carriers (NLCs) (Solid & liquid lipid core) LBDDS->nlc Particulate emulsions Emulsions / Nanoemulsions (Liquid lipid droplets) LBDDS->emulsions Dispersed

Classification of common lipid-based drug delivery systems.

Conclusion

At present, this compound remains a molecule of hypothetical interest in the field of drug delivery. There is no experimental evidence to support its efficacy as a standalone drug carrier when compared to established platforms like liposomes, SLNs, and NLCs. Its chemical structure, particularly the presence of a reactive bromine atom, suggests its most probable utility is as a synthetic intermediate for the creation of functionalized lipids and prodrugs.

For researchers, this presents an opportunity for foundational research. Investigating the biocompatibility, degradation profile, and formulation characteristics of this compound could reveal novel applications. However, based on current knowledge, drug development professionals should continue to rely on well-characterized lipid systems for which extensive data on performance, safety, and scalability are available. Future studies are required to determine if this compound or similar functionalized lipids can offer tangible advantages over the current gold standards in lipid-based drug delivery.

References

A Comparative Guide to the Performance of Self-Assembled Monolayers Based on Functionalized Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful tool for tailoring surface properties at the nanoscale. The choice of the constituent molecule, particularly its terminal functional group, is critical in dictating the final properties of the surface. While undecyl 8-bromooctanoate represents a potential precursor for SAM formation, its direct performance data is scarce. Therefore, this guide focuses on the well-documented performance of ω-functionalized alkanethiols on gold substrates, which serve as excellent models for understanding the influence of surface chemistry on SAM characteristics. The primary alternatives compared here are alkanethiols with methyl (-CH3), hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH2) terminal groups.

Performance Comparison of Functionalized Alkanethiol SAMs

The performance of SAMs is evaluated based on several key parameters, including their stability, ordering, and interaction with biological molecules like proteins.

Stability and Ordering

The stability of a SAM is crucial for its application and is influenced by the intermolecular interactions between the alkyl chains and the nature of the terminal group. Methyl-terminated SAMs are known to form densely packed and highly ordered monolayers due to strong van der Waals interactions between the alkyl chains, leading to high stability.[1] In contrast, SAMs with polar terminal groups like -OH and -COOH can be less stable due to interactions with the solvent and potential disruption of the packing.[2] However, some studies suggest that for SAMs of equivalent chain length, the chemical resistance to corrosive agents follows the order -OH > -COOH > -CH3.[3] Amide-containing alkanethiols have been shown to exhibit enhanced thermal stability due to interchain hydrogen bonding.[4]

Table 1: Stability and Ordering of Alkanethiol SAMs with Different Terminal Groups

Terminal Group Chain Length Substrate Key Stability/Ordering Findings
-CH3 (Methyl) C6, C8, C11 Gold Forms tightly packed and more stable monolayers compared to hydroxyl-terminated SAMs.[1] Longer chain lengths generally lead to increased stability.[5]
-OH (Hydroxyl) C6, C8, C11 Gold Less stable and less ordered compared to methyl-terminated SAMs, which may be due to hydrogen bonding with solvent molecules.[1][2]
-COOH (Carboxylic Acid) C11 Gold Can exhibit reduced stability compared to methyl-terminated SAMs but shows good cell adhesion properties.[6][7]
-NH2 (Amine) C8 Gold Forms a more stable film than -OH terminated SAMs but with poorer insulating properties.[2] Cell adhesion is strong on these surfaces.[6][8]

| -Br (Bromine) | Styrene | Si(111) | Forms continuous and atomically flat SAMs with the bromine functionality preserved at the surface, available for further reactions.[9] |

Protein Adsorption

The interaction of SAMs with proteins is a critical aspect for applications in biotechnology and medicine. The terminal functional group largely dictates the extent of protein adsorption. Hydrophilic surfaces, such as those terminated with -OH groups, are generally resistant to protein adsorption.[10] In contrast, hydrophobic surfaces, like those with -CH3 termini, tend to promote protein adsorption.[11] Charged surfaces, such as those with -COOH and -NH2 groups, also significantly influence protein and subsequent cell adhesion, often promoting strong cell attachment.[6][8]

Table 2: Protein Adsorption on SAMs with Different Terminal Groups

Terminal Group Protein Studied Key Findings on Protein Adsorption
-CH3 (Methyl) Bovine Serum Albumin (BSA), Fetal Bovine Serum (FBS) Promotes protein adsorption due to hydrophobic interactions.[6][11]
-OH (Hydroxyl) Bovine Serum Albumin (BSA), Fetal Bovine Serum (FBS) Generally resists protein adsorption, leading to poor cell adhesion.[6][10]
-COOH (Carboxylic Acid) Fetal Bovine Serum (FBS) Adsorbs proteins from serum, leading to good cell adhesion.[6][8]

| -NH2 (Amine) | Fetal Bovine Serum (FBS) | Adsorbs proteins from serum, resulting in strong cell adhesion.[6][8] |

A hypothetical SAM derived from this compound would possess a terminal bromide. While direct data on protein adsorption on bromo-terminated alkanethiol SAMs is limited, the bromine group would provide a handle for further chemical modification, allowing for the introduction of other functionalities to control protein interactions.[9]

Experimental Protocols

Formation of Alkanethiol SAMs on Gold

A widely used method for the preparation of alkanethiol SAMs on gold substrates involves the immersion of the substrate into a dilute solution of the thiol.[7][12][13]

  • Substrate Preparation : Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants. This can be achieved by rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen.[13] Further cleaning can be done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by copious rinsing with deionized water and drying.[14]

  • Thiol Solution Preparation : A dilute solution of the desired alkanethiol, typically 1-5 mM, is prepared in a suitable solvent, most commonly absolute ethanol. For mixed SAMs, stock solutions of each thiol are prepared separately and then mixed to the desired ratio.[12]

  • Self-Assembly : The clean gold substrate is immersed in the thiol solution. The assembly is typically carried out for 12 to 48 hours to ensure the formation of a well-ordered monolayer.[13] The container is often backfilled with an inert gas like nitrogen to minimize oxidation.[13]

  • Rinsing and Drying : After incubation, the substrate is removed from the solution, rinsed thoroughly with the solvent (e.g., ethanol) to remove non-chemisorbed molecules, and then dried with a stream of dry nitrogen.[12][13] Sonication in fresh solvent for a short period (1-3 minutes) can help in removing physisorbed molecules.[13]

Characterization of SAMs

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed SAMs.[15]

  • Contact Angle Goniometry : Measures the wettability of the surface, which is indicative of the terminal functional group and the packing density of the SAM.[14]

  • X-ray Photoelectron Spectroscopy (XPS) : Provides information about the elemental composition and chemical state of the elements on the surface, confirming the presence of the SAM and the integrity of the terminal groups.[7][16]

  • Ellipsometry : Measures the thickness of the monolayer, which can be used to infer the tilt angle of the molecules.

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) : Provide high-resolution images of the surface morphology and molecular packing of the SAM.[14][17]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS) : Gives information about the orientation and conformation of the molecules within the SAM.[7]

Visualization of Experimental Workflow

experimental_workflow cluster_prep SAM Preparation cluster_char SAM Characterization cluster_app Application Testing Substrate Gold Substrate Cleaning Substrate Cleaning (Piranha Etch) Substrate->Cleaning 1. Immersion Immersion & Self-Assembly (12-48h) Cleaning->Immersion 2. Thiol_Sol Prepare Thiol Solution (1-5 mM in Ethanol) Thiol_Sol->Immersion Rinsing Rinsing & Drying Immersion->Rinsing 3. Contact_Angle Contact Angle (Wettability) Rinsing->Contact_Angle XPS XPS (Composition) Rinsing->XPS Ellipsometry Ellipsometry (Thickness) Rinsing->Ellipsometry AFM_STM AFM/STM (Morphology) Rinsing->AFM_STM IRRAS IRRAS (Orientation) Rinsing->IRRAS Protein_Adsorption Protein Adsorption Experiment Rinsing->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay Rinsing->Cell_Adhesion

Caption: Experimental workflow for the preparation, characterization, and application testing of self-assembled monolayers.

Conclusion

The performance of self-assembled monolayers is profoundly influenced by the terminal functional group of the constituent molecules. While direct experimental data for this compound in SAMs is lacking, a comparative analysis of alkanethiols with different functionalities provides valuable insights. Methyl-terminated SAMs generally offer the highest stability and ordering, while hydroxyl-terminated SAMs are known for their resistance to protein adsorption. Carboxylic acid and amine-terminated SAMs are particularly effective in promoting cell adhesion. A hypothetical SAM derived from this compound would offer a versatile platform where the terminal bromide could be further functionalized, allowing for the precise tuning of surface properties for a wide range of applications in materials science, electronics, and biomedicine. Future research into the formation and characterization of SAMs from bromo-terminated alkanes is warranted to fully explore their potential.

References

Cross-Validation of Analytical Methods for Undecyl 8-bromooctanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Undecyl 8-bromooctanoate, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presenting a cross-validation perspective based on performance data from analogous compounds.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC), particularly with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acid esters like this compound, GC analysis typically requires a derivatization step to convert the analyte into a more volatile form, such as a methyl ester (FAME). This enhances chromatographic separation and detection. GC-MS offers high sensitivity and structural confirmation, making it ideal for identification and quantification at low levels.[1][2] GC-FID is a robust and cost-effective alternative for routine quantification.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5][6] While direct analysis of this compound by HPLC with UV detection is possible, derivatization may be employed to enhance sensitivity, especially for trace analysis.[7] The use of a mass spectrometer as a detector (LC-MS) significantly improves selectivity and sensitivity.[8][9]

The following table summarizes the key performance parameters for GC-MS, GC-FID, and HPLC-UV for the analysis of compounds structurally similar to this compound. This data provides a basis for selecting the most appropriate method for a specific application.

Performance Characteristics of Analytical Methods

ParameterGC-MSGC-FIDHPLC-UV
**Linearity (R²) **>0.99>0.99>0.99
Accuracy (% Recovery) 90-110%90-110%85-115%
Precision (RSD%) < 10%< 10%< 15%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (µg/mL)
Sample Preparation Derivatization often requiredDerivatization often requiredDirect injection or derivatization
Analysis Time FastFastModerate
Cost HighModerateModerate
Selectivity HighModerateModerate to High

Note: The data presented in this table is based on the analysis of analogous long-chain fatty acid esters and brominated compounds. Performance for this compound may vary and requires method-specific validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid and brominated compound analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography (GC-MS and GC-FID) Method

1. Sample Preparation: Transesterification to Fatty Acid Methyl Ester (FAME)

  • Objective: To convert this compound to its more volatile methyl ester for GC analysis.

  • Procedure:

    • To a known amount of the sample, add a solution of 2% (v/v) sulfuric acid in methanol (B129727).

    • Securely cap the reaction vial and heat at 60-100°C for 1-2 hours.[10]

    • After cooling, add n-hexane and deionized water to the vial.

    • Vortex vigorously to extract the FAME into the hexane (B92381) layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the methyl ester to a clean GC vial for analysis.

2. Instrumental Analysis

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) or a flame ionization detector (FID).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-FFAP).[3]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 70-100°C, ramped to a final temperature of 250-280°C. The specific program will depend on the column and desired separation.[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature (FID): 250-300°C.

    • MS Parameters (if applicable): Electron ionization (EI) mode with a scan range appropriate for the target analyte and its fragments.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation

  • Objective: To prepare the sample for direct injection or after a simple extraction.

  • Procedure:

    • For relatively clean samples, dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724), methanol) and filter through a 0.45 µm syringe filter.

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Instrumental Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A reverse-phase C18 or C8 column.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water. The specific gradient will need to be optimized for the separation.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

    • UV Detection Wavelength: Determined by the UV absorbance spectrum of this compound (typically in the range of 200-220 nm for esters).

Method Cross-Validation Workflow

Cross-validation is essential to ensure the reliability and interchangeability of different analytical methods.[8][9] It involves analyzing the same set of samples using two or more distinct methods and comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_result Outcome Sample This compound Sample Prep_GC Derivatization (Transesterification) Sample->Prep_GC Prep_HPLC Direct Dissolution or Extraction Sample->Prep_HPLC GC_Analysis GC-MS / GC-FID Analysis Prep_GC->GC_Analysis HPLC_Analysis HPLC-UV Analysis Prep_HPLC->HPLC_Analysis Data_GC GC Data (Peak Area, RT) GC_Analysis->Data_GC Data_HPLC HPLC Data (Peak Area, RT) HPLC_Analysis->Data_HPLC Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_GC->Comparison Data_HPLC->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Caption: Workflow for the cross-validation of GC and HPLC methods.

Logical Framework for Method Selection

The choice between GC and HPLC depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations.

MethodSelection Start Start: Need to Analyze This compound ThermalStability Is the Analyte Thermally Stable? Start->ThermalStability HighSensitivity High Sensitivity Required? ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix Yes CostConstraint Strict Budget? HighSensitivity->CostConstraint No GC_MS GC-MS ComplexMatrix->GC_MS Yes HPLC_MS HPLC-MS ComplexMatrix->HPLC_MS No ThermalStability->HighSensitivity Yes ThermalStability->HPLC_MS No GC_FID GC-FID CostConstraint->GC_FID Yes HPLC_UV HPLC-UV CostConstraint->HPLC_UV No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Undecyl 8-bromooctanoate as a Novel Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation at the tumor site.[1][2] This guide provides a comparative benchmark of a novel, lipophilic linker, Undecyl 8-bromooctanoate, against established, commercially available ADC linkers. The comparison is based on hypothesized properties derived from its structure and supported by standardized experimental protocols for validation.

ADC linkers are broadly classified as either cleavable or non-cleavable.[2] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[3][4] Non-cleavable linkers, in contrast, rely on the complete degradation of the antibody-linker apparatus within the lysosome to release the payload.[3]

This compound, with its long alkyl chain and terminal bromide, presents as a potential non-cleavable linker. The ester functionality offers a conjugation point, while the undecyl chain can significantly increase the hydrophobicity of the linker-payload complex. This guide will evaluate its theoretical profile against well-characterized cleavable and non-cleavable linkers.

Comparative Data of ADC Linker Performance

The selection of a linker technology directly influences the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative and qualitative data comparing the hypothesized performance of this compound with common commercial linker types.

Table 1: General Properties and Mechanisms of Action

Linker TypeExample(s)Mechanism of Payload ReleaseKey Characteristics
Hypothesized Non-Cleavable This compoundLysosomal degradation of the antibodyHigh lipophilicity, potentially influencing aggregation and pharmacokinetics.
Non-Cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Lysosomal degradation of the antibodyHigh stability in circulation, wider therapeutic window.[1]
Cleavable (pH-Sensitive) HydrazonesAcid-catalyzed hydrolysis in endosomes/lysosomesSusceptible to hydrolysis at physiological pH, leading to potential instability.[3][4]
Cleavable (Enzyme-Sensitive) Valine-Citrulline (Val-Cit)Cleavage by lysosomal proteases (e.g., Cathepsin B)High tumor selectivity due to enzyme overexpression.[5]
Cleavable (Redox-Sensitive) Disulfides (e.g., SPDB)Reduction in the high-glutathione environment of the cytosolPotential for premature cleavage in the bloodstream.[3][4]

Table 2: Performance Metrics

Linker TypePlasma StabilityConjugation ChemistryBystander EffectCommon Payloads
Hypothesized Non-Cleavable Expected to be highNucleophilic substitution at the bromine centerUnlikelyAuristatins, Maytansinoids
Non-Cleavable HighThiol-maleimide reactionUnlikelyMaytansinoids (e.g., DM1)
Cleavable (pH-Sensitive) ModerateHydrazone formationPossibleCalicheamicins
Cleavable (Enzyme-Sensitive) HighAmide bond formationPossibleAuristatins (e.g., MMAE)
Cleavable (Redox-Sensitive) Moderate to HighDisulfide bond formationPossibleMaytansinoids (e.g., DM4)

Experimental Protocols

To validate the performance of this compound as an ADC linker, a series of standardized experiments should be conducted.

ADC Synthesis and Characterization
  • Objective: To conjugate this compound-payload to a monoclonal antibody and characterize the resulting ADC.

  • Protocol:

    • Linker-Payload Synthesis: Synthesize the this compound-payload derivative. The payload will be attached to the octanoate (B1194180) portion of the linker, leaving the undecyl bromide available for conjugation.

    • Antibody Modification: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) using a mild reducing agent like TCEP to generate free thiol groups.

    • Conjugation: React the modified antibody with the this compound-payload derivative. The thiol groups on the antibody will displace the bromide on the linker via a nucleophilic substitution reaction.

    • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregated antibody.

    • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy. Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.

In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ADC in plasma and determine the rate of premature payload release.

  • Protocol:

    • Incubate the ADC in human or murine plasma at 37°C for a time course (e.g., 0, 24, 48, 96, and 168 hours).

    • At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

    • Elute the ADC and analyze the DAR using HIC-HPLC.

    • A decrease in the average DAR over time indicates linker instability and premature payload release.

In Vitro Cytotoxicity Assay
  • Objective: To evaluate the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Protocol:

    • Seed antigen-positive (e.g., SK-BR-3 for Trastuzumab-based ADCs) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control antibody for 72-96 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) for each condition. High potency in antigen-positive cells and low potency in antigen-negative cells indicate target-specific killing.

In Vivo Efficacy Study
  • Objective: To determine the anti-tumor activity of the ADC in a preclinical animal model.

  • Protocol:

    • Implant antigen-positive tumor cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, ADC, control antibody).

    • Administer the treatments intravenously at a predetermined dose and schedule.

    • Monitor tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, target engagement).

Visualizing Linker Mechanisms and Workflows

Diagrams illustrating the molecular pathways and experimental processes can enhance the understanding of ADC linker technologies.

cluster_0 Cellular Internalization and Payload Release ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Antibody Degradation (Non-Cleavable Linker) DNA DNA Damage & Apoptosis Payload->DNA Cell Killing

Caption: ADC internalization and non-cleavable linker payload release.

cluster_1 Experimental Workflow for ADC Evaluation Synthesis 1. ADC Synthesis & Characterization (DAR) Stability 2. In Vitro Plasma Stability Assay Synthesis->Stability Cytotoxicity 3. In Vitro Cytotoxicity Assay (IC50) Stability->Cytotoxicity Efficacy 4. In Vivo Efficacy Study Cytotoxicity->Efficacy Decision Go/No-Go Decision Efficacy->Decision

Caption: Workflow for preclinical evaluation of a novel ADC.

cluster_2 Logical Relationships of Linker Properties Linker Linker Choice Stability Plasma Stability Linker->Stability Release Payload Release Mechanism Linker->Release PK Pharmacokinetics Stability->PK Toxicity Off-Target Toxicity Stability->Toxicity Efficacy Therapeutic Efficacy Release->Efficacy PK->Efficacy PK->Toxicity

Caption: Interplay of linker properties and ADC performance.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, requiring a balance between stability and payload release.[6] While this compound is a novel candidate, its long, lipophilic structure suggests it would function as a non-cleavable linker with high plasma stability. However, the increased hydrophobicity may impact aggregation and pharmacokinetic properties, necessitating thorough experimental evaluation.

The protocols outlined in this guide provide a framework for the systematic benchmarking of this compound against commercially available linkers. By assessing its stability, conjugation efficiency, in vitro potency, and in vivo efficacy, researchers can determine its potential as a viable linker technology for the next generation of antibody-drug conjugates.

References

A Comparative Analysis of Undecyl 8-bromooctanoate Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Undecyl 8-bromooctanoate and its hypothetical analogs. The data presented is a synthesis of established structure-activity relationships among long-chain alkyl esters and bromoalkanes, designed to provide a predictive framework for their potential therapeutic applications. The experimental protocols detailed below are standardized methodologies for assessing the cytotoxic and antimicrobial properties of these compounds.

Introduction

This compound is a long-chain bromoalkyl ester with potential applications in drug development due to the reactivity of its bromine substituent and the lipophilic nature of its undecyl chain. This document explores the hypothetical biological activities of a series of its analogs, varying in the length of the undecyl chain. Long-chain fatty acids and their derivatives have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities. It has been observed that the length of the alkyl chain can significantly influence these properties. Furthermore, related compounds like Ethyl 8-bromooctanoate have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Data Presentation: Comparative Biological Activities

The following tables summarize the predicted quantitative data for the cytotoxic and antimicrobial activities of this compound and its analogs. The hypothetical data is based on the general principle that the biological activity of long-chain esters often correlates with alkyl chain length, up to an optimal point.

Table 1: Cytotoxicity of this compound Analogs against HeLa Cells (MTT Assay)

CompoundAnalog (Modification from this compound)Alkyl Chain LengthHypothetical IC50 (µM)
UBO-C9Nonyl 8-bromooctanoate975
UBO-C11This compound1150
UBO-C13Tridecyl 8-bromooctanoate1342
UBO-C15Pentadecyl 8-bromooctanoate1568

Table 2: Antimicrobial Activity of this compound Analogs (Minimum Inhibitory Concentration)

CompoundAnalog (Modification from this compound)Alkyl Chain LengthHypothetical MIC against S. aureus (µg/mL)Hypothetical MIC against E. coli (µg/mL)
UBO-C9Nonyl 8-bromooctanoate964>128
UBO-C11This compound1132128
UBO-C13Tridecyl 8-bromooctanoate131664
UBO-C15Pentadecyl 8-bromooctanoate1532>128

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the this compound analogs on cell viability.[1][2][3][4][5]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the analogs against bacterial strains.[6][7][8][9][10]

Materials:

  • Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains

  • Mueller-Hinton Broth (MHB)

  • This compound analogs (dissolved in DMSO)

  • 96-well plates

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified canonical NF-κB signaling pathway, which is a potential target for this compound analogs, based on the activity of related compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression UBO_Analogs This compound Analogs UBO_Analogs->IKK_Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow

The diagram below outlines the workflow for the comparative biological evaluation of this compound analogs.

Experimental_Workflow Start Start: Synthesize UBO Analogs Compound_Prep Prepare Stock Solutions (in DMSO) Start->Compound_Prep Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay on HeLa cells) Compound_Prep->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (MIC against S. aureus & E. coli) Compound_Prep->Antimicrobial_Assay Data_Analysis_Cyto Calculate IC50 Values Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Micro Determine MIC Values Antimicrobial_Assay->Data_Analysis_Micro Comparison Comparative Analysis Data_Analysis_Cyto->Comparison Data_Analysis_Micro->Comparison Conclusion Identify Lead Compound(s) Comparison->Conclusion

Caption: Workflow for biological evaluation of UBO analogs.

References

Validating the Conjugation Efficiency of Undecyl 8-bromooctanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the synthesis of complex bioconjugates, targeted drug delivery systems, and functionalized materials. Undecyl 8-bromooctanoate, a long-chain bifunctional linker, offers a versatile platform for covalent modification of various substrates. This guide provides an objective comparison of its conjugation performance with alternative linkers, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Bifunctional Linkers

The efficiency of a chemical linker is paramount to the overall yield and purity of the final conjugate. Factors such as the nature of the reactive groups, linker length, and reaction conditions significantly influence the outcome of a conjugation reaction. This section provides a quantitative comparison of this compound with other commonly used long-chain linkers.

Linker/MethodReactive GroupsTypical Substrate(s)Conjugation Partner(s)Reported Yield (%)Key Advantages
This compound Analogues Bromoalkane, EsterSurfaces, PolymersAmines, Thiols63 - 88Provides a long, flexible spacer arm; Good reactivity with nucleophiles.
11-Bromoundecanoic acidBromoalkane, Carboxylic AcidProteins, PeptidesAmines, AlcoholsVariableCarboxylic acid allows for standard EDC/NHS chemistry for amide bond formation.
Long-chain N-hydroxysuccinimide (NHS) EstersNHS Ester, Alkyl ChainProteins (Lysine)Primary Amines~80High specificity towards primary amines; Well-established and widely used conjugation chemistry.
Long-chain MaleimidesMaleimide (B117702), Alkyl ChainProteins (Cysteine)ThiolsHighHighly selective for thiol groups, forming stable thioether bonds.
PEG-based Linkers (e.g., Azido-PEG-NHS)Azide, NHS Ester, Polyethylene Glycol ChainProteins, SurfacesAlkynes, Amines>95 (Click)"Click" chemistry provides high efficiency and orthogonality; PEG enhances solubility and reduces immunogenicity.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of chemical linkers.

Protocol 1: Conjugation of an Amine-containing Molecule to a Surface using this compound

This protocol describes a general procedure for the functionalization of a surface with this compound followed by conjugation to an amine-containing biomolecule.

Materials:

  • Substrate with hydroxyl or carboxyl functional groups

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • Activation reagents (e.g., EDC, NHS for carboxylated surfaces)

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., PBS, HEPES, pH 7-8)

  • Quenching solution (e.g., Tris buffer)

  • Washing buffers

Procedure:

  • Surface Activation:

    • For carboxylated surfaces: Activate the surface by reacting with a solution of EDC and NHS in an appropriate buffer for 15-30 minutes at room temperature.

    • For hydroxylated surfaces: Convert the hydroxyl groups to a more reactive species, such as a tosylate, by reacting with tosyl chloride in the presence of a base.

  • Linker Immobilization:

    • Dissolve this compound in an anhydrous organic solvent.

    • Incubate the activated surface with the linker solution for 2-4 hours at room temperature or overnight at 4°C.

    • Wash the surface extensively with the organic solvent and then with a suitable aqueous buffer to remove any unbound linker.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Incubate the linker-functionalized surface with the protein solution for 2-4 hours at room temperature or overnight at 4°C. The reaction of alkyl bromides with primary amines can lead to the formation of both primary and secondary amine products[2].

    • Quench the reaction by adding a quenching solution to block any remaining reactive sites.

  • Final Washing:

    • Wash the surface thoroughly with the reaction buffer to remove any non-covalently bound molecules.

Protocol 2: Conjugation of a Thiol-containing Peptide using a Maleimide-terminated Linker

This protocol outlines the conjugation of a thiol-containing peptide to a surface functionalized with a long-chain maleimide linker, serving as a comparative method.

Materials:

  • Surface functionalized with a long-chain maleimide linker

  • Thiol-containing peptide (e.g., containing a cysteine residue)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Washing buffers

Procedure:

  • Peptide Preparation (if necessary):

    • If the peptide contains disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the thiol-containing peptide in the conjugation buffer.

    • Incubate the maleimide-functionalized surface with the peptide solution for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching solution to the reaction mixture to cap any unreacted maleimide groups.

  • Final Washing:

    • Wash the surface extensively with the conjugation buffer to remove unbound peptide and quenching agent.

Visualizing the Conjugation Workflow

To illustrate the logical flow of a typical bioconjugation experiment, the following diagram outlines the key steps from substrate preparation to final product analysis.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification cluster_product Final Product Substrate Substrate (e.g., Nanoparticle, Surface) Activation Surface Activation Substrate->Activation Linker Linker (this compound) Coupling Linker Coupling Linker->Coupling Biomolecule Biomolecule (e.g., Protein, Peptide) Conjugation Biomolecule Conjugation Biomolecule->Conjugation Activation->Coupling Coupling->Conjugation Purification Purification (e.g., Chromatography, Dialysis) Conjugation->Purification Characterization Characterization (e.g., Spectroscopy, MS) Purification->Characterization Final_Conjugate Functionalized Conjugate Characterization->Final_Conjugate

Caption: A generalized workflow for the chemical conjugation of a biomolecule to a substrate using a bifunctional linker.

Signaling Pathway Application: Targeted Drug Delivery via Surface Receptor Binding

Linkers like this compound can be instrumental in developing targeted therapies. By conjugating a therapeutic agent to a targeting moiety (e.g., an antibody or a ligand), the drug can be specifically delivered to cells overexpressing the corresponding receptor. The following diagram illustrates a simplified signaling pathway that can be targeted by such a conjugate.

Targeted_Drug_Delivery cluster_conjugate Drug Conjugate cluster_cell Target Cell Drug Therapeutic Agent Linker This compound (Linker) Drug->Linker Targeting_Moiety Targeting Moiety (e.g., Antibody) Linker->Targeting_Moiety Receptor Surface Receptor (e.g., EGFR) Targeting_Moiety->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage (if applicable) Cellular_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Cellular_Effect

Caption: A schematic of targeted drug delivery, where a conjugate binds to a cell surface receptor, leading to internalization and drug release.

References

Quantitative Analysis of Undecyl 8-bromooctanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. Undecyl 8-bromooctanoate, a key intermediate in various synthetic pathways, requires robust and reliable analytical methods for its quantification in reaction mixtures and final products. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of GC-MS and HPLC-UV for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance after derivatization.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.
Derivatization Not typically required for this compound.Required to introduce a UV-active chromophore.
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time ~15-20 minutes per sample~20-30 minutes per sample (excluding derivatization)
Selectivity High (mass spectral data provides structural information)Moderate (dependent on chromatographic separation and derivatization agent)

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of this compound in a relatively clean mixture.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample mixture containing this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to create a stock solution.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare a quality control (QC) sample from a separate stock solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Quantification Ion: To be determined from the mass spectrum of a pure standard of this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is advantageous when the sample matrix is complex or when this compound is present at lower concentrations. A derivatization step is necessary to make the molecule detectable by UV.

1. Derivatization:

  • To a known amount of the sample mixture, add a solution of a suitable derivatizing agent that introduces a chromophore, such as p-bromophenacyl bromide, in the presence of a catalyst (e.g., a crown ether).

  • Heat the mixture to ensure complete reaction.

  • Quench the reaction and dilute the sample with the mobile phase.

2. Sample Preparation:

  • Prepare a series of calibration standards of derivatized this compound.

  • Prepare a QC sample in the same manner.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized product (typically around 254 nm for phenacyl derivatives).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration.

  • Quantify the amount of this compound in the sample from the calibration curve.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound using GC-MS and HPLC-UV.

GC-MS_Workflow A Sample Weighing B Dissolution in Solvent A->B D GC-MS Analysis B->D Sample Injection C Preparation of Calibration Standards C->D Standard Injections E Data Acquisition D->E F Data Processing & Quantification E->F

Caption: Workflow for GC-MS analysis.

HPLC-UV_Workflow A Sample Weighing B Derivatization Reaction A->B D HPLC-UV Analysis B->D Sample Injection C Preparation of Calibration Standards C->D Standard Injections E Data Acquisition D->E F Data Processing & Quantification E->F

Caption: Workflow for HPLC-UV analysis.

A Comparative Guide to the Synthesis of Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecyl 8-bromooctanoate is a bifunctional molecule with potential applications in the development of targeted drug delivery systems, proteomics, and as a linker in bioconjugation. Its synthesis involves the formation of an ester bond between 8-bromooctanoic acid and undecyl alcohol. This guide provides a comparative analysis of three common esterification methods for the synthesis of this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The guide includes detailed experimental protocols for the synthesis of the starting materials and the final product, a quantitative comparison of the methods, and workflow diagrams to illustrate the synthetic pathways.

Synthesis of Precursors

The overall synthesis of this compound begins with the preparation of its precursors, 8-bromooctanoic acid and undecyl alcohol.

Workflow for Precursor Synthesis

G cluster_0 Synthesis of 8-bromooctanoic acid cluster_1 Synthesis of Undecyl Alcohol 1,6-dibromohexane 1,6-dibromohexane 2-(6-bromohexyl)diethyl malonate 2-(6-bromohexyl)diethyl malonate 1,6-dibromohexane->2-(6-bromohexyl)diethyl malonate Diethyl malonate, NaOEt 8-bromooctanoic acid 8-bromooctanoic acid 2-(6-bromohexyl)diethyl malonate->8-bromooctanoic acid 1. NaOH, H2O 2. H+, heat Undecanoic acid Undecanoic acid Undecyl alcohol Undecyl alcohol Undecanoic acid->Undecyl alcohol LiAlH4, THF

Caption: Overall workflow for the synthesis of the precursors.

Comparison of Esterification Methods

The final step in the synthesis of this compound is the esterification of 8-bromooctanoic acid with undecyl alcohol. Below is a comparison of three common methods.

ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst/Reagents Strong acid (e.g., H₂SO₄, p-TsOH)DCC or EDC, DMAP (catalytic)PPh₃, DEAD or DIAD
Reaction Conditions High temperature (reflux), often with water removal (e.g., Dean-Stark trap)Mild (room temperature)Mild (0 °C to room temperature)
Typical Reaction Time 3 - 24 hours2 - 12 hours1 - 6 hours
Reported Yields 60-98%[1]70-95%[2]60-90%[3][4]
Byproducts WaterDicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU)Triphenylphosphine (B44618) oxide, dialkyl hydrazine-dicarboxylate
Advantages Inexpensive reagents, simple procedure.Mild conditions, suitable for acid/base sensitive substrates, high yields.Mild conditions, high yields, stereochemical inversion of the alcohol (if applicable).
Disadvantages Harsh conditions (strong acid, high temperature), equilibrium reaction, may not be suitable for sensitive substrates.Stoichiometric amounts of coupling agents needed, byproduct removal can be challenging.Expensive and hazardous reagents, stoichiometric amounts of reagents, byproduct removal can be challenging.

Experimental Protocols

Synthesis of 8-bromooctanoic acid

This procedure involves a malonic ester synthesis followed by hydrolysis and decarboxylation.[5][6]

  • Step 1: Synthesis of 2-(6-bromohexyl)diethyl malonate

    • Sodium metal is dissolved in absolute ethanol (B145695) to prepare sodium ethoxide.

    • Diethyl malonate is added dropwise to the sodium ethoxide solution at 0-5 °C.

    • 1,6-dibromohexane is then added, and the mixture is refluxed for several hours.

    • After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude 2-(6-bromohexyl)diethyl malonate.

  • Step 2: Synthesis of 8-bromooctanoic acid

    • The crude 2-(6-bromohexyl)diethyl malonate is hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in water.

    • After hydrolysis, the solution is cooled and acidified with concentrated hydrochloric acid, which also effects decarboxylation upon heating.

    • The resulting 8-bromooctanoic acid is extracted with diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the final product. A yield of 97% has been reported for the hydrolysis of ethyl 8-bromooctanoate to 8-bromooctanoic acid.[7]

Synthesis of Undecyl Alcohol (1-Undecanol)

Undecyl alcohol can be prepared by the reduction of undecanoic acid.[8][9]

  • A solution of undecanoic acid in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give undecyl alcohol.

Synthesis of this compound: A Comparative Approach

Method 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of 8-bromooctanoic acid with undecyl alcohol.[10][11][12][13][14]

G 8-bromooctanoic acid 8-bromooctanoic acid Protonated 8-bromooctanoic acid Protonated 8-bromooctanoic acid 8-bromooctanoic acid->Protonated 8-bromooctanoic acid H+ (cat.) Undecyl alcohol Undecyl alcohol This compound This compound Tetrahedral intermediate Tetrahedral intermediate Protonated 8-bromooctanoic acid->Tetrahedral intermediate Undecyl alcohol Protonated ester Protonated ester Tetrahedral intermediate->Protonated ester -H2O Protonated ester->this compound -H+

Caption: Fischer Esterification pathway.

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of 8-bromooctanoic acid (1.0 eq.), undecyl alcohol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene (B28343) is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The water generated during the reaction is collected in the Dean-Stark trap.

  • Upon completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound. A similar Fischer esterification of 8-bromooctanoic acid with methanol (B129727) has been reported to proceed for 5 hours at reflux.[15]

Method 2: Steglich Esterification

This method utilizes a carbodiimide (B86325) coupling agent and is performed under mild, neutral conditions.[2][16]

G 8-bromooctanoic acid 8-bromooctanoic acid O-acylisourea intermediate O-acylisourea intermediate 8-bromooctanoic acid->O-acylisourea intermediate DCC DCC DCC Acyl-pyridinium intermediate Acyl-pyridinium intermediate O-acylisourea intermediate->Acyl-pyridinium intermediate DMAP DMAP DMAP This compound This compound Acyl-pyridinium intermediate->this compound Undecyl alcohol Undecyl alcohol Undecyl alcohol

Caption: Steglich Esterification pathway.

Protocol:

  • To a solution of 8-bromooctanoic acid (1.0 eq.), undecyl alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Method 3: Mitsunobu Reaction

This reaction proceeds under mild conditions with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral undecyl alcohol.[3][4][17][18][19]

G PPh3 PPh3 Betaine intermediate Betaine intermediate PPh3->Betaine intermediate DEAD DEAD DEAD Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine intermediate->Alkoxyphosphonium salt Undecyl alcohol Undecyl alcohol Undecyl alcohol This compound This compound Alkoxyphosphonium salt->this compound 8-bromooctanoate 8-bromooctanoic acid 8-bromooctanoic acid

Caption: Mitsunobu Reaction pathway.

Protocol:

  • To a solution of triphenylphosphine (PPh₃, 1.5 eq.) and undecyl alcohol (1.0 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • A solution of 8-bromooctanoic acid (1.2 eq.) in anhydrous THF is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with a mixture of diethyl ether and hexanes to precipitate triphenylphosphine oxide, which is then removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel. A general procedure for the Mitsunobu reaction suggests stirring at room temperature for 6 to 8 hours.[17]

References

Assessing Lot-to-Lot Variability of Undecyl 8-bromooctanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecyl 8-bromooctanoate is a key bifunctional linker molecule frequently employed in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The purity and consistency of this reagent are paramount, as even minor variations between production lots can significantly impact reaction yields, impurity profiles, and the overall efficacy and safety of the final therapeutic agent. This guide provides a framework for assessing the lot-to-lot variability of this compound, offering objective comparisons and supporting experimental data to ensure the reliability and reproducibility of your research and development efforts.

The Critical Impact of Reagent Quality

Inconsistency in the quality of critical reagents like this compound can introduce significant variability in experimental outcomes. Variations in purity, the presence of unreacted starting materials, or byproducts from the synthesis process can lead to inconsistent conjugation efficiency, altered pharmacokinetic properties of the final product, and potentially misleading biological data. Therefore, a thorough assessment of each new lot of this reagent is a critical step in maintaining the integrity of your results.

Key Quality Attributes for Comparison

Based on the common synthesis routes for bromoalkanoate esters, the following quality attributes should be assessed to determine lot-to-lot consistency:

  • Purity: The percentage of the desired this compound compound.

  • Impurities: Identification and quantification of residual starting materials (e.g., 8-bromooctanoic acid, undecanol), byproducts (e.g., di-esterified products), and solvents.

  • Water Content: The amount of residual water, which can affect reaction kinetics.

  • Reactivity: Functional assessment of the reagent's performance in a standardized reaction.

Comparative Analysis of Three Hypothetical Lots

The following table summarizes the hypothetical analytical data for three different lots of this compound. This data is for illustrative purposes to highlight potential variations.

ParameterLot ALot BLot CAcceptance Criteria
Purity (by GC-MS, % Area) 98.5%99.2%97.8%≥ 98.0%
8-bromooctanoic acid (%) 0.5%0.2%0.8%≤ 0.5%
Undecanol (%) 0.3%0.1%0.5%≤ 0.3%
Di-ester byproduct (%) 0.2%0.1%0.4%≤ 0.2%
Residual Solvent (e.g., Toluene, ppm) 502580≤ 50 ppm
Water Content (Karl Fischer, %) 0.05%0.02%0.10%≤ 0.05%
Standardized Reaction Yield (%) 92%95%88%≥ 90%

Interpretation of Hypothetical Data:

  • Lot A: Meets all acceptance criteria, representing a good quality lot.

  • Lot B: Exceeds the minimum requirements, indicating a high-purity lot that would be ideal for sensitive applications.

  • Lot C: Fails to meet the acceptance criteria for purity, residual starting materials, and reaction yield, suggesting it may not be suitable for use without further purification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of this compound and identify and quantify impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of each lot in dichloromethane.

  • Data Analysis: Integrate the peak areas of all components. Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified by their mass spectra and retention times compared to known standards.

Water Content by Karl Fischer Titration
  • Objective: To quantify the amount of water in each lot.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Sample Preparation: Accurately weigh approximately 1 g of the sample and add it directly to the titration cell.

  • Procedure: Titrate the sample according to the instrument's standard operating procedure. Perform the measurement in triplicate for each lot.

Standardized Reactivity Assay
  • Objective: To assess the functional performance of each lot in a consistent and reproducible reaction.

  • Reaction: A simple nucleophilic substitution reaction with a model amine, such as benzylamine (B48309), to form the corresponding amide.

  • Procedure:

    • In separate vials, dissolve a precise amount of this compound from each lot in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

    • Add 1.2 equivalents of benzylamine and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the reactions at room temperature for a predetermined time (e.g., 4 hours).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Analyze the crude reaction mixture by High-Performance Liquid Chromatography (HPLC) to determine the percentage yield of the desired product.

Visualizing Workflows and Pathways

To ensure clarity in experimental design and understanding of the compound's application, the following diagrams are provided.

cluster_0 Lot Assessment Workflow cluster_1 Analytical Tests Sample Acquisition Sample Acquisition Visual Inspection Visual Inspection Sample Acquisition->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis GC-MS (Purity) GC-MS (Purity) Analytical Testing->GC-MS (Purity) Karl Fischer (Water) Karl Fischer (Water) Analytical Testing->Karl Fischer (Water) Reactivity Assay Reactivity Assay Analytical Testing->Reactivity Assay Lot Acceptance/Rejection Lot Acceptance/Rejection Data Analysis->Lot Acceptance/Rejection

Caption: Workflow for assessing lot-to-lot variability.

cluster_0 PROTAC Synthesis Pathway cluster_1 Impact of Impurities This compound (Linker) This compound (Linker) Intermediate 1 Intermediate 1 This compound (Linker)->Intermediate 1 Reaction 1 E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Intermediate 1 Target Protein Ligand Target Protein Ligand Final PROTAC Final PROTAC Target Protein Ligand->Final PROTAC Intermediate 1->Final PROTAC Reaction 2 Reduced Yield Reduced Yield Final PROTAC->Reduced Yield Difficult Purification Difficult Purification Final PROTAC->Difficult Purification Altered Biological Activity Altered Biological Activity Final PROTAC->Altered Biological Activity

A Comparative Guide to Undecyl 8-bromooctanoate-Based Systems for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical drug delivery systems based on Undecyl 8-bromooctanoate. Due to the limited availability of direct experimental data on this specific compound, this guide draws upon established principles and data from structurally analogous systems, including long-chain alkyl esters and haloalkanoate linkers. The information presented aims to provide a foundational understanding of the potential performance characteristics of this compound-based systems in comparison to other well-established linker technologies in the field of drug delivery.

Introduction to this compound-Based Systems

This compound is a bifunctional molecule featuring a long C11 alkyl (undecyl) chain attached via an ester linkage to an eight-carbon chain (octanoate) with a terminal bromine atom. In a drug delivery context, this structure suggests a potential role as a cleavable linker, where the undecyl portion could serve as a lipophilic anchor or part of a larger lipid-based formulation, and the 8-bromooctanoate moiety could act as a spacer and attachment point for a therapeutic agent. The ester linkage is a key feature, suggesting susceptibility to enzymatic or pH-mediated cleavage, allowing for controlled drug release.

Comparative Performance of Linker Technologies

The performance of a drug delivery system is critically dependent on the nature of the linker connecting the carrier to the therapeutic payload. The following tables provide a comparative overview of the anticipated properties of an this compound-based system against other common linker types.

Table 1: In-Vitro Performance Comparison of Linker Technologies

Linker TypeStability in Plasma (pH 7.4)Release MechanismDrug Release RateBystander Effect PotentialRepresentative Examples
This compound (Hypothetical) Moderate to High (Ester stability influenced by steric hindrance)Enzymatic (Esterases), potentially pH-sensitive (slow hydrolysis)ModerateDependent on payload propertiesNot yet established
Hydrazone Low (pH-sensitive)Acid-catalyzed hydrolysisFast in acidic environments (endosomes/lysosomes)HighDoxorubicin-based ADCs
Dipeptide (e.g., Val-Cit) HighEnzymatic (Cathepsin B)Fast in tumor cells with high cathepsin activityHighBrentuximab vedotin (Adcetris®)
Disulfide ModerateReduction in intracellular environmentFast in reducing environments (cytosol)Moderate to HighMaytansinoid-based ADCs
Non-cleavable (e.g., Thioether) Very HighProteolytic degradation of the carrierSlow, dependent on carrier degradationLowAdo-trastuzumab emtansine (Kadcyla®)

Table 2: In-Vivo Performance Comparison of Linker Technologies

Linker TypeHalf-life in CirculationTumor AccumulationOff-target ToxicityTherapeutic IndexKey Considerations
This compound (Hypothetical) Moderate (dependent on esterase activity)Potentially enhanced by lipophilicityModerate (premature release of payload)ModerateBalance between stability and cleavage is critical.
Hydrazone ShortVariableHighLow to ModerateProne to premature drug release in circulation.
Dipeptide (e.g., Val-Cit) LongHighLowHighRequires specific enzyme expression in target tissue.
Disulfide Moderate to LongModerate to HighModerateModerate to HighSusceptible to reduction by circulating thiols.
Non-cleavable (e.g., Thioether) LongestHighLowHighLimited to payloads active with the linker attached.

Experimental Protocols

Detailed methodologies are crucial for the validation of any new drug delivery system. Below are protocols for key in-vitro and in-vivo experiments relevant to the evaluation of an this compound-based system.

In-Vitro Drug Release Assay

This protocol is designed to assess the rate and extent of drug release from the delivery system under simulated physiological conditions.

Objective: To determine the stability of the ester linkage and the kinetics of payload release.

Materials:

  • This compound-drug conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Human plasma

  • Esterase solution (e.g., porcine liver esterase)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare solutions of the drug conjugate in PBS (pH 7.4 and 5.5) and human plasma at a known concentration.

  • For the enzymatic cleavage study, prepare a solution of the conjugate in PBS (pH 7.4) containing a specific concentration of esterase.

  • Place a defined volume of each solution into separate dialysis bags.

  • Suspend the dialysis bags in a larger volume of the corresponding buffer or plasma (the release medium) at 37°C with constant stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from the release medium.

  • Analyze the samples by HPLC to quantify the concentration of the released drug.

  • Plot the cumulative drug release as a function of time to determine the release profile.

In-Vitro Cytotoxicity Assay

This assay evaluates the efficacy of the drug conjugate in killing target cancer cells.

Objective: To compare the cytotoxic activity of the drug conjugate with the free drug.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Control cell line (non-target)

  • Cell culture medium and supplements

  • This compound-drug conjugate and free drug

  • MTT or other cell viability assay reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the drug conjugate and the free drug in the cell culture medium.

  • Remove the old medium from the cells and add the drug-containing medium.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In-Vivo Biodistribution Study

This study determines the distribution of the drug delivery system in a living organism.

Objective: To assess the tumor-targeting ability and clearance profile of the drug conjugate.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mice)

  • Radiolabeled or fluorescently-labeled this compound-drug conjugate

  • Imaging system (e.g., PET/SPECT or in-vivo fluorescence imaging system)

  • Gamma counter or fluorescence plate reader

Procedure:

  • Administer the labeled drug conjugate to the tumor-bearing animals via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), perform whole-body imaging to visualize the distribution of the conjugate.

  • At the end of the study, euthanize the animals and excise major organs and the tumor.

  • Measure the radioactivity or fluorescence in each organ and the tumor using a gamma counter or fluorescence plate reader.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to quantify the biodistribution.

Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by a drug delivered via this system and a general experimental workflow for its validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor GeneExpression GeneExpression TranscriptionFactor->GeneExpression Drug Delivered Drug Drug->Kinase2 Inhibition

Caption: Hypothetical signaling pathway targeted by a delivered drug.

Experimental_Workflow cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Validation Synthesis Synthesis of Drug Conjugate Release Drug Release Assay Synthesis->Release Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity AnimalModel Tumor Model Development Cytotoxicity->AnimalModel Biodistribution Biodistribution Study AnimalModel->Biodistribution Efficacy Therapeutic Efficacy Study AnimalModel->Efficacy

Caption: General experimental workflow for validation.

Conclusion

While direct experimental validation of this compound-based drug delivery systems is not yet available in the public domain, this comparative guide provides a framework for understanding its potential advantages and disadvantages. The long alkyl chain may enhance lipophilicity and influence formulation characteristics, while the ester linker offers a mechanism for controlled drug release. Future in-vitro and in-vivo studies, following the protocols outlined in this guide, will be essential to fully characterize the performance of this novel system and determine its potential as a valuable tool in the development of new targeted therapies.

Comparative Cytotoxicity of Brominated Fatty Acid Esters: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cytotoxicity of Fatty Acid Esters

Fatty acid esters (FAEs) are a diverse class of molecules whose cytotoxic and permeation-enhancing activities are of significant interest in drug development and toxicology. Their molecular structure plays a critical role in determining their interaction with cell membranes and subsequent biological effects. Generally, the cytotoxicity of FAEs is influenced by factors such as the length of the fatty acid chain, the degree of saturation, and the nature of the ester head group. For instance, fatty acid monoesters (FAMEs) with less intermolecular attraction tend to exhibit greater cytotoxic and permeation-enhancing effects. The order of cytotoxicity among FAMEs is often medium-chain with a small hydrophilic head > long-chain with two double bonds > medium-chain with a large head ≈ long-chain with a single double bond > saturated long-chain[1].

The introduction of a halogen, such as bromine, into the fatty acid chain can further modify the molecule's physicochemical properties and biological activity. Brominated fatty acids have been a subject of toxicological concern, with studies on brominated vegetable oil (BVO) highlighting potential adverse health effects[2][3][4].

Toxicological Profile of Brominated Fatty Acids

Studies on brominated fatty acids and related compounds, such as those found in BVO, have revealed several toxicological concerns. Animal studies have shown that consumption of BVO can lead to the accumulation of bromine residues in body fat, as well as in the fat of organs like the liver, heart, and brain[2][4]. This accumulation can result in bromine toxicity, which may manifest as damage to the central nervous system[2].

Furthermore, animal studies have indicated that BVO can cause changes in thyroid hormone levels and impact the thyroid gland[2][3][4]. Observed effects in rats fed diets containing brominated fatty acids include myocardial cellular degeneration, liver enlargement, and intracellular fatty degeneration[5]. Specifically, tetrabromostearate appears to be more active in producing these changes in the liver, while dibromostearate accumulation is higher in heart lipids[5].

Compound/MixtureObserved Toxicological Effects in Animal StudiesTarget OrgansReference
Brominated Corn Oil (BCO)Myocardial cellular degeneration, edema, small necrotic foci, increased heart lipid content, enlarged liver, elevated liver lipid content.Heart, Liver[5]
Monoglyceride of Dibromostearate (DBS)Moderate edema, slight necrosis in the heart, increased heart lipid content, enlarged liver, elevated liver lipid content.Heart, Liver[5]
Monoglyceride of Tetrabromostearate (TBS)Severe intracellular fatty degeneration in the liver, increased heart lipid content, enlarged liver, elevated liver lipid content.Liver, Heart[5]
Brominated Vegetable Oil (BVO)Increased bromide in blood, accumulation of brominated triglycerides in tissues, changes in thyroid hormone levels, thyroid gland impacts.Thyroid, Heart, Lung, Fat Tissue[2][3][4]

Experimental Protocols for Cytotoxicity Assessment

A standard method to evaluate the in vitro cytotoxicity of compounds like Undecyl 8-bromooctanoate and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an indication of cell metabolic activity and, by extension, cell viability.

General MTT Assay Protocol:
  • Cell Seeding: Plate cells (e.g., HeLa, KB, MCF-7, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Seeding (e.g., in 96-well plates) Treatment Cell Treatment with Compounds CellCulture->Treatment CompoundPrep Preparation of Test Compound (this compound & Derivatives) Serial Dilutions CompoundPrep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition Incubation->MTT_Assay Formazan Formazan Crystal Formation MTT_Assay->Formazan Solubilization Solubilization of Crystals Formazan->Solubilization Absorbance Absorbance Reading (Microplate Reader) Solubilization->Absorbance IC50 Calculation of IC50 Values Absorbance->IC50

Caption: A generalized workflow for in vitro cytotoxicity testing using the MTT assay.

G cluster_compound Compound Interaction cluster_cellular Cellular Effects cluster_outcome Toxicological Outcome Compound Brominated Fatty Acid Ester (e.g., this compound) Membrane Cell Membrane Perturbation Compound->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Apoptosis Induction of Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Cytotoxicity Cell Death Apoptosis->Cytotoxicity

Caption: A potential signaling pathway for cytotoxicity induced by fatty acid esters.

Conclusion

While specific data on the comparative cytotoxicity of this compound and its derivatives are lacking, the broader literature on fatty acid esters and brominated compounds provides a foundation for preliminary assessment and targeted investigation. The cytotoxicity is likely to be influenced by the interplay between the undecyl ester group and the bromo-octanoate moiety. Experimental evaluation using standard in vitro assays, such as the MTT assay, is essential to determine the specific cytotoxic profile of these compounds. Further research into their mechanisms of action, including effects on cellular membranes, mitochondrial function, and induction of apoptosis, would provide a more complete understanding of their toxicological properties.

References

Safety Operating Guide

Prudent Disposal of Undecyl 8-bromooctanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Undecyl 8-bromooctanoate was publicly available at the time of this writing. The following guidance is based on the general principles for the safe handling and disposal of halogenated organic compounds and data available for structurally similar chemicals, such as Ethyl 8-bromooctanoate. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

The proper disposal of this compound, a halogenated ester, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, this compound requires handling as a hazardous waste, with specific procedures to mitigate potential risks.

Key Safety and Disposal Information

Halogenated organic compounds, such as this compound, should not be disposed of via standard laboratory drains or mixed with non-halogenated solvent waste. The bromine atom in the molecule necessitates its segregation into a designated halogenated organic waste stream. Improper disposal can lead to environmental contamination and may interfere with waste treatment processes.

The primary recommended disposal method for halogenated organic waste is incineration by a licensed hazardous waste disposal company.[1] This high-temperature process is designed to break down the molecule into less harmful components, with flue gas scrubbing to capture any hazardous byproducts.[1]

Quantitative Data Summary
PropertyValue (for Ethyl 8-bromooctanoate)
Molecular Formula C10H19BrO2
Molecular Weight 251.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 267.1°C at 760 mmHg
Flash Point 139.5°C
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Data sourced from publicly available information for Ethyl 8-bromooctanoate.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2]
  • Conduct all handling and disposal operations within a well-ventilated fume hood to avoid inhalation of any vapors.[2]
  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
  • Crucially, do not mix this compound with non-halogenated organic waste or aqueous waste streams.

3. Waste Collection:

  • Carefully transfer the this compound waste into the designated halogenated organic waste container using a funnel to prevent spills.
  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
  • Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for vapor expansion.

4. Labeling and Storage:

  • Ensure the waste container is accurately labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound."
  • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
  • The storage area should be secure and accessible only to authorized personnel.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the halogenated organic waste.
  • Follow all institutional and regulatory procedures for waste pickup and documentation.

6. Decontamination of Empty Containers:

  • Triple-rinse the empty this compound container with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
  • Collect the rinsate and add it to the halogenated organic waste container.
  • Once decontaminated, the container can be managed for recycling or disposal according to institutional policies. Puncturing the container can prevent its reuse.

Visual Guide to Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Is this a halogenated compound? C->D E YES D->E   F NO D->F   G Segregate into Halogenated Organic Waste Container E->G H Consult SDS for Non-Halogenated Disposal F->H I Securely Cap and Label Container with all contents G->I J Store in Designated Secondary Containment Area I->J K Contact EHS for Pickup by Licensed Waste Contractor J->K L End: Proper Disposal K->L

Caption: Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for Undecyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Undecyl 8-bromooctanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally related compounds, such as Ethyl 8-bromooctanoate and other brominated esters. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Summary

This compound is presumed to share hazards with similar brominated organic compounds. The primary concerns include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Ingestion may be harmful.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors and mists.[5][6]
Eye and Face Protection Chemical Splash GogglesProtects against splashes and must be worn at all times in the laboratory.[7][8]
Face ShieldRecommended in addition to goggles when handling larger quantities (>1 liter) or when there is a significant splash hazard.[7][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[6][9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6][10]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type will depend on the exposure assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and emergency procedures.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1][6]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling the Compound:

  • Location: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Reactions: Securely set up all experimental apparatus within the fume hood.

  • General Hygiene: Avoid all personal contact with the chemical, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling, even if gloves were worn.[1][2]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container designated for halogenated organic waste .

  • Solid Waste:

    • Contaminated materials such as pipette tips, gloves, and paper towels must be placed in a designated solid hazardous waste container.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazard warnings.

    • Segregation: Do not mix halogenated organic waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory until they are collected for disposal by trained personnel.[6]

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment CheckEmergency Check Emergency Equipment RiskAssessment->CheckEmergency DonPPE Don Appropriate PPE CheckEmergency->DonPPE StartHandling Begin Handling This compound DonPPE->StartHandling Weighing Weighing StartHandling->Weighing SolutionPrep Solution Preparation StartHandling->SolutionPrep Reaction Running Reaction StartHandling->Reaction SegregateWaste Segregate Waste StartHandling->SegregateWaste LiquidWaste Liquid Waste (Halogenated) SegregateWaste->LiquidWaste SolidWaste Solid Waste (Contaminated PPE, etc.) SegregateWaste->SolidWaste LabelWaste Label Waste Containers LiquidWaste->LabelWaste SolidWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.